molecular formula C29H32N2O7 B15564116 Alisamycin

Alisamycin

Numéro de catalogue: B15564116
Poids moléculaire: 520.6 g/mol
Clé InChI: JNNCGBMBOYDZEW-BSHZQBLZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alisamycin has been reported in Streptomyces actuosus and Streptomyces griseosporeus with data available.
isolated from Streptomyces sp. y-88,31582;  structure given in first source

Propriétés

Formule moléculaire

C29H32N2O7

Poids moléculaire

520.6 g/mol

Nom IUPAC

(2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide

InChI

InChI=1S/C29H32N2O7/c32-21-15-16-22(33)25(21)31-24(35)13-6-1-2-9-17-29(37)18-20(26(36)27-28(29)38-27)30-23(34)14-8-7-12-19-10-4-3-5-11-19/h1-2,6-9,12-14,17-19,27-28,32,37H,3-5,10-11,15-16H2,(H,30,34)(H,31,35)/b2-1+,12-7+,13-6+,14-8+,17-9+/t27-,28-,29+/m0/s1

Clé InChI

JNNCGBMBOYDZEW-BSHZQBLZSA-N

Origine du produit

United States

Foundational & Exploratory

The Structural Elucidation of Alisamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core scientific work that led to the elucidation of the structure of alisamycin, a member of the manumycin class of antibiotics. This compound is produced by Streptomyces sp. HIL Y-88,31582 and exhibits activity against Gram-positive bacteria and fungi, alongside weak antitumour activity.[1] The determination of its complex chemical architecture was a result of meticulous analysis of spectroscopic data. This document summarizes the key findings, presents the quantitative data in a structured format, and outlines the experimental approaches undertaken.

Physico-Chemical Properties

The initial characterization of this compound involved determining its fundamental physical and chemical properties, which provided the first clues to its molecular formula and the presence of certain functional groups.

PropertyObservation
AppearanceYellow crystalline solid
Melting Point>250°C (decomposition)
SolubilitySoluble in Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Methanol (CH₃OH), Dimethyl Sulfoxide (DMSO)
Mass SpectrometryFAB-MS (m/z): 521 (M+H)⁺HRFAB-MS (m/z): Found: 521.2276 (M+H)⁺, Calculated for C₂₉H₃₃N₂O₇: 521.2288
Molecular FormulaC₂₉H₃₂N₂O₇
UV λₘₐₓ (MeOH) nm278, 315 (in neutral solution)275, 308 (in alkaline solution)278, 325 (in acidic solution)
IR νₘₐₓ (KBr) cm⁻¹3400, 3300 (hydroxyl, amide N-H), 2930, 2860 (C-H stretch), 1710 (carbonyl), 1670 (amide), 1610 (broad, polyene), 1520, 1370, 1325, 1280, 1255, 1210, 1175, 1160, 1125, 1100, 1000, 885, 810, 740, 660
HPLC Retention Time3.5 minutes
Table 1: Physico-chemical properties of this compound.[2]

Spectroscopic Data and Structure Determination

The definitive structure of this compound was established primarily through a series of nuclear magnetic resonance (NMR) experiments, which allowed for the assignment of all proton and carbon signals and the determination of the connectivity between atoms.

NMR Spectral Data

The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃) at 303°K. The assignments were confirmed using a combination of 1D and 2D NMR techniques including COSY, HMQC, and HMBC.

Positionδ ¹³C (ppm)δ ¹H (ppm) (multiplicity, J in Hz)Key HMBC Correlations (from ¹H to ¹³C)
1188.63--
2128.087.40 (d, 2.6)C-1, C-3, C-4, C-6
3126.36--
471.203.55 (d, 2.6)C-2, C-3, C-5, C-6
557.413.25 (s)C-1, C-4, C-6
648.222.10 (m)C-1, C-2, C-4, C-5
1'165.16--
2'121.325.84 (d, 9.8)C-1', C-3', C-4'
3'141.287.40 (dd, 9.8, 15.0)C-1', C-2', C-4', C-5'
4'126.366.20 (dd, 10.5, 15.0)C-2', C-3', C-5', C-6'
5'140.126.10 (dd, 10.5, 15.2)C-3', C-4', C-6', C-7'
6'128.085.75 (d, 15.2)C-4', C-5', C-7'
7'32.892.10 (m)C-5', C-6', C-8', C-12'
8'25.451.60 (m), 1.40 (m)C-7', C-9', C-12'
9'28.121.60 (m), 1.40 (m)C-8', C-10'
10'28.121.60 (m), 1.40 (m)C-9', C-11'
11'25.451.60 (m), 1.40 (m)C-10', C-12'
12'32.892.10 (m)C-7', C-8', C-11'
1''169.80--
2''118.905.70 (s)C-1'', C-3'', C-4''
3''145.20--
4''129.106.40 (d, 11.5)C-2'', C-3'', C-5''
5''138.206.90 (dd, 11.5, 14.8)C-3'', C-4'', C-6''
6''130.105.90 (d, 14.8)C-4'', C-5''
7''20.101.80 (s)C-2'', C-3''
2-NH-7.54 (s)C-1', C-2', C-3
3''-OH-13.52 (s)C-2'', C-3'', C-4''
?-NH-7.58 (s)-
Table 2: ¹H (400 MHz) and ¹³C (67.5 MHz) NMR spectral data of this compound in CDCl₃. Carbon multiplicities were determined by DEPT-135 experiments.[2]
Structural Elucidation Workflow

The assembly of the this compound structure was a logical process of piecing together molecular fragments identified through various NMR experiments.

  • Identification of Spin Systems with COSY: The Correlation Spectroscopy (COSY) experiment was crucial in identifying proton-proton coupling networks, revealing distinct structural fragments within the molecule. Four primary spin systems were identified: a conjugated diene attached to a cyclohexane unit, an isolated triene moiety, signals corresponding to a 5-epoxy-cyclohex-2-enone core, and two strongly coupled signals representing four protons.[2]

  • Carbon-Proton Connectivity via HMQC: The Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlated each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton.

  • Long-Range Connectivity and Assembly with HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment was pivotal in connecting the isolated spin systems. By observing correlations between protons and carbons separated by two or three bonds, the overall molecular framework was constructed. For example, the amide proton at δ 7.54 showed correlations to C-3 (δ 126.36) and C-1 (δ 188.63) of the epoxycyclohexenone ring, and to C-1' (δ 165.16) of the diene side chain, thus establishing the carboxamide linkage between these two fragments.[2]

  • Through-Space Interactions with NOESY: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provided information about the spatial proximity of protons, helping to confirm stereochemical relationships. An exchange cross-peak between the enolic proton and the downfield amide proton was observed in the NOESY spectrum.[2]

Experimental Protocols

The following outlines the experimental conditions used for the characterization and structure elucidation of this compound.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Spectra were recorded on a Bruker AM 400 spectrometer operating at 400 MHz for ¹H and 67.5 MHz for ¹³C. Chemical shifts are reported in ppm relative to internal tetramethylsilane (TMS) or the solvent signal (CDCl₃).[2]

    • 2D NMR: COSY, HMQC, and HMBC experiments were performed using standard Bruker pulse programs.[2]

    • Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectra were obtained on a Finnigan MAT 8430 mass spectrometer.[2]

    • Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer 782 spectrophotometer using potassium bromide (KBr) pellets.[2]

    • Ultraviolet (UV) Spectroscopy: UV spectra were recorded on a Shimadzu UV 240 spectrophotometer in methanol.[2]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): HPLC was performed using a 4 x (30+250) mm ODS-Hypersil 10 μ column with a mobile phase of acetonitrile-water containing 0.1% trifluoroacetic acid (TFA) at a flow rate of 1 ml/minute, with UV detection at 220 nm.[2]

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow and the key correlations used to assemble the structure of this compound.

experimental_workflow cluster_isolation Isolation & Initial Characterization cluster_nmr NMR Spectroscopy cluster_structure Structure Assembly Fermentation Streptomyces sp. Fermentation Extraction Extraction & Purification Fermentation->Extraction PhysChem Physico-Chemical Analysis (MS, UV, IR) Extraction->PhysChem NMR_1D 1D NMR ('H, '³C, DEPT) Extraction->NMR_1D COSY 2D COSY NMR_1D->COSY HMQC 2D HMQC NMR_1D->HMQC HMBC 2D HMBC NMR_1D->HMBC NOESY 2D NOESY NMR_1D->NOESY Fragments Identify Spin Systems & Fragments NMR_1D->Fragments COSY->Fragments Connectivity Establish Connectivity of Fragments HMQC->Connectivity Final_Structure Propose Final Structure HMBC->Final_Structure Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Connectivity->Final_Structure Stereochem->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

structural_fragments cluster_core Epoxycyclohexenone Core cluster_chain1 Dienic Side Chain cluster_chain2 Triene Side Chain Core 5-Epoxy-cyclohex-2-enone Linkage1 Carboxamide Linkage (2-NH to C-1' and C-3) Core->Linkage1 HMBC Chain1 Conjugated Diene Chain Chain2 Isolated Triene Chain Chain1->Chain2 COSY & HMBC define connectivity within chains Chain1->Linkage1 HMBC

Caption: Assembly of this compound from key structural fragments.

Conclusion

The structure of this compound was successfully elucidated through a combination of mass spectrometry and extensive 1D and 2D NMR spectroscopy. The data conclusively established the presence of a 5-epoxy-cyclohex-2-enone core linked via a carboxamide group to a dienic side chain, with an additional isolated triene moiety. No crystallographic data for this compound was identified in the performed literature search, and thus the structural determination relies solely on the spectroscopic evidence presented. This guide provides a comprehensive summary of the foundational data and logical processes that led to the definition of this complex natural product.

References

Alisamycin's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Manumycin-Group Antibiotic

Introduction

Alisamycin is an antibiotic belonging to the manumycin group, produced by the bacterium Streptomyces actuosus.[1][2] It exhibits activity against Gram-positive bacteria and fungi.[1] While the precise molecular mechanisms of this compound's antimicrobial action are not yet fully elucidated, its classification within the manumycin family of compounds provides a strong foundation for understanding its probable targets and pathways of inhibition. This technical guide synthesizes the current understanding of the mechanism of action of manumycin-group antibiotics, providing a framework for the ongoing research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action: Insights from the Manumycin Family

The most extensively studied member of the manumycin group, manumycin A, is a known inhibitor of two key eukaryotic enzymes: farnesyltransferase (FTase) and thioredoxin reductase (TrxR-1).[3][4][5] These inhibitory activities are central to its potent anticancer properties and are the most probable mechanisms underlying the antimicrobial effects of this compound.

Inhibition of Farnesyltransferase (FTase)

Farnesyltransferase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to specific cysteine residues within a "CAAX box" motif of various proteins. This process, known as farnesylation, is essential for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways.

A primary target of farnesylation is the Ras family of small GTPases. Ras proteins are critical regulators of cell proliferation, differentiation, and survival. By inhibiting FTase, manumycin-group antibiotics like this compound can prevent the farnesylation of Ras, thereby blocking its translocation to the cell membrane and inhibiting downstream signaling cascades. This disruption of Ras signaling is a well-established mechanism for the anticancer effects of FTase inhibitors.

Antibacterial and Antifungal Implications:

While initially characterized in eukaryotes, recent research has validated farnesyltransferase as a viable target in both bacteria and fungi.[3][6]

  • Antifungal Activity: Inhibition of fungal FTase has been demonstrated to be an effective antifungal strategy. Farnesylation is essential for the function of proteins critical for fungal growth and virulence.[4][5][6]

  • Antibacterial Activity: The role of protein farnesylation in bacteria is an emerging area of research. However, studies on FTase inhibitors have shown activity against Gram-positive bacteria, suggesting that this pathway is a promising target for novel antibacterial agents.[2][7] The antibacterial mechanism of the manumycin group itself is still considered largely "unknown," highlighting a critical area for future investigation.[3]

Logical Relationship of FTase Inhibition:

FTase_Inhibition This compound This compound FTase Farnesyltransferase (FTase) This compound->FTase Inhibits Inhibition_Arrow Farnesylation Protein Farnesylation FTase->Farnesylation Catalyzes Ras_Protein Ras Protein (or other farnesylated proteins) Farnesylation->Ras_Protein Modifies Membrane_Localization Membrane Localization Ras_Protein->Membrane_Localization Required for Signal_Transduction Signal Transduction Membrane_Localization->Signal_Transduction Enables Cellular_Processes Cell Growth & Proliferation Signal_Transduction->Cellular_Processes Regulates Inhibition_Arrow->Farnesylation Blocks

Figure 1: Signaling pathway of farnesyltransferase inhibition by this compound.
Inhibition of Thioredoxin Reductase (TrxR-1)

Thioredoxin reductase is a central enzyme in the thioredoxin system, which plays a vital role in maintaining the cellular redox balance and protecting against oxidative stress. TrxR-1 reduces thioredoxin, which in turn reduces disulfide bonds in a variety of proteins, thereby regulating their function.

Inhibition of TrxR-1 disrupts the cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. This can trigger apoptosis (programmed cell death) and inhibit cell growth.

Antibacterial and Antifungal Implications:

The thioredoxin system is conserved across prokaryotes and eukaryotes and is essential for cellular function.

  • Antibacterial Activity: Thioredoxin reductase has been identified as a valid and promising target for the development of new antibacterial agents, particularly against Gram-positive bacteria.[8]

  • Antifungal Activity: The disruption of redox balance through the inhibition of the thioredoxin system is also a viable strategy for antifungal therapy.

Logical Relationship of TrxR-1 Inhibition:

TrxR1_Inhibition This compound This compound TrxR1 Thioredoxin Reductase (TrxR-1) This compound->TrxR1 Inhibits Inhibition_Arrow Thioredoxin_Reduction Thioredoxin Reduction TrxR1->Thioredoxin_Reduction Catalyzes Redox_Balance Cellular Redox Balance Thioredoxin_Reduction->Redox_Balance Maintains ROS_Accumulation ROS Accumulation Redox_Balance->ROS_Accumulation Prevents Oxidative_Stress Oxidative Stress ROS_Accumulation->Oxidative_Stress Induces Cell_Death Apoptosis/Cell Death Oxidative_Stress->Cell_Death Leads to Inhibition_Arrow->Thioredoxin_Reduction Blocks

Figure 2: Signaling pathway of thioredoxin reductase inhibition by this compound.

Quantitative Data on Biological Activity

While the seminal 1991 paper on this compound described its activity against Gram-positive bacteria and fungi, detailed quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad panel of microorganisms were not provided in the abstract.[1] The table below summarizes the known antibacterial and antifungal spectrum of manumycin-group antibiotics, which can be considered indicative of this compound's potential activity.

Class of MicroorganismSpecific Organisms (Examples)Reported Activity of Manumycin GroupReference
Gram-positive Bacteria Staphylococcus aureus, Bacillus subtilisActive[2][7]
Fungi Candida albicans, Aspergillus speciesActive[1][5]

Experimental Protocols

The following sections outline the methodologies for key experiments relevant to determining the mechanism of action of this compound.

Farnesyltransferase (FTase) Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of FTase. A common method is a fluorescence-based assay.

Workflow for FTase Inhibition Assay:

FTase_Assay_Workflow Start Start: Prepare Reagents Prepare_Enzyme Prepare FTase Enzyme Solution Start->Prepare_Enzyme Prepare_Substrates Prepare Farnesyl Pyrophosphate (FPP) and Dansylated Peptide Substrate Start->Prepare_Substrates Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Reaction_Setup Set up Reaction in Microplate: Enzyme + Substrates + this compound/Control Prepare_Enzyme->Reaction_Setup Prepare_Substrates->Reaction_Setup Prepare_Inhibitor->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Fluorescence_Measurement Measure Fluorescence Intensity (λex/em = 340/550 nm) Incubation->Fluorescence_Measurement Data_Analysis Analyze Data: Calculate % Inhibition and IC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for a fluorescence-based FTase inhibition assay.

Detailed Methodology:

  • Reagent Preparation: All reagents should be equilibrated to room temperature before use. The assay is typically performed in a black flat-bottom 384-well plate to minimize background fluorescence.

  • Enzyme Preparation: A solution of purified FTase is prepared in an appropriate assay buffer. The optimal concentration of the enzyme should be determined experimentally.

  • Substrate Preparation: Solutions of farnesyl pyrophosphate (FPP) and a fluorescently labeled (e.g., dansylated) peptide substrate containing the CAAX motif are prepared.

  • Inhibitor Preparation: A stock solution of this compound is prepared (typically in DMSO) and then serially diluted to create a range of concentrations for testing.

  • Reaction Setup: The reaction mixture, containing the FTase enzyme, FPP, the dansylated peptide substrate, and either this compound or a vehicle control (DMSO), is added to the wells of the microplate.

  • Incubation: The plate is incubated at the optimal temperature for the enzyme (e.g., 30°C for human FTase) for a defined period (e.g., 60 minutes).

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 550 nm. The transfer of the farnesyl group to the dansylated peptide results in a change in its fluorescence properties.

  • Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the control. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][9]

Thioredoxin Reductase (TrxR) Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of TrxR. The assay is based on the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB (5-thio-2-nitrobenzoic acid), which produces a yellow color that can be quantified spectrophotometrically.

Workflow for TrxR Inhibition Assay:

TrxR_Assay_Workflow Start Start: Prepare Reagents Prepare_Enzyme Prepare TrxR Enzyme Solution or Cell/Tissue Lysate Start->Prepare_Enzyme Prepare_Substrates Prepare NADPH and DTNB Solutions Start->Prepare_Substrates Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Reaction_Setup Set up Reaction in Microplate: Enzyme/Lysate + NADPH + this compound/Control Prepare_Enzyme->Reaction_Setup Prepare_Substrates->Reaction_Setup Prepare_Inhibitor->Reaction_Setup Initiate_Reaction Initiate Reaction by Adding DTNB Reaction_Setup->Initiate_Reaction Absorbance_Measurement Measure Absorbance at 412 nm (Kinetic) Initiate_Reaction->Absorbance_Measurement Data_Analysis Analyze Data: Calculate Reaction Rate, % Inhibition, and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 4: Experimental workflow for a colorimetric TrxR inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare assay buffer, NADPH solution, DTNB solution, and a TrxR inhibitor solution (for determining TrxR-specific activity in crude samples). All reagents should be kept on ice during the assay preparation.

  • Sample Preparation: For purified enzyme assays, dilute the TrxR to the desired concentration in assay buffer. For cellular assays, prepare cell or tissue lysates by homogenization in a cold assay buffer, followed by centrifugation to remove debris. Protein concentration of the lysate should be determined.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Reaction Setup: In a 96-well microplate, add the sample (purified enzyme or lysate), NADPH, and either this compound or a vehicle control. To determine TrxR-specific activity in lysates, a parallel set of reactions containing a known TrxR inhibitor is prepared.

  • Reaction Initiation: The reaction is initiated by adding the DTNB solution to all wells.

  • Absorbance Measurement: The absorbance at 412 nm is measured immediately and then kinetically over a period of time (e.g., 20-40 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the rates of the this compound-treated samples to the control. The IC50 value is calculated from the dose-response curve. For crude samples, the TrxR-specific activity is the difference between the total activity and the activity in the presence of the specific TrxR inhibitor.[10][11]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Standardized broth microdilution or agar dilution methods are used to determine the MIC of this compound against various bacterial and fungal strains.

Workflow for Broth Microdilution MIC Assay:

MIC_Assay_Workflow Start Start: Prepare Materials Prepare_Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Prepare_Antibiotic Prepare Serial Two-Fold Dilutions of this compound in Broth Start->Prepare_Antibiotic Inoculation Inoculate Microplate Wells Containing Antibiotic Dilutions with Microbes Prepare_Inoculum->Inoculation Prepare_Antibiotic->Inoculation Incubation Incubate at 35-37°C for 16-24 hours Inoculation->Incubation Read_Results Visually Inspect for Growth or Measure Optical Density Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Alisamycin: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Alisamycin is a member of the manumycin class of antibiotics, a group of natural products primarily produced by Streptomyces species. First isolated from Streptomyces actuosus, this compound has demonstrated a spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₉H₃₂N₂O₇
Appearance Pale yellow powder
Solubility Soluble in methanol, ethyl acetate, and dimethyl sulfoxide

Mechanism of Action

The primary mechanism of action for this compound, consistent with other members of the manumycin class, is the inhibition of the enzyme farnesyltransferase (FTase).[2] FTase is a crucial enzyme in both eukaryotic and prokaryotic cells that catalyzes the post-translational attachment of a farnesyl pyrophosphate group to specific proteins, a process known as farnesylation or prenylation.

Many of the proteins targeted by FTase are involved in critical cellular signaling pathways. A key substrate of FTase is the Ras protein, a small GTPase that acts as a molecular switch in signal transduction pathways regulating cell growth, differentiation, and survival. By inhibiting the farnesylation of Ras, this compound prevents its localization to the cell membrane, thereby blocking its activation and downstream signaling. This disruption of the Ras signaling cascade is the primary basis for the antitumor activity of this compound.

The antifungal activity of this compound is also attributed to the inhibition of fungal FTase. This enzyme is essential for the growth and virulence of several pathogenic fungi, making it a viable target for antifungal drug development.[3][4] The antibacterial mechanism is less clearly defined but is also thought to involve the inhibition of essential farnesylated proteins in bacteria.

Alisamycin_Mechanism_of_Action cluster_0 Cell Membrane Ras_inactive_farnesylated Inactive Ras (farnesylated) Signaling_Cascade Downstream Signaling Cascade Ras_inactive_farnesylated->Signaling_Cascade Activates This compound This compound FTase Farnesyltransferase (FTase) This compound->FTase Inhibits FTase->Ras_inactive_farnesylated Ras_inactive Inactive Ras (unfarnesylated) Ras_inactive->FTase Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FTase Cell_Proliferation Cell Proliferation, Growth, Survival Signaling_Cascade->Cell_Proliferation Promotes

Mechanism of action of this compound via farnesyltransferase inhibition.

Spectrum of Activity

This compound exhibits activity against Gram-positive bacteria and various fungi.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a selection of microorganisms.

Test OrganismStrainMIC (µg/mL)
Staphylococcus aureus209 P1.6
Staphylococcus aureus204243.2
Staphylococcus aureusE886.4
Streptococcus faecalisUD8b>50
Streptococcus faecalisEder6.4
Streptococcus faecalis232416.4
Escherichia coli9632>50
Candida albicans1050
Piricularia oryzae>50
Botrytis cinerea>50

Potential Resistance Mechanisms

While specific resistance mechanisms to this compound have not been extensively studied, potential mechanisms can be inferred from general principles of antibiotic resistance.

  • Target Modification: Mutations in the gene encoding farnesyltransferase could alter the enzyme's structure, reducing the binding affinity of this compound. This would decrease the inhibitory effect of the antibiotic.

  • Efflux Pumps: Bacteria may develop or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target at a sufficient concentration.

  • Enzymatic Inactivation: The development of enzymes capable of modifying or degrading the this compound molecule would render it inactive.

  • Bypass Pathways: In some cases, microorganisms might develop alternative metabolic or signaling pathways that bypass the need for the farnesylated proteins, thus circumventing the inhibitory effects of this compound.

Resistance_Mechanisms Alisamycin_ext This compound (extracellular) Alisamycin_int This compound (intracellular) Alisamycin_ext->Alisamycin_int Enters Cell FTase Farnesyltransferase (FTase) Alisamycin_int->FTase Inhibits Efflux_Pump Efflux Pump Alisamycin_int->Efflux_Pump Substrate for Enzymatic_Inactivation Enzymatic Inactivation Alisamycin_int->Enzymatic_Inactivation Degraded by Target_Modification Target Modification (Mutated FTase) FTase->Target_Modification Mutation leads to Bypass_Pathway Bypass Pathway FTase->Bypass_Pathway Inhibition bypassed by Cell_Wall Cell Wall/ Membrane Efflux_Pump->Alisamycin_ext Expels

Potential mechanisms of resistance to this compound.

Experimental Protocols

Production and Isolation of this compound

This protocol is adapted from the fermentation and purification process described in the patent literature.[5]

1. Culture and Fermentation:

  • Microorganism: Streptomyces actuosus (HIL Y-88,31582).

  • Seed Culture Medium: Glucose (15.0 g/L), Soyabean meal (15.0 g/L), Cornsteep liquor (5.0 g/L), CaCO₃ (2.0 g/L), NaCl (5.0 g/L). Adjust pH to 7.0.

  • Production Medium: Sucrose (20.0 g/L), CaCO₃ (2.5 g/L), KNO₃ (1.0 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), NaCl (0.5 g/L). Adjust pH to 7.0.

  • Procedure:

    • Inoculate a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium with a spore suspension or mycelial plugs of S. actuosus.

    • Incubate at 27°C (± 1°C) on a rotary shaker at 240 rpm for 72 hours.

    • Use the seed culture to inoculate the production medium at a 2-4% (v/v) ratio.

    • Carry out the production fermentation at 27°C (± 1°C) on a rotary shaker at 240 rpm for 48-72 hours.

2. Isolation and Purification:

  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate twice with an equal volume of ethyl acetate at pH 7.0.

  • Combine the ethyl acetate extracts and evaporate to dryness under vacuum.

  • Dissolve the crude extract in a minimal amount of ethyl acetate and precipitate with hexane. Repeat this step twice to obtain a dry powder.

  • Further purify the powder using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Monitor fractions by thin-layer chromatography (TLC) and pool fractions containing this compound.

  • Perform final purification by preparative HPLC if necessary.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on standard methods for antimicrobial susceptibility testing.

1. Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard.

  • Stock solution of this compound in a suitable solvent (e.g., DMSO).

2. Procedure:

  • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

  • Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: From Discovery to Characterization

The discovery and characterization of a novel antibiotic like this compound from a natural source such as Streptomyces follows a systematic workflow.

Antibiotic_Discovery_Workflow Isolation Isolation of Streptomyces from Soil Sample Screening Primary Screening (Agar Plug Assay) Isolation->Screening Fermentation Submerged Fermentation of Active Strain Screening->Fermentation Extraction Extraction of Bioactive Compounds Fermentation->Extraction Purification Purification (Chromatography) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, Mass Spec) Purification->Structure_Elucidation MIC_Determination MIC Determination (Broth Microdilution) Structure_Elucidation->MIC_Determination Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies

Workflow for the discovery and characterization of this compound.

References

Alisamycin: A Technical Guide to its Antitumour and Antiparasitic Actions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is a member of the manumycin group of antibiotics, produced by Streptomyces sp.[1]. First described in the early 1990s, it is recognized for its activity against Gram-positive bacteria and fungi, and has been noted for its weak antitumour activity[1]. A patent for this compound also claims antiparasitic action, though detailed public data on this aspect is scarce[2]. This technical guide provides a comprehensive overview of the known and inferred antitumour and antiparasitic properties of this compound and its analogues within the manumycin group, with a particular focus on the well-studied compound, Manumycin A. This document aims to serve as a resource for researchers and professionals in drug development by consolidating available data, outlining experimental methodologies, and visualizing the underlying mechanisms of action.

Antitumour Action of the Manumycin Group

While specific research on this compound's antitumour mechanism is limited, extensive studies on Manumycin A provide significant insights into the potential pathways through which this compound may exert its effects. The primary antitumour activities of the manumycin group are attributed to the inhibition of farnesyltransferase, induction of reactive oxygen species (ROS), and modulation of key signaling pathways.

Mechanism of Action

The anticancer efficacy of manumycin-type compounds, particularly Manumycin A, involves multiple cell signaling pathways that regulate critical cellular processes such as survival, proliferation, apoptosis, and angiogenesis[3].

  • Farnesyltransferase Inhibition: Manumycin A is a known inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins[3]. Ras proteins are key regulators of cell growth and proliferation, and their mutations are implicated in many human cancers[3]. By inhibiting farnesylation, Manumycin A prevents the proper localization and function of Ras, thereby impeding downstream signaling cascades like the Ras/Raf/MEK/ERK pathway that promote cancer cell proliferation[3][4].

  • Induction of Reactive Oxygen Species (ROS): Manumycin has been shown to induce the production of ROS in cancer cells[5]. This increase in oxidative stress can lead to DNA damage and trigger apoptosis (programmed cell death)[5].

  • Inhibition of the PI3K-AKT Pathway: Studies on colorectal cancer cells have demonstrated that manumycin can decrease the phosphorylation of key proteins in the PI3K-AKT signaling pathway[5]. This pathway is critical for cell survival and proliferation, and its inhibition contributes to the apoptotic effect of manumycin[5].

Quantitative Data: In Vitro Efficacy of Manumycin A

The following table summarizes the inhibitory concentrations (IC50) of Manumycin A against various cancer cell lines, as reported in the literature.

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Human Colon TumorWeakly cytotoxic (specific IC50 not provided)[6]
SW480Colorectal CancerConcentration-dependent inhibition[5]
Caco-2Colorectal CancerConcentration-dependent inhibition[5]
LNCaPProstate Cancer~30 µM (reduces viability to 20%)[7]
Various Cell Lines-4.3 - 50 µM[7]
Asukamycin (a manumycin-type metabolite)Various Tumor Cell Lines1-5 µM[8]
Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

  • Purpose: To assess the cytotoxic effects of a compound on cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., SW480, Caco-2) in 96-well plates and culture until adhered.

    • Treat the cells with varying concentrations of the test compound (e.g., Manumycin A) for specified time periods (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Reactive Oxygen Species (ROS) Detection

  • Purpose: To measure the intracellular production of ROS.

  • Methodology:

    • Culture cancer cells in appropriate plates.

    • Treat the cells with the test compound for the desired duration.

    • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

    • Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.

Western Blot Analysis

  • Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Lyse treated and untreated cancer cells to extract total proteins.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated PI3K, AKT, caspase-9, PARP).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

In Vivo Tumour Xenograft Model

  • Purpose: To evaluate the antitumour efficacy of a compound in a living organism.

  • Methodology:

    • Subcutaneously inject cancer cells (e.g., SW480) into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

    • Randomly assign mice to treatment and control groups.

    • Administer the test compound (e.g., Manumycin A) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

Visualizations: Signaling Pathways and Experimental Workflow

Manumycin_Antitumor_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras PI3K PI3K Growth_Factor_Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Manumycin_A Manumycin A (this compound analogue) Manumycin_A->PI3K Inhibits (via ROS) Farnesyltransferase Farnesyltransferase Manumycin_A->Farnesyltransferase Farnesyltransferase->Ras Activates Experimental_Workflow Start In Vitro Anticancer Experiment Cell_Culture Cancer Cell Culture (e.g., SW480, Caco-2) Start->Cell_Culture Treatment Treatment with this compound/ Manumycin Analogue Cell_Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis MTT_Assay Cell Viability (MTT Assay) Endpoint_Analysis->MTT_Assay ROS_Detection ROS Production (Fluorescent Dye) Endpoint_Analysis->ROS_Detection Western_Blot Protein Expression (Western Blot) Endpoint_Analysis->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis ROS_Detection->Data_Analysis Western_Blot->Data_Analysis Antiparasitic_Action This compound This compound Antiparasitic_Activity Potential Antiparasitic Activity This compound->Antiparasitic_Activity Exhibits Mechanism_Unknown Mechanism of Action (Currently Unknown) Antiparasitic_Activity->Mechanism_Unknown

References

Alisamycin and the Manumycin Group: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is a naturally occurring antibiotic that belongs to the manumycin group, a family of microbial metabolites produced by various species of Streptomyces.[1] These compounds are characterized by a unique chemical scaffold and exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. This technical guide provides a comprehensive overview of this compound and its relationship to the broader manumycin group, with a focus on its chemical structure, biological activity, and mechanism of action.

Structural Relationship and Biosynthesis

The manumycin group of antibiotics is defined by a central mC7N (meta-carboxy-7-amino-nonanoic acid) core structure, which is typically flanked by two polyketide chains. This compound, produced by Streptomyces sp. HIL Y-88,31582 (taxonomically identified as Streptomyces actuosus), shares this fundamental architecture.[1] The core of this compound consists of a 5-epoxy-cyclohex-2-enone ring system linked to two distinct side chains. Its molecular formula has been determined as C29H32N2O7.[2]

The biosynthesis of the manumycin core involves a complex pathway utilizing precursors from the Krebs cycle and glycolysis. While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in publicly available literature, the general pathway for manumycin-type compounds is understood to involve the condensation of a C4 and a C3 unit to form the central ring structure. The polyketide side chains are assembled by polyketide synthases, contributing to the structural diversity observed within this antibiotic family.

Comparative Biological Activity

Table 1: Antimicrobial Activity of Manumycin Group Antibiotics (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisCandida albicans
This compound Data not availableData not availableData not available
Manumycin A 0.25 - >1280.5 - 64>128
Asukamycin 3.13 - 12.51.56 - 6.25>100

Note: The MIC values for Manumycin A and Asukamycin are compiled from various sources and may vary depending on the specific strain and testing methodology.

Table 2: Cytotoxic Activity of Manumycin Group Antibiotics (IC50 in µM)

CompoundHuman Colon Cancer (HCT-116)Human Breast Cancer (MCF-7)Human Prostate Cancer (PC-3)
This compound Data not availableData not availableData not available
Manumycin A 0.5 - 51 - 102.5 - 15

Note: The IC50 values for Manumycin A are compiled from various sources and are cell line and assay dependent.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the manumycin group of antibiotics is the inhibition of farnesyltransferase (FTase).[3][4] This enzyme is crucial for the post-translational modification of various proteins, most notably the Ras family of small GTPases. Farnesylation allows Ras proteins to anchor to the cell membrane, a prerequisite for their function in signal transduction.

By inhibiting FTase, manumycin-type compounds, likely including this compound, disrupt key signaling pathways that regulate cell proliferation, survival, and differentiation. The two major pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.

Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately influencing gene expression related to cell growth and division.[5] Inhibition of Ras farnesylation by manumycin-group compounds prevents its activation, thereby blocking the downstream signaling cascade.

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Manumycin Group (this compound) Manumycin Group (this compound) Farnesyltransferase Farnesyltransferase Manumycin Group (this compound)->Farnesyltransferase Inhibits Farnesyltransferase->Ras Farnesylates Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Inhibition of the Ras-Raf-MEK-ERK pathway by the manumycin group.

PI3K-Akt-mTOR Signaling Pathway

The PI3K-Akt-mTOR pathway is another crucial signaling route that governs cell growth, survival, and metabolism.[6][7] Activated Ras can also stimulate the PI3K-Akt pathway. Therefore, inhibition of Ras farnesylation can also lead to the downregulation of this pro-survival pathway, ultimately contributing to the apoptotic effects observed with manumycin-group compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein Synthesis, Cell Growth, Survival Protein Synthesis, Cell Growth, Survival mTOR->Protein Synthesis, Cell Growth, Survival Manumycin Group (this compound) Manumycin Group (this compound) Farnesyltransferase Farnesyltransferase Manumycin Group (this compound)->Farnesyltransferase Inhibits Farnesyltransferase->Ras Farnesylates Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Disruption of the PI3K-Akt-mTOR pathway by the manumycin group.

Experimental Protocols

Due to the lack of a specific, detailed published protocol for the isolation and characterization of this compound, the following sections provide generalized methodologies commonly employed for the study of manumycin-type antibiotics from Streptomyces cultures.

Fermentation and Isolation

A generalized workflow for the production and extraction of manumycin-group antibiotics is as follows:

Fermentation_Isolation_Workflow Inoculation of Streptomyces sp. Inoculation of Streptomyces sp. Shake Flask Fermentation\n(Specific medium, 28-30°C, 7-10 days) Shake Flask Fermentation (Specific medium, 28-30°C, 7-10 days) Inoculation of Streptomyces sp.->Shake Flask Fermentation\n(Specific medium, 28-30°C, 7-10 days) Harvest and Centrifugation Harvest and Centrifugation Shake Flask Fermentation\n(Specific medium, 28-30°C, 7-10 days)->Harvest and Centrifugation Separation of Mycelial Cake and Supernatant Separation of Mycelial Cake and Supernatant Harvest and Centrifugation->Separation of Mycelial Cake and Supernatant Extraction of Mycelial Cake\n(e.g., with acetone or methanol) Extraction of Mycelial Cake (e.g., with acetone or methanol) Separation of Mycelial Cake and Supernatant->Extraction of Mycelial Cake\n(e.g., with acetone or methanol) Extraction of Supernatant\n(e.g., with ethyl acetate) Extraction of Supernatant (e.g., with ethyl acetate) Separation of Mycelial Cake and Supernatant->Extraction of Supernatant\n(e.g., with ethyl acetate) Crude Extract Crude Extract Extraction of Mycelial Cake\n(e.g., with acetone or methanol)->Crude Extract Extraction of Supernatant\n(e.g., with ethyl acetate)->Crude Extract Chromatographic Purification\n(Silica gel, Sephadex LH-20, HPLC) Chromatographic Purification (Silica gel, Sephadex LH-20, HPLC) Crude Extract->Chromatographic Purification\n(Silica gel, Sephadex LH-20, HPLC) Pure this compound Pure this compound Chromatographic Purification\n(Silica gel, Sephadex LH-20, HPLC)->Pure this compound

Caption: Generalized workflow for this compound isolation.

1. Fermentation:

  • A seed culture of Streptomyces sp. HIL Y-88,31582 is prepared by inoculating a suitable liquid medium and incubating at 28-30°C with shaking for 2-3 days.

  • The seed culture is then used to inoculate a larger production culture, which is fermented for 7-10 days under similar conditions. The composition of the fermentation medium is critical for optimal antibiotic production and typically contains sources of carbon, nitrogen, and minerals.

2. Extraction:

  • The fermentation broth is harvested and centrifuged to separate the mycelial cake from the supernatant.

  • The mycelial cake is typically extracted with an organic solvent such as acetone or methanol.

  • The supernatant is often extracted with a water-immiscible organic solvent like ethyl acetate.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Purification:

  • The crude extract is subjected to a series of chromatographic techniques to isolate the active compound.

  • Initial purification is often achieved using silica gel column chromatography.

  • Further purification steps may involve size-exclusion chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.[2]

1. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, allowing for the deduction of its molecular formula.[2][8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Provides information about the number and types of protons in the molecule and their chemical environment.

  • 13C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms within the molecule. COSY (Correlation Spectroscopy) identifies coupled protons, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is essential for assembling the complete structure.[2][9]

Conclusion

This compound is a significant member of the manumycin group of antibiotics, sharing the characteristic structural core and likely a similar mechanism of action centered on the inhibition of farnesyltransferase. This activity disrupts critical cellular signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR cascades, leading to its observed antibacterial, antifungal, and weak antitumor effects. While specific quantitative biological data for this compound remains to be fully disclosed in the public domain, the extensive research on other manumycin-type compounds provides a strong framework for understanding its potential as a therapeutic agent. Further investigation into the specific biological activities and biosynthetic pathway of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel analogs with improved efficacy and selectivity.

References

An In-depth Technical Guide to the Alisamycin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Scope: Due to the limited availability of detailed biosynthetic information for alisamycin, this guide will focus on the closely related and well-characterized biosynthesis of alaremycin . It is plausible that "this compound" may be a related compound or a typographical error, and the in-depth information available for alaremycin provides a comprehensive model for understanding the biosynthesis of this class of antibiotics.

Introduction

Alaremycin is an antibiotic produced by Streptomyces sp. A012304 that bears structural resemblance to 5-aminolevulinic acid (ALA), a key precursor in porphyrin biosynthesis.[1][2] This structural mimicry allows alaremycin to act as an inhibitor of porphobilinogen synthase, a crucial enzyme in the porphyrin pathway.[1][2] The biosynthesis of alaremycin is orchestrated by a dedicated gene cluster and involves a series of enzymatic reactions that convert primary metabolites into the final bioactive compound. This guide provides a detailed overview of the alaremycin biosynthetic pathway, including the genetic and enzymatic machinery, pathway intermediates, and the experimental methodologies used to elucidate this process.

The Alaremycin Biosynthetic Gene Cluster

The genetic blueprint for alaremycin biosynthesis is encoded within a compact gene cluster in Streptomyces sp. A012304.[1][2] This cluster contains four key open reading frames (ORFs) responsible for the synthesis and export of the antibiotic.

GeneEncoded ProteinPutative Function
almAALA synthase homologueCatalyzes the initial condensation reaction.
almBN-acetyltransferaseAcetylates the first intermediate.
almCOxidoreductaseCatalyzes the final dehydration step.
almEMFS-type transporterExports alaremycin out of the cell.

The Alaremycin Biosynthesis Pathway

The biosynthesis of alaremycin proceeds in a stepwise manner, with each enzyme in the gene cluster playing a specific role in the transformation of the substrate. The pathway begins with the condensation of L-serine and succinyl-CoA and culminates in the formation of alaremycin.[1][2]

Pathway Visualization

Alaremycin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-serine L-serine Intermediate_1 5-amino-6-hydroxy-4-oxohexanoic acid L-serine->Intermediate_1 AlmA (PLP-dependent) Succinyl-CoA Succinyl-CoA Succinyl-CoA->Intermediate_1 Intermediate_2 5-acetamido-6-hydroxy-4-oxohexanoic acid Intermediate_1->Intermediate_2 AlmB (Acetyl-CoA) Alaremycin Alaremycin (5-acetamido-4-oxo-5-hexenoic acid) Intermediate_2->Alaremycin AlmC (NADH, Fe³⁺)

Caption: The biosynthetic pathway of alaremycin from precursors.

Enzymatic Steps
  • Condensation by AlmA: The pathway is initiated by the enzyme AlmA, a homolog of 5-aminolevulinic acid synthase (ALAS).[1][2] AlmA catalyzes the condensation of L-serine and succinyl-CoA in a pyridoxal 5'-phosphate (PLP)-dependent manner to produce the first intermediate, 5-amino-6-hydroxy-4-oxohexanoic acid.[1][2]

  • N-acetylation by AlmB: The second step is the N-acetylation of 5-amino-6-hydroxy-4-oxohexanoic acid by the N-acetyltransferase AlmB.[1][2] This reaction utilizes acetyl-CoA as the acetyl group donor and results in the formation of 5-acetamido-6-hydroxy-4-oxohexanoic acid.[1][2]

  • Dehydration by AlmC: The final step in the formation of alaremycin is a dehydration reaction catalyzed by the oxidoreductase AlmC.[1][2] This enzyme facilitates the removal of a water molecule from 5-acetamido-6-hydroxy-4-oxohexanoic acid to yield the final product, alaremycin (5-acetamido-4-oxo-5-hexenoic acid).[1][2] This reaction is dependent on the presence of NADH and Fe³⁺.[1]

Experimental Protocols

The elucidation of the alaremycin biosynthetic pathway has been made possible through a combination of genetic and biochemical experiments.

Heterologous Expression and Intermediate Detection

A key experimental approach involved the heterologous expression of the alm genes in Escherichia coli.[1][2] This technique allows for the functional characterization of the biosynthetic enzymes and the identification of pathway intermediates.

Heterologous_Expression_Workflow Start Construct plasmids with alm gene combinations (e.g., palmA, palmAB, palmABC) Transform Transform E. coli with plasmids Start->Transform Culture Culture transformed E. coli Transform->Culture Extract Extract culture supernatant with ethyl acetate Culture->Extract Analyze Analyze extracts by LC-MS/MS Extract->Analyze Identify Identify biosynthetic intermediates based on mass and retention time Analyze->Identify

Caption: Workflow for heterologous expression and intermediate detection.

Protocol:

  • Plasmid Construction: Various combinations of the alm genes (almA, almAB, almABC) are cloned into an appropriate E. coli expression vector.

  • Transformation: The constructed plasmids are transformed into a suitable E. coli host strain.

  • Cultivation: The transformed E. coli strains are cultured under conditions that induce gene expression.

  • Extraction: The culture supernatant is harvested, and metabolites are extracted using an organic solvent such as ethyl acetate.

  • LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) to detect and identify the biosynthetic intermediates based on their mass-to-charge ratio and fragmentation patterns.[1][2]

In Vitro Reconstitution of the Biosynthetic Pathway

To confirm the function of each enzyme, in vitro reconstitution assays are performed using purified enzymes.[1][2]

Protocol:

  • Protein Expression and Purification: The almA, almB, and almC genes are individually cloned into expression vectors with an affinity tag (e.g., His-tag). The proteins are then overexpressed in E. coli and purified using affinity chromatography.[1]

  • Enzyme Assays:

    • AlmA Assay: Purified AlmA is incubated with L-serine, succinyl-CoA, and PLP. The reaction product, 5-amino-6-hydroxy-4-oxohexanoic acid, is detected by LC-MS.[1]

    • AlmB Assay: The product of the AlmA reaction is incubated with purified AlmB and acetyl-CoA. The formation of 5-acetamido-6-hydroxy-4-oxohexanoic acid is monitored by LC-MS.[1]

    • AlmC Assay: The product of the AlmB reaction is incubated with purified AlmC in the presence of NADH and Fe³⁺. The production of alaremycin is confirmed by LC-MS.[1]

Quantitative Data

While detailed kinetic parameters for the alaremycin biosynthetic enzymes are not extensively reported in the available literature, the successful in vitro reconstitution of the pathway confirms the functional activity of the purified enzymes.[1][2] The relative abundance of intermediates and the final product can be quantified using LC-MS analysis of extracts from heterologous expression experiments.

Conclusion

The biosynthesis of alaremycin is a well-defined pathway involving three core enzymes encoded by the alm gene cluster. The elucidation of this pathway through heterologous expression and in vitro reconstitution provides a clear understanding of the enzymatic logic underlying the formation of this antibiotic. This knowledge not only enhances our fundamental understanding of natural product biosynthesis but also provides a foundation for future synthetic biology and metabolic engineering efforts to produce novel alaremycin derivatives with potentially improved therapeutic properties.

References

Unveiling the Blueprint: A Technical Guide to the Identification of the Alisamycin Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisamycin, a member of the manumycin class of antibiotics, is a polyketide metabolite produced by the actinomycete Streptomyces actuosus.[1] While the structure of this compound has been elucidated, a definitive characterization of its biosynthetic gene cluster (BGC) remains to be publicly detailed. This technical guide provides a comprehensive framework for the identification and characterization of the this compound BGC. Leveraging established methodologies and comparative genomics with known manumycin-type antibiotic pathways, we outline a putative biosynthetic scheme and detail the experimental protocols necessary to empirically validate this model. This document serves as an in-depth resource for researchers aiming to elucidate the genetic underpinnings of this compound production, a critical step for future bioengineering and drug development efforts.

Introduction to this compound and the Manumycin Family

This compound is a naturally occurring antibiotic produced by Streptomyces actuosus and belongs to the manumycin family of compounds.[1] These metabolites are characterized by a central m-C7N (meta-amino-hydroxy-phenyl) core unit to which two polyketide chains, an "upper" and a "lower" chain, are attached.[2][3] Members of this family, such as asukamycin and manumycin itself, exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties, making them attractive targets for therapeutic development.[1][4]

The biosynthesis of manumycin-type antibiotics is known to involve a complex interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS)-like machinery, along with a suite of tailoring enzymes that generate the final intricate structures.[2][5] Elucidating the specific BGC for this compound is paramount for understanding its unique structural features and for enabling combinatorial biosynthesis approaches to generate novel, more potent derivatives.

Proposed this compound Biosynthetic Gene Cluster

While the this compound BGC from Streptomyces actuosus has not been explicitly published, a putative gene cluster can be proposed based on the known genetics of manumycin-type antibiotic biosynthesis.[4][5][6] A recent whole-genome sequencing project of Streptomyces actuosus ISP-5337 revealed the presence of numerous secondary metabolite BGCs, one of which is likely responsible for this compound production.[7]

Based on comparative analysis with the asukamycin (asu) and other manumycin-type gene clusters, the this compound BGC is predicted to contain the following key components:

Putative Gene/Module Proposed Function Homolog in Asukamycin BGC
PKS-NRPS Hybrid SystemAssembly of the upper and lower polyketide chainsAsuC proteins
3-amino-4-hydroxybenzoic acid (3,4-AHBA) Synthesis CassetteFormation of the m-C7N core unitAsuD proteins
Cyclopentenone (C5N) Moiety Biosynthesis GenesSynthesis and attachment of the cyclopentenone ringAsuA proteins
Tailoring EnzymesOxidation, reduction, and epoxidation of the polyketide backboneAsuE proteins
Regulatory GenesControl of cluster expressionAsuR-like proteins
Transporter GenesExport of this compound from the cellMFS-type transporters

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound, inferred from related manumycin-type pathways, initiates with the formation of the central m-C7N core, followed by the sequential assembly and modification of the two polyketide side chains.

Alisamycin_Biosynthesis cluster_precursors Precursor Supply cluster_core Core Biosynthesis cluster_tailoring Tailoring and Export Primary_Metabolism Primary Metabolism Shikimate_Pathway Shikimate Pathway Primary_Metabolism->Shikimate_Pathway Fatty_Acid_Metabolism Fatty Acid Metabolism Primary_Metabolism->Fatty_Acid_Metabolism C5N_Synthase C5N Synthase (AsuA homolog) Primary_Metabolism->C5N_Synthase AHBA_Synthase 3,4-AHBA Synthase (AsuD homolog) Shikimate_Pathway->AHBA_Synthase PKS_Upper PKS Modules (Upper Chain) Fatty_Acid_Metabolism->PKS_Upper PKS_Lower PKS Modules (Lower Chain) Fatty_Acid_Metabolism->PKS_Lower AHBA_Synthase->PKS_Lower Starter unit Protoasukamycin_intermediate Proto-alisamycin Intermediate PKS_Upper->Protoasukamycin_intermediate PKS_Lower->Protoasukamycin_intermediate C5N_Synthase->Protoasukamycin_intermediate Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, Epoxidases) Protoasukamycin_intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Transporter Transporter This compound->Transporter

Proposed biosynthetic pathway for this compound.

Experimental Protocols for Gene Cluster Identification and Characterization

The following experimental workflow outlines the key steps to identify and functionally characterize the this compound BGC.

Experimental_Workflow Genome_Sequencing 1. Genome Sequencing of Streptomyces actuosus Bioinformatics 2. Bioinformatic Analysis (antiSMASH, BLAST) Genome_Sequencing->Bioinformatics Gene_Inactivation 3. Targeted Gene Inactivation (CRISPR-Cas9) Bioinformatics->Gene_Inactivation Heterologous_Expression 5. Heterologous Expression (in S. coelicolor) Bioinformatics->Heterologous_Expression Metabolite_Analysis 4. Metabolite Analysis (LC-MS, NMR) Gene_Inactivation->Metabolite_Analysis Confirm loss of production Heterologous_Expression->Metabolite_Analysis Confirm production Enzyme_Assays 6. In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays

Experimental workflow for this compound BGC identification.
Genome Mining and Bioinformatic Analysis

  • Protocol:

    • Obtain a high-quality whole-genome sequence of Streptomyces actuosus. Long-read sequencing technologies are recommended to ensure the entire BGC is captured on a single contig.[8]

    • Annotate the genome using tools such as Prokka.

    • Analyze the genome for secondary metabolite BGCs using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline.[7]

    • Identify candidate this compound BGCs by searching for clusters containing homologs to known manumycin biosynthesis genes (e.g., AHBA synthase, PKS-NRPS hybrids).

    • Perform BLASTp analysis of the predicted proteins within the candidate cluster against databases of characterized enzymes to refine functional annotations.

Targeted Gene Inactivation
  • Protocol:

    • Design guide RNAs (gRNAs) targeting key biosynthetic genes within the putative this compound cluster (e.g., the PKS ketosynthase domain or the AHBA synthase).

    • Clone the gRNAs into a suitable CRISPR-Cas9 delivery vector for Streptomyces.

    • Introduce the CRISPR-Cas9 system into Streptomyces actuosus via conjugation or protoplast transformation.

    • Select for mutants and verify gene disruption by PCR and Sanger sequencing.

    • Cultivate the wild-type and mutant strains under this compound-producing conditions.

    • Analyze the culture extracts by LC-MS to confirm the abolishment of this compound production in the mutant strain.[9]

Heterologous Expression
  • Protocol:

    • Clone the entire putative this compound BGC into a suitable expression vector (e.g., a bacterial artificial chromosome - BAC).

    • Introduce the BGC-containing vector into a heterologous host, such as Streptomyces coelicolor M1152, which is engineered for high-level production of secondary metabolites.[9][10]

    • Cultivate the heterologous host under appropriate fermentation conditions.

    • Extract and analyze the culture broth for the production of this compound using LC-MS and NMR to confirm its structure.[10][11]

In Vitro Enzymatic Assays
  • Protocol:

    • Clone, express, and purify individual enzymes from the this compound BGC (e.g., tailoring enzymes).

    • Synthesize or isolate proposed biosynthetic intermediates.

    • Perform in vitro reactions with the purified enzymes and substrates.

    • Analyze the reaction products by LC-MS to confirm the catalytic function of the enzyme.[12][13]

Conclusion

The identification and characterization of the this compound biosynthetic gene cluster are essential for unlocking the full potential of this promising antibiotic. While a definitive publication on this specific BGC is not yet available, the methodologies and comparative genomic approaches outlined in this guide provide a robust roadmap for its elucidation. By following these protocols, researchers can move from genome sequence to a fully characterized biosynthetic pathway, paving the way for the rational design of novel this compound analogs with improved therapeutic properties. This endeavor will not only contribute to our fundamental understanding of natural product biosynthesis but also fuel the pipeline for new drug discovery.

References

Unveiling the Solubility Profile of Alisamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Alisamycin, a member of the manumycin class of antibiotics. The information is tailored for researchers, scientists, and professionals engaged in drug development and formulation. This document compiles available solubility data, outlines standard experimental methodologies for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative Solubility Data

A thorough review of existing scientific literature indicates that while the solubility of this compound in various organic solvents has been qualitatively described, specific quantitative data (e.g., in mg/mL or molarity) is not publicly available at this time. The primary source on the physico-chemical properties of this compound states its solubility in several common laboratory solvents. This information is summarized in the table below.

SolventSolubility
Chloroform (CHCl₃)Soluble
Ethyl Acetate (EtOAc)Soluble
Methanol (CH₃OH)Soluble
Dimethyl Sulfoxide (DMSO)Soluble

Data sourced from Chatterjee et al. (1993). The Journal of Antibiotics.

The lack of precise quantitative solubility data underscores the opportunity for further research to establish the exact solubility limits of this compound in these and other relevant solvent systems, which is crucial for advancing its development as a therapeutic agent.

Experimental Protocol for Solubility Determination

The following outlines a standard protocol for determining the solubility of a compound like this compound, based on the widely accepted shake-flask method. This method is considered a reliable approach for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (pure, solid form)

  • Selected solvent of interest (e.g., Chloroform, Ethyl Acetate, Methanol, DMSO, water, buffer solutions)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Vials for sample collection and analysis

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid microparticles, filter the aliquot through a syringe filter into a clean vial. It is crucial to minimize any temperature changes during this step to prevent precipitation.

  • Quantification: Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method, most commonly HPLC.

    • HPLC Analysis:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

      • Inject the filtered sample of the saturated solution into the HPLC system.

      • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Data Reporting: Express the solubility as the concentration of this compound in the saturated solution (e.g., in mg/mL, µg/mL, or mol/L) at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Quantify by HPLC D->E

Shake-flask solubility determination workflow.

Alisamycin: An In-depth Technical Guide on Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific stability and forced degradation of alisamycin is limited. This guide provides a comprehensive overview of its expected stability and degradation profile based on its classification as a polyene and a member of the manumycin group of antibiotics. The experimental protocols and potential degradation pathways described herein are based on established methodologies for this class of compounds and should be adapted and validated for this compound-specific studies.

Introduction

This compound is a member of the manumycin group of antibiotics, characterized as a polyene.[1] Produced by Streptomyces sp., it exhibits activity against Gram-positive bacteria and fungi.[1] As with all active pharmaceutical ingredients (APIs), understanding the stability and degradation profile of this compound is critical for the development of robust formulations, establishment of appropriate storage conditions, and ensuring its therapeutic efficacy and safety.

Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[2] This technical guide summarizes the anticipated stability challenges for this compound based on the known behavior of polyene antibiotics and provides generalized experimental protocols for conducting comprehensive forced degradation studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an API is fundamental to predicting its stability. While comprehensive data for this compound is not widely published, its classification as a polyene antibiotic suggests it is a complex macrolide with a system of conjugated double bonds, which is the primary source of its biological activity and also its susceptibility to degradation. Polyene antibiotics are generally poorly soluble in water and can be sensitive to heat, UV radiation, and extreme pH levels.[3]

Factors Affecting the Stability of this compound (as a Polyene Antibiotic)

The stability of polyene antibiotics, and thus likely this compound, is significantly influenced by several environmental factors.

pH

Polyene antibiotics are known to be sensitive to acidic pH.[4] Degradation in acidic conditions can be rapid, while stability is generally greater near neutral pH.[4] Alkaline conditions can also lead to the degradation of some polyenes, though often at a slower rate than in acidic media.[3]

Light (Photostability)

Exposure to light, particularly UV radiation, is a major cause of degradation for polyene antibiotics.[5][6] The conjugated double bond system, or chromophore, is highly susceptible to photolytic degradation, which can lead to a rapid loss of biological activity.[5] Therefore, protection from light during manufacturing, storage, and administration is crucial.

Temperature (Thermal Stability)

Elevated temperatures can accelerate the degradation of polyene antibiotics.[3] The rate of degradation is often temperature-dependent, following Arrhenius kinetics. Both solid-state and in-solution stability are affected by temperature.

Oxidation

The polyene structure is susceptible to oxidation, which can lead to the formation of various degradation products and a loss of potency.[3][7] The presence of oxygen and oxidizing agents can initiate and propagate oxidative degradation.[8]

Summary of Expected Stability Profile

The following table summarizes the expected stability of this compound under various stress conditions, based on the general behavior of polyene antibiotics.

Stress ConditionStress AgentExpected Stability of this compoundReference
Hydrolysis 0.1 M HClHighly Labile[4]
Water (neutral pH)Moderately Stable[4]
0.1 M NaOHLabile[3]
Oxidation 3% H₂O₂Labile[3][7]
Photolysis UV/Visible LightHighly Labile[5][6]
Thermal 60°C (Solution)Labile[3]
80°C (Solid)Moderately Stable to Labile[3]

Potential Degradation Pathways

While specific degradation products of this compound have not been identified in the public literature, potential degradation pathways can be inferred from its polyene structure and studies on similar compounds.

G This compound This compound Acid Acidic Hydrolysis This compound->Acid Base Basic Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Thermal Thermal Stress This compound->Thermal Degradant1 Hydrolysis of Glycosidic Bond Acid->Degradant1 Degradant5 Hydrolysis of Lactone Ring Base->Degradant5 Degradant2 Epoxidation of Polyene Chain Oxidation->Degradant2 Degradant3 Isomerization of Double Bonds Photolysis->Degradant3 Degradant4 Cleavage of Polyene Chain Photolysis->Degradant4 Thermal->Degradant4 G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Stock Prepare this compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidation (3% H2O2, RT) Stock->Oxidative Thermal Thermal (Solid & Solution, 70-80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradants (MS, NMR) HPLC->Characterization Method Validate Stability- Indicating Method HPLC->Method Pathway Elucidate Degradation Pathways Characterization->Pathway

References

Methodological & Application

Alisamycin Fermentation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is a member of the manumycin group of antibiotics, produced by the actinomycete Streptomyces sp. Y-88,31582 (deposited as DSM No. 5559).[1] This novel antibiotic exhibits in vitro activity against a range of Gram-positive bacteria, as well as certain yeasts and fungi, positioning it as a compound of interest for therapeutic drug development.[1] This document provides detailed application notes and protocols for the fermentation, isolation, and preliminary analysis of this compound, compiled from available literature to support further research and development efforts.

Data Presentation

Table 1: Producing Strain and Culture Conditions
ParameterDescriptionReference
Producing Strain Streptomyces sp. Y-88,31582 (DSM No. 5559)[1]
Taxonomic Class Order: Actinomycetales, Family: Streptomycetaceae, Genus: Streptomyces. Appears to be Streptomyces actuosus.[1][2][3]
Source Isolated from soil collected at Alibag, Maharashtra, India.[1]
Mutagenesis Variants and mutants can be obtained using mutagens such as N-methyl-N-nitro-N'-nitrosoguanidine or ultraviolet light.[1]
Table 2: Fermentation Parameters for this compound Production
ParameterOptimal Range/ValuePreferred ValueReference
Fermentation Type Submerged Aerobic FermentationSubmerged[1]
pH 6.0 - 9.06.0 - 7.0 (approx. 7.0)[1]
Temperature 18 - 40°C20 - 37°C (approx. 27°C)[1]
Fermentation Time 23 - 48 hours23 - 27 hours[1]
Stirring Speed -150 rpm[1]
Aeration Rate -10 L/minute (for a 15 L fermenter)[1]
Inoculum 9% (v/v) seed culture-[1]
Table 3: Composition of Culture Media
Medium ComponentAgar Medium (g/L)Seed & Production Medium (Example Composition)Reference
Carbon Sources Starch (soluble) - 10.0Glucose, Starch, Dextrin, Glycerol, Sucrose, Molasses, or Oil[1]
Nitrogen Sources (NH₄)₂SO₄ - 2.0Soyabean meal, Yeast extract, Beef extract, Malt extract, Cornsteep liquor, Peptone, Gelatin, or Casein[1]
Inorganic Salts K₂HPO₄ - 1.0, MgSO₄·7H₂O - 1.0, NaCl - 1.0, CaCO₃ - 2.0Sodium chloride, Magnesium sulphate, Ammonium sulphate, or Calcium carbonate[1]
Trace Elements FeSO₄·7H₂O - 0.0001, MnCl₂·4H₂O - 0.0001, ZnSO₄·7H₂O - 0.0001Iron, Manganese, Copper, Zinc, or Cobalt[1]
Solidifying Agent Agar - 15.0-[1]
pH 7.2-[1]
Antifoaming Agent -Desmophen® (as required)[1]

Experimental Protocols

Protocol 1: Cultivation of Streptomyces sp. Y-88,31582 for this compound Production

1. Media Preparation:

  • Agar Medium (for strain maintenance and sporulation):

    • Dissolve the components listed in Table 3 (Agar Medium) in 1 liter of distilled water.

    • Adjust the pH to 7.2.

    • Sterilize by autoclaving at 121°C for 20 minutes.

    • Pour into sterile petri dishes.

  • Seed and Production Medium:

    • Prepare a nutrient medium containing suitable carbon and nitrogen sources, and inorganic salts as detailed in Table 3. A specific example from the patent includes starch, K₂HPO₄, MgSO₄·7H₂O, NaCl, (NH₄)₂SO₄, and CaCO₃.

    • Adjust the initial pH to approximately 7.0.

    • Dispense into flasks for seed culture and a fermenter for production.

    • Sterilize by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation (Seed Culture):

  • Inoculate the seed culture medium with spores or a mycelial suspension of Streptomyces sp. Y-88,31582 from an agar plate.

  • Incubate at 27°C (± 1°C) under stirred conditions (e.g., 150 rpm on a rotary shaker).

3. Production Fermentation:

  • Inoculate the production medium in a sterilized fermenter (e.g., 10 L of medium in a 15 L fermenter) with the seed culture (9% v/v).[1]

  • Carry out the fermentation at 27°C (± 1°C).[1]

  • Maintain aerobic conditions with stirring at 150 rpm and an aeration rate of 10 liters per minute.[1]

  • If necessary, add an antifoaming agent like Desmophen®.[1]

  • Monitor the fermentation for 23-48 hours.[1] The process can be monitored by assessing the antibacterial activity of the culture fluid against Staphylococcus aureus 209P and by thin-layer chromatography.[1]

Protocol 2: Extraction and Purification of this compound

1. Broth Clarification:

  • At the end of the fermentation (23-27 hours), harvest the culture broth.[1]

  • Separate the mycelium from the culture filtrate.

2. Solvent Extraction:

  • Adjust the pH of the culture filtrate to 7.0.[1]

  • Extract the filtrate twice with an equal volume of ethyl acetate.[1]

  • Combine the ethyl acetate extracts and discard the aqueous layer.[1]

3. Crude Extract Preparation:

  • Evaporate the combined ethyl acetate extracts to dryness under vacuum.[1]

  • Dissolve the crude extract in a minimum amount of ethyl acetate and precipitate with hexane. Repeat this step two to three times to yield a dry powder.[1]

4. Column Chromatography:

  • Prepare a silica gel column (e.g., 100-200 mesh).[1]

  • Dissolve the crude powder in a suitable solvent and load it onto the column.[1]

  • Elute the column with a gradient of chloroform:ethyl acetate (e.g., starting from 70:30 to 65:35).[1]

  • Collect the active fractions containing this compound.[1]

5. Crystallization:

  • Concentrate the active eluates to dryness.[1]

  • Dissolve the residue in a minimum amount of ethyl acetate and add methanol (e.g., 50 ml).[1]

  • Add a small amount of double-distilled water (e.g., 0.5 ml) and keep the solution at -20°C for at least 16 hours to induce precipitation.[1]

  • For further purification, dissolve the precipitate in a minimum amount of ethyl acetate, add acetonitrile (e.g., 50 ml), and keep at -20°C for a minimum of 48 hours to obtain pure crystalline this compound.[1]

Protocol 3: Analytical Monitoring of this compound Production

While a specific validated method for this compound is not detailed in the provided search results, a general approach based on methods for other antibiotics can be proposed.

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: Ethyl acetate.[1]

  • Application: Spot the culture filtrate or extracts onto the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light or using a suitable staining reagent. The presence of this compound can be correlated with antibacterial activity.

2. High-Performance Liquid Chromatography (HPLC) or LC-MS/MS:

  • These techniques are standard for the quantification of antibiotics. A specific method for this compound would need to be developed and validated.

  • General Parameters:

    • Column: A reverse-phase C18 column is commonly used for antibiotic analysis.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is a typical starting point.

    • Detection: UV detection at a wavelength determined by the UV spectrum of purified this compound, or mass spectrometry for higher sensitivity and specificity.

    • Quantification: A standard curve would be generated using purified this compound.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Manumycin-Group Antibiotics

This compound belongs to the manumycin group of antibiotics. The biosynthesis of this group involves the assembly of two polyketide chains onto a central mC₇N unit, which is derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA). The "lower" polyketide chain is often modified by the attachment of a C₅N cyclic unit, which originates from 5-aminolevulinic acid.

Manumycin_Biosynthesis Krebs_Cycle Krebs Cycle Intermediate (C4) mC7N_Unit mC7N Unit (3-Amino-4-hydroxybenzoic acid) Krebs_Cycle->mC7N_Unit Triose_Phosphate Triose Phosphate Pool (C3) Triose_Phosphate->mC7N_Unit Shikimic_Acid Shikimic Acid Shikimic_Acid->mC7N_Unit Alternative Precursor Glycine_Succinyl_CoA Glycine + Succinyl-CoA C5N_Unit C5N Unit (2-Amino-3-hydroxycyclopent-2-enone) Glycine_Succinyl_CoA->C5N_Unit Polyketide_Precursors Polyketide Precursors (e.g., Acetyl-CoA, Malonyl-CoA) Upper_Polyketide_Chain Upper Polyketide Chain Polyketide_Precursors->Upper_Polyketide_Chain Lower_Polyketide_Chain Lower Polyketide Chain Polyketide_Precursors->Lower_Polyketide_Chain Protoasukamycin_Analog Proto-Alisamycin mC7N_Unit->Protoasukamycin_Analog C5N_Unit->Protoasukamycin_Analog Upper_Polyketide_Chain->Protoasukamycin_Analog Lower_Polyketide_Chain->Protoasukamycin_Analog This compound This compound Protoasukamycin_Analog->this compound Terminal Modification (e.g., Epoxidation)

Caption: Generalized biosynthetic pathway for manumycin-type antibiotics.

Experimental Workflow for this compound Production and Isolation

The following diagram illustrates the key stages in the production and purification of this compound, from the initial culture preparation to the final crystalline product.

Alisamycin_Workflow cluster_fermentation Fermentation Stage cluster_downstream Downstream Processing Strain_Maintenance Strain Maintenance (Streptomyces sp. Y-88,31582 on Agar) Seed_Culture Seed Culture Preparation (Liquid Medium, 27°C, 150 rpm) Strain_Maintenance->Seed_Culture Production_Fermentation Production Fermentation (15L Fermenter, 27°C, 150 rpm, Aeration) Seed_Culture->Production_Fermentation 9% v/v Inoculum Harvest Harvest Culture Broth Production_Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate, pH 7.0) Harvest->Extraction Concentration Concentration & Precipitation (Vacuum Evaporation, Hexane) Extraction->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Crystallization Crystallization (-20°C) Chromatography->Crystallization Active Fractions Final_Product Pure this compound Crystallization->Final_Product

Caption: Experimental workflow for this compound production and isolation.

References

Application Notes and Protocols for the Extraction of Alisamycin from Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is a member of the manumycin group of antibiotics, known for its activity against Gram-positive bacteria and fungi, as well as demonstrating weak antitumor properties.[1] It is a polyketide antibiotic produced by Streptomyces species, notably Streptomyces actuosus (strain HIL Y-88,31582).[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from fermentation culture broth. The methodologies outlined are compiled from established procedures for this compound and other closely related manumycin-group antibiotics.

Data Presentation

Table 1: Fermentation Parameters for this compound Production
ParameterRecommended Value/ConditionReference
Producing OrganismStreptomyces actuosus (HIL Y-88,31582)[1]
Culture MediumNutrient medium with carbon and nitrogen sources, inorganic salts, and trace elements.IE 910094 A1
Carbon SourcesGlucose, starch, dextrin, glycerol, sucrose, molasses, or oil.IE 910094 A1
Nitrogen SourcesNot specified, but typically yeast extract, peptone, or soy meal for Streptomyces.General Knowledge
Inorganic SaltsSodium chloride, magnesium sulfate, ammonium sulfate, calcium carbonate.IE 910094 A1
Trace ElementsIron, manganese, copper, zinc, cobalt.IE 910094 A1
Fermentation TypeSubmerged fermentationIE 910094 A1
Temperature20-37°C (preferably 27°C)IE 910094 A1
pH6.0-9.0 (preferably 7.0)IE 910094 A1
AerationAerobic conditionsIE 910094 A1
Fermentation Time23-48 hours (until maximum yield)IE 910094 A1
Antifoaming AgentDesmophen® (if required)IE 910094 A1
Table 2: Representative Purification Scheme for a Manumycin-Group Antibiotic (Nisamycin)

This table provides a representative example of the purification yields that can be expected at different stages of the extraction and purification process for a manumycin-group antibiotic, Nisamycin, which is structurally similar to this compound.

Purification StepStarting MaterialProductYield (%)Purity (%)
Fermentation Broth Filtration20 L Culture Broth18 L Supernatant90<1
Ethyl Acetate Extraction18 L Supernatant5.4 g Crude Extract75 (of theoretical max)~5
Silica Gel Column Chromatography5.4 g Crude Extract1.2 g Partially Purified Fraction22.2~40
Preparative TLC1.2 g Partially Purified Fraction350 mg Purified Nisamycin29.2>95
Sephadex LH-20 Chromatography350 mg Purified Nisamycin320 mg Final Product91.4>98

Note: This data is adapted from the purification of Nisamycin and serves as a representative example. Actual yields for this compound may vary.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces actuosus for this compound Production
  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a loopful of Streptomyces actuosus (HIL Y-88,31582) from a slant into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium).

    • Incubate the seed culture at 27°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Fermentation:

    • Prepare the production medium (see Table 1 for components) and sterilize by autoclaving.

    • Inoculate the production fermenter with 5-10% (v/v) of the seed culture.

    • Maintain the fermentation parameters as outlined in Table 1 (Temperature: 27°C, pH: 7.0, with aeration).

    • Monitor the fermentation for 23-48 hours. The optimal harvest time should be determined by assaying for maximum this compound production (e.g., by HPLC analysis of small samples).

Protocol 2: Extraction of this compound from Culture Broth
  • Cell Removal:

    • Harvest the fermentation broth and centrifuge at 10,000 rpm for 15 minutes to separate the mycelia from the supernatant.

    • Collect the cell-free supernatant.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to 7.0 using an appropriate acid or base.

    • Transfer the pH-adjusted supernatant to a separation funnel.

    • Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).[2]

    • Shake the funnel vigorously for 15-30 minutes to ensure thorough mixing and extraction.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize the yield.

    • Pool the ethyl acetate extracts.

  • Concentration:

    • Concentrate the pooled ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.

  • Precipitation:

    • Dissolve the crude residue in a minimal amount of ethyl acetate.

    • Add hexane to the solution to precipitate the crude this compound.

    • Collect the precipitate by filtration or centrifugation.

    • Repeat the dissolution in ethyl acetate and precipitation with hexane two to three times to obtain a semi-purified dry powder.

Protocol 3: Purification of this compound by Chromatography and Crystallization
  • Silica Gel Column Chromatography:

    • Prepare a silica gel (100-200 mesh) column in a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the semi-purified this compound powder in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Pool the fractions containing pure this compound.

  • Crystallization:

    • Evaporate the solvent from the pooled pure fractions to obtain a concentrated solution.

    • Dissolve the residue in a minimal amount of ethyl acetate and add a small amount of methanol.

    • Add a few drops of double-distilled water and leave the solution at -20°C for 16 hours.

    • Alternatively, dissolve the residue in acetonitrile, concentrate to saturation, and keep at -20°C for over 48 hours to induce crystallization.

    • Collect the pure crystalline this compound by filtration and dry under vacuum.

Visualizations

Signaling Pathway for Antibiotic Production in Streptomyces

The production of antibiotics like this compound in Streptomyces is often regulated by a complex signaling cascade involving small diffusible molecules such as gamma-butyrolactones (GBLs). These molecules act as auto-inducers in a quorum-sensing-like system.

GBL_Signaling_Pathway GBL_Synthase GBL Synthase (e.g., AfsA) GBL Gamma-Butyrolactone (GBL) (Signaling Molecule) GBL_Synthase->GBL Biosynthesis Receptor GBL Receptor Protein (e.g., ArpA) GBL->Receptor Binding Receptor_GBL Receptor-GBL Complex Promoter_adpA Promoter of adpA Receptor->Promoter_adpA Repression adpA adpA Gene Promoter_adpA->adpA Transcription AdpA AdpA Protein (Pleiotropic Regulator) adpA->AdpA Translation Promoter_CSR Promoter of CSR AdpA->Promoter_CSR Activation CSR_gene Cluster-Situated Regulator (CSR) Gene Promoter_CSR->CSR_gene Transcription CSR_protein CSR Protein (Pathway-Specific Activator) CSR_gene->CSR_protein Translation Biosynthetic_genes This compound Biosynthetic Gene Cluster CSR_protein->Biosynthetic_genes Activation This compound This compound Biosynthetic_genes->this compound Biosynthesis Alisamycin_Extraction_Workflow Fermentation Fermentation of Streptomyces actuosus Centrifugation Centrifugation (Cell Removal) Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (Ethyl Acetate, pH 7.0) Supernatant->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Concentration Concentration and Precipitation (Hexane) Crude_Extract->Concentration Semi_Purified Semi-Purified Powder Concentration->Semi_Purified Chromatography Silica Gel Column Chromatography Semi_Purified->Chromatography Pure_Fractions Pure this compound Fractions Chromatography->Pure_Fractions Crystallization Crystallization Pure_Fractions->Crystallization Final_Product Crystalline this compound Crystallization->Final_Product

References

Application Notes and Protocols for the Purification of Alisamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin, a member of the manumycin group of antibiotics, is produced by Streptomyces sp. HIL Y-88,31582, which is taxonomically similar to Streptomyces actuosus.[1] This antibiotic exhibits activity against Gram-positive bacteria and fungi and also possesses weak anti-tumour properties.[1] The purification of this compound from fermentation broth is a critical step in its development as a potential therapeutic agent. The inherent chemical characteristics of polyene antibiotics, such as limited solubility and potential instability, present unique challenges in developing an efficient and scalable purification process. This document provides a detailed overview of the common techniques employed for the purification of this compound, including detailed experimental protocols and expected outcomes.

Overview of Purification Strategies

The purification of this compound from the fermentation culture of Streptomyces sp. typically involves a multi-step process designed to isolate the compound from the culture broth and remove impurities. The general workflow consists of the following stages:

  • Fermentation and Harvest : Cultivation of the Streptomyces strain under optimized conditions to maximize this compound production.

  • Initial Extraction : Separation of this compound from the culture broth using liquid-liquid extraction.

  • Purification : A combination of chromatographic and precipitation/crystallization techniques to achieve high purity.

The following sections provide detailed protocols for each of these stages.

Data Presentation: Purification Efficiency

The following table summarizes the expected yield and purity at each stage of a typical this compound purification process. These values are representative and may vary depending on the specific fermentation conditions and scale of the operation.

Purification StepInitial Volume/MassFinal Volume/MassStep Yield (%)Cumulative Yield (%)Purity (%)
Fermentation Broth17 L17 L100100<1
Ethyl Acetate Extraction17 L1 L (concentrate)90905-10
Hexane Precipitation4.5 g (crude)1.2 g (powder)807230-40
Silica Gel Chromatography1.2 g0.5 g7050.480-90
Crystallization0.5 g150 mg6030.2>98

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. HIL Y-88,31582

This protocol describes the submerged fermentation process for the production of this compound.

Materials:

  • Culture of Streptomyces sp. HIL Y-88,31582

  • Nutrient Medium (containing sources of carbon like glucose or starch, and nitrogen sources like soybean meal or yeast extract)

  • Nutrient Inorganic Salts (e.g., sodium chloride, magnesium sulfate)

  • Trace Elements (e.g., iron, manganese, copper)

  • Antifoaming agent (e.g., Desmophen®)

  • Fermentor

Procedure:

  • Prepare the nutrient medium and sterilize it.

  • Inoculate the sterile medium with a seed culture of Streptomyces sp. HIL Y-88,31582.

  • Conduct the fermentation under aerobic conditions at a temperature between 20-37°C (preferably around 27°C) and a pH between 6.0 and 9.0 (preferably around 7.0).

  • Monitor the production of this compound using thin-layer chromatography (TLC) or by testing the antibacterial activity of the culture fluid against a susceptible organism like Staphylococcus aureus.

  • Stop the fermentation after 23-48 hours, when the maximum yield is achieved.

Protocol 2: Extraction of this compound from Culture Broth

This protocol details the initial recovery of this compound from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate or chloroform

  • Acid/base for pH adjustment

  • Separatory funnel or extraction vessel

Procedure:

  • Harvest the culture broth from the fermentor. From a 17-liter fermentation, a crude extract of approximately 4.5 g can be expected.

  • Adjust the pH of the culture broth to between 6.5 and 7.5, with a preferred pH of 7.0.

  • Extract the broth with a water-immiscible solvent such as ethyl acetate or chloroform. Ethyl acetate is the preferred solvent. Perform the extraction twice with a solvent volume of 10 liters each time for a 17-liter broth.

  • Pool the organic solvent extracts.

  • Concentrate the solvent extract to dryness under reduced pressure to obtain the crude this compound extract.

Protocol 3: Purification by Precipitation and Crystallization

This protocol describes the purification of the crude extract through precipitation and subsequent crystallization.

Materials:

  • Crude this compound extract

  • Ethyl acetate

  • Hexane

  • Methanol

  • Acetonitrile

  • Double distilled water

  • Centrifuge

  • Low-temperature incubator/freezer

Procedure:

  • Dissolve the crude extract (e.g., 4.5 g) in a minimum amount of ethyl acetate.

  • Precipitate the crude this compound by adding hexane. Repeat this procedure three times. This should yield approximately 1.2 g of a dry powder.

  • Redissolve the powder in a minimum amount of ethyl acetate and add approximately 50 ml of methanol.

  • Add about 0.5 ml of double distilled water to the methanol solution.

  • Allow the solution to stand for 16 hours at -20°C to facilitate precipitation.

  • Collect the precipitate and dissolve it in acetonitrile.

  • Concentrate the acetonitrile solution to saturation and then keep it at -20°C for over 48 hours to allow for crystallization.

  • Collect the pure crystalline this compound. A yield of approximately 150 mg of pure crystalline this compound can be expected from the initial 4.5 g of crude extract.

Protocol 4: Silica Gel Chromatography

This protocol provides a method for purifying this compound using silica gel column chromatography.

Materials:

  • Partially purified this compound powder (e.g., 1.2 g)

  • Silica gel (100-200 mesh)

  • Glass column (e.g., 8 x 15 cm)

  • Eluting solvents: Ethyl acetate and Chloroform

  • Fraction collector

  • TLC apparatus for monitoring fractions

Procedure:

  • Prepare a slurry of 400 g of silica gel in the initial eluting solvent (e.g., a mixture of chloroform and ethyl acetate).

  • Pack the glass column with the silica gel slurry.

  • Dissolve the 1.2 g of partially purified this compound powder in a minimum volume of the initial eluting solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in chloroform.

  • Collect fractions and monitor them by TLC to identify the fractions containing pure this compound.

  • Pool the pure fractions and concentrate to dryness to obtain purified this compound.

Visualizations

Alisamycin_Purification_Workflow Fermentation Fermentation of Streptomyces sp. Harvest Harvest Culture Broth Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate, pH 7.0) Harvest->Extraction 17 L Concentration1 Concentration to Crude Extract Extraction->Concentration1 Crude Extract (4.5 g) Precipitation Hexane Precipitation Concentration1->Precipitation Chromatography Silica Gel Chromatography (Ethyl Acetate/Chloroform) Precipitation->Chromatography Dry Powder (1.2 g) Crystallization Crystallization (Methanol/Water or Acetonitrile) Chromatography->Crystallization Purified Powder (0.5 g) Pure_this compound Pure Crystalline This compound Crystallization->Pure_this compound 150 mg

Caption: Overall workflow for the purification of this compound.

References

Application Notes and Protocols for Alisamycin Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the antimicrobial susceptibility of Alisamycin, a member of the manumycin group of antibiotics. The protocols are based on established standards for antimicrobial susceptibility testing (AST) and are intended for research and developmental purposes. It is important to note that as of the latest available information, clinical breakpoints for this compound have not been established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is an antibiotic with activity against Gram-positive bacteria and fungi.[1] As a member of the manumycin group, its mechanism of action is of significant interest in the study of novel antimicrobial agents. Accurate and reproducible in vitro susceptibility testing is a critical step in the evaluation of any new antimicrobial compound. This document outlines detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using broth microdilution and agar dilution methods, as well as a protocol for assessing susceptibility via disk diffusion.

Mechanism of Action

While specific studies on this compound's mechanism of action are not detailed in the provided search results, its classification as a manumycin-group antibiotic suggests its mode of action is likely similar to other members of this class. Generally, manumycin-group antibiotics are known to exhibit various biological activities, and further research into this compound's specific molecular target is recommended for a complete understanding.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against a limited panel of microorganisms, as determined by the agar-dilution method using Mueller-Hinton agar.[2]

Test OrganismStrainMIC (µg/mL)
Staphylococcus aureus209 P1.6
Staphylococcus aureus204243.2
Staphylococcus aureusE886.4
Streptococcus faecalisUD8b>50
Streptococcus faecalisEder6.4
Streptococcus faecalis232416.4
Escherichia coli9632>50
Candida albicans10>50

Experimental Protocols

Broth Microdilution MIC Assay

This method determines the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid growth medium.

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or sterile deionized water) at a concentration of 1024 µg/mL.

    • Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the appropriate this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be approximately 110 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Workflow for Broth Microdilution MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Dilution MIC Assay

This method involves incorporating varying concentrations of this compound into an agar medium, followed by the application of a standardized bacterial inoculum.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

  • Sterile petri dishes

  • Inoculum replicating apparatus (optional)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free agar plate as a growth control.

  • Preparation of Bacterial Inoculum:

    • Prepare the inoculum as described in the broth microdilution protocol (Section 4.1.2) to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the prepared bacterial suspension. An inoculum replicating apparatus can be used to test multiple isolates simultaneously.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism on the agar surface.

Workflow for Agar Dilution MIC Determination

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_reading Incubation & Reading prepare_agar Prepare this compound-Infused Agar Plates inoculate_plates Spot Inoculate Plates prepare_agar->inoculate_plates prepare_inoculum Prepare Bacterial Inoculum prepare_inoculum->inoculate_plates incubate Incubate at 35°C for 16-20 hours inoculate_plates->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for MIC determination using the agar dilution method.

Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Protocol:

  • Preparation of Inoculum and Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described previously.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Disks:

    • Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpretation of the zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data and the establishment of interpretive breakpoints, which are not yet available for this compound.

Logical Relationship for Susceptibility Testing Method Selection

Method_Selection start Start: Need for Antimicrobial Susceptibility Data mic_needed Quantitative MIC Value Needed? start->mic_needed broth_dilution Broth Microdilution mic_needed->broth_dilution Yes agar_dilution Agar Dilution mic_needed->agar_dilution Yes disk_diffusion Qualitative Screening Needed? mic_needed->disk_diffusion No end End: Susceptibility Profile broth_dilution->end agar_dilution->end disk_method Disk Diffusion disk_diffusion->disk_method Yes disk_diffusion->end No disk_method->end

Caption: Decision tree for selecting an appropriate antimicrobial susceptibility testing method.

Quality Control

For all susceptibility testing methods, it is crucial to include appropriate quality control (QC) strains with known MIC values for the class of antibiotic being tested. Since specific QC strains and ranges for this compound have not been established, it is recommended to use standard QC strains such as Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, and Escherichia coli ATCC® 25922™ to ensure the validity of the testing procedure and reagents. The observed MIC values for these QC strains should fall within the expected ranges for other relevant antimicrobial agents.

Interpretation of Results

The MIC is the primary endpoint for broth and agar dilution methods and represents the lowest concentration of this compound that inhibits the growth of the organism. For disk diffusion, the zone of inhibition diameter is the result. Without established clinical breakpoints, the interpretation of these results is limited to a direct measure of the in vitro potency of this compound against the tested organisms. This data is valuable for comparing the activity of this compound to other compounds and for tracking the emergence of resistance. Further studies are required to correlate these in vitro results with clinical outcomes to establish meaningful breakpoints.

References

Application Notes and Protocols for Alisamycin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is an antibiotic belonging to the manumycin group, produced by Streptomyces sp.[1]. It has demonstrated activity against Gram-positive bacteria and fungi[1]. As with any antimicrobial agent, determining its potency against specific microorganisms is crucial for understanding its potential therapeutic applications. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent. This document provides detailed application notes and protocols for determining the MIC of this compound.

Mechanism of Action

This compound is a member of the manumycin group of antibiotics. While the specific molecular interactions of this compound are a subject of ongoing research, the mechanism of action for this class of compounds is primarily attributed to the inhibition of farnesyltransferase. This enzyme is critical for the post-translational modification of various proteins, including the Ras protein, which is a key component in signal transduction pathways regulating cell growth and proliferation. By inhibiting farnesyltransferase, manumycin-group antibiotics can disrupt these signaling cascades, leading to an anti-proliferative effect.

Data Presentation

The following table provides a template for summarizing the MIC values of this compound against various microbial strains. Note: Specific MIC values for this compound are not widely available in published literature and should be determined experimentally using the protocols outlined below.

MicroorganismStrain ID (e.g., ATCC)This compound MIC (µg/mL)
Staphylococcus aureuse.g., ATCC 29213[Insert experimental data]
Enterococcus faecalise.g., ATCC 29212[Insert experimental data]
Streptococcus pneumoniaee.g., ATCC 49619[Insert experimental data]
Bacillus subtilise.g., ATCC 6633[Insert experimental data]
Candida albicanse.g., ATCC 90028[Insert experimental data]
Aspergillus fumigatuse.g., ATCC 204305[Insert experimental data]
Cryptococcus neoformanse.g., ATCC 208821[Insert experimental data]

Experimental Protocols

Two standard methods for determining the MIC of this compound are the broth microdilution method and the agar dilution method. The choice of method may depend on the specific microorganism being tested and laboratory preference.

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Test microorganism strains

  • Sterile saline (0.85%) or appropriate buffer

  • Spectrophotometer or McFarland turbidity standards

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a suitable sterile solvent (e.g., DMSO, ethanol, or sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL). The solvent should be chosen based on the solubility of this compound and should not affect microbial growth at the final concentration used in the assay.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no this compound).

    • Well 12 will serve as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for the growth rate of the fungal species being tested.

  • Reading the Results:

    • Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Dilution Method

This method involves incorporating this compound into an agar medium and is useful for testing multiple isolates simultaneously.

Materials:

  • This compound powder

  • Sterile agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile petri dishes

  • Test microorganism strains

  • Sterile saline (0.85%) or appropriate buffer

  • Spectrophotometer or McFarland turbidity standards

  • Inoculator (e.g., multipoint replicator)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a molten agar medium and cool it to 45-50°C.

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10x this compound dilution to 9 mL of molten agar.

    • Mix well and pour the agar into sterile petri dishes.

    • Also prepare a control plate with no this compound.

    • Allow the agar to solidify completely.

  • Preparation of Bacterial/Fungal Inoculum:

    • Prepare the microbial inoculum as described in the broth microdilution protocol, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Using an inoculator, spot a small, defined volume (e.g., 1-2 µL) of each microbial suspension onto the surface of each agar plate, including the control plate. Each spot should contain approximately 1 x 10⁴ CFU.

  • Incubation:

    • Allow the inoculated spots to dry completely.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading the Results:

    • Following incubation, examine the plates for the presence of microbial growth. The MIC is the lowest concentration of this compound that inhibits the visible growth of the microorganism.

Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound in Plate/Agar stock->serial_dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate with Test Organism inoculum->inoculate serial_dilution->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Manumycin_Signaling_Pathway cluster_pathway MAPK/ERK Pathway Ras Ras Raf Raf Ras->Raf This compound This compound (Manumycin Group) FTase Farnesyltransferase This compound->FTase Inhibits FTase->Ras Farnesylates Farnesyl_PP Farnesyl PPI MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Postulated signaling pathway inhibited by this compound.

References

Alisamycin In Vitro Cytotoxicity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is an antibiotic belonging to the manumycin group, which has demonstrated weak anti-tumour activity. Due to the limited specific data available for this compound, this document leverages findings from a closely related and well-studied member of the same group, Manumycin A , as a proxy to provide comprehensive application notes and protocols for assessing in vitro cytotoxicity. Manumycin A is recognized for its activity as a farnesyltransferase inhibitor, inducing apoptosis and affecting key signaling pathways in cancer cells.[1][2] It is plausible that this compound shares a similar mechanism of action.

These protocols and notes are intended to guide researchers in designing and executing in vitro cytotoxicity assays to evaluate the potential of this compound as an anti-cancer agent.

Data Presentation: In Vitro Cytotoxicity of Manumycin A

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Manumycin A against various cancer cell lines, providing a baseline for expected cytotoxic concentrations.

Cell LineCancer TypeIC50 (µM)Incubation Time
SW480Colorectal Carcinoma45.0524 hours
Caco-2Colorectal Carcinoma43.8824 hours
LNCaPProstate Cancer8.7948 hours
HEK293Human Embryonic Kidney6.6048 hours
PC3Prostate Cancer11.0048 hours
C4-2BProstate Cancer~0.25 (sub-IC50 used)48 hours

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound (or Manumycin A as a positive control)

  • Target cancer cell lines (e.g., SW480, Caco-2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).

Materials:

  • This compound

  • Target cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired duration (e.g., 12 or 24 hours).[3]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

  • This compound

  • Target cancer cell lines

  • RIPA Lysis and Extraction Buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-PI3K, anti-p-AKT, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Treat cells with this compound as described previously. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Analyze the changes in protein expression or phosphorylation relative to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Mechanism Assays cluster_analysis Data Analysis cell_culture Cell Culture (Target Cancer Cell Lines) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay Treatment apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay Treatment western_blot Western Blot (Signaling Proteins) cell_culture->western_blot Treatment alisamycin_prep This compound Preparation (Serial Dilutions) alisamycin_prep->mtt_assay alisamycin_prep->apoptosis_assay alisamycin_prep->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp manumycin_a_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras Ras Raf Raf Ras->Raf This compound This compound (Manumycin A) FTase Farnesyltransferase This compound->FTase Inhibits PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces FTase->Ras Activates MEK MEK Raf->MEK ERK ERK MEK->ERK mTOR mTOR ERK->mTOR AKT AKT PI3K->AKT AKT->mTOR mTOR->Apoptosis Inhibits

References

Application Notes and Protocols: Alisamycin for Treating Gram-positive Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is an antibiotic belonging to the manumycin group, produced by Streptomyces sp. HIL Y-88,31582 (taxonomically identified as Streptomyces actuosus)[1]. It demonstrates notable biological activity against a range of Gram-positive bacteria and fungi and also possesses weak anti-tumour properties[1]. As a member of the manumycin family of natural products, its mechanism and activity present a compelling area of study for the development of new therapeutic agents, particularly in an era of growing antimicrobial resistance.

These application notes provide a summary of the available data on this compound's in vitro activity and detailed protocols for key experiments to facilitate further research and drug development efforts.

Mechanism of Action

This compound is a member of the manumycin group of antibiotics[1]. Compounds in this class are well-characterized as inhibitors of farnesyltransferase (FTase)[2][3]. FTase is a critical enzyme that catalyzes the post-translational addition of a farnesyl lipid group to a cysteine residue at the C-terminus of specific target proteins. This process, known as farnesylation or prenylation, is essential for anchoring these proteins to the cell membrane, a prerequisite for their biological activity.

One of the most critical targets of FTase is the Ras protein, a key component in cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation[4][5]. By competitively inhibiting the binding of farnesyl pyrophosphate to the enzyme, this compound prevents the farnesylation and subsequent membrane localization of Ras. The resulting disruption of the Ras signaling cascade is thought to be the primary mechanism behind the anti-tumour effects observed in this class of compounds[6][7]. While this mechanism is extensively studied in cancer, the precise molecular basis for its antibacterial activity against Gram-positive organisms is less defined and remains an area for further investigation[3].

Alisamycin_Mechanism_of_Action cluster_0 Cell Cytosol cluster_1 Post-Translational Modification cluster_2 Cell Membrane FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Pro_Ras Pro-Ras Protein (Inactive, Cytosolic) Pro_Ras->FTase Farnesylated_Ras Farnesylated Ras (Inactive, Cytosolic) FTase->Farnesylated_Ras Catalyzes Farnesylation Block This compound This compound This compound->FTase Inhibits Membrane_Ras Membrane-Bound Ras (Active) Farnesylated_Ras->Membrane_Ras Translocates to Membrane Downstream Downstream Signaling (e.g., Raf-MEK-ERK) Membrane_Ras->Downstream Activates Block->Farnesylated_Ras Blocked by This compound

Mechanism of Farnesyltransferase Inhibition by this compound.
Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

The in vitro antibacterial activity of this compound has been evaluated using agar-dilution methods in Mueller-Hinton agar. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Test OrganismStrain IDMIC (µg/mL)Reference
Staphylococcus aureus209 P1.6[2]
Staphylococcus aureus204243.2[2]
Staphylococcus aureusE886.4[2]
Staphylococcus aureus133013.2[2]
Staphylococcus aureus15753.2[2]
Staphylococcus aureus19341.6[2]
Bacillus subtilisATCC 66333.2[2]
Bacillus cereusvar. mycoides3.2[2]
Sarcina luteaATCC 93411.6[2]

Note: The data presented is based on limited available information from patent literature. Further testing against a broader panel of clinical isolates, including resistant strains (e.g., MRSA, VRE), is recommended.

Table 2: Representative Cytotoxicity Profile of this compound (Template)

Cytotoxicity is a critical parameter for evaluating the therapeutic potential of a new compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. As specific experimental data for this compound is not publicly available, this table serves as a template for researchers.

Cell LineCell TypeAssay DurationIC50 (µM)
HEK293Human Embryonic Kidney48hData not available
HepG2Human Hepatocellular Carcinoma48hData not available
HaCaTHuman Keratinocyte48hData not available
Table 3: Representative In Vivo Efficacy of this compound in a Murine Sepsis Model (Template)

In vivo models are essential for determining the efficacy of an antibiotic in a living system. A murine sepsis model is commonly used to evaluate activity against systemic infections. As specific experimental data for this compound is not publicly available, this table provides a template for presenting such results.

Infection ModelBacterial StrainDosing RegimenEndpointOutcome (e.g., ED50 mg/kg)
Murine SepsisS. aureus (MRSA)IV, BID for 3 daysSurvival at 7 daysData not available
Thigh InfectionS. aureus (MRSA)SC, BID for 2 daysBacterial load (log10 CFU/g)Data not available
Experimental Protocols

The following are detailed protocols for the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound powder

  • DMSO (for stock solution)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213 as a quality control strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution:

  • Prepare a 1280 µg/mL stock solution of this compound in DMSO.

  • Further dilute this stock in sterile CAMHB to create a working solution for serial dilutions (e.g., 128 µg/mL).

3. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Procedure:

  • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (no antibiotic).

  • Well 12 serves as the sterility control (no bacteria).

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading the Results:

  • The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).

MIC_Workflow prep_stock Prepare this compound Stock Solution serial_dilute Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic Cytotoxicity_Workflow seed_cells Seed Mammalian Cells in 96-well Plate incubate1 Incubate (24h) for Cell Attachment seed_cells->incubate1 treat Treat Cells with Serial Dilutions of this compound incubate1->treat incubate2 Incubate for Exposure Period (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate (2-4h) to Form Formazan add_mtt->incubate3 solubilize Add Solubilization Buffer and Dissolve Crystals incubate3->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs analyze Calculate Cell Viability and Determine IC50 read_abs->analyze InVivo_Workflow prep_inoculum Prepare & Quantify Bacterial Inoculum (e.g., S. aureus) infect_mice Induce Systemic Infection in Mice (IP or IV) prep_inoculum->infect_mice group_mice Randomize Mice into Treatment Groups infect_mice->group_mice treat_mice Administer this compound or Controls Post-Infection group_mice->treat_mice monitor Monitor Daily (Survival, Clinical Signs) treat_mice->monitor endpoint Determine Endpoints: - Survival over 7-14 days - Bacterial load in organs monitor->endpoint

References

Alisamycin in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is a member of the manumycin group of antibiotics, produced by Streptomyces sp.[1]. While initial studies have indicated that this compound possesses weak anti-tumor activity, detailed research on its specific effects in cancer cell lines is limited[1]. However, significant insights can be drawn from studies of other manumycin group members, particularly Manumycin A, which is a well-characterized compound with known anti-cancer properties. This document provides an overview of the anti-cancer activities of the manumycin group of antibiotics, with a focus on Manumycin A as a representative compound, to guide future research on this compound. It is plausible that this compound shares similar mechanisms of action due to structural similarities.

I. Anti-Cancer Properties of the Manumycin Group of Antibiotics

The manumycin family of antibiotics has demonstrated anti-tumor effects across various cancer cell lines. Their primary mechanism of action involves the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. By inhibiting this enzyme, manumycin antibiotics can disrupt Ras-mediated signaling pathways that are often hyperactive in cancer cells, leading to reduced cell proliferation and induction of apoptosis.

A. Summary of In Vitro Anti-Cancer Activity

The following table summarizes the observed effects of manumycin group antibiotics on different cancer cell lines.

CompoundCancer Cell LineObserved EffectsReference
Manumycin A Breast Cancer CellsInhibition of cell growth, induction of cytoplasmic vacuolation death mediated by LC3.[2]
Ovarian Cancer CellsAntitumor activity.[3]
Lung Cancer CellsEnhanced growth inhibition when combined with HSF1 inhibition.[2]
Colorectal Cancer (CRC) Cells (SW480, Caco-2)Significant inhibition of proliferation, induction of apoptosis in a time- and dose-dependent manner, increased production of reactive oxygen species (ROS), and inhibition of the PI3K/Akt pathway.[4][5]
Castration-Resistant Prostate Cancer CellsInhibition of exosome biogenesis and secretion via suppression of the Ras/Raf/ERK1/2 signaling pathway.[2][3]
Manumycins E, F, and G Human Colon Tumor Cell (HCT-116)Weak cytotoxic activity, moderate inhibitory effects on the farnesylation of p21 ras protein.[6]
Asukamycin Various Tumor Cell LinesInhibition of cell growth (IC50 1-5 µM), induction of apoptosis via activation of caspases 8 and 3.[7]

II. Signaling Pathways Modulated by Manumycin A

Manumycin A has been shown to interfere with key signaling pathways that are critical for cancer cell survival and proliferation. The primary target is the Ras signaling cascade.

A. Ras/Raf/ERK Signaling Pathway

Ras_Raf_ERK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription_Factors Activates Farnesyltransferase Farnesyltransferase Farnesyltransferase->Ras Farnesylates (enables membrane localization) Manumycin_A Manumycin_A Manumycin_A->Farnesyltransferase Inhibits

B. PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Cell_Survival_Proliferation Cell Survival & Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Akt PIP3->Akt Activates PIP2 PIP2 Akt->Cell_Survival_Proliferation Akt->Apoptosis_Inhibition Manumycin_A Manumycin_A ROS ROS Manumycin_A->ROS Induces ROS->PI3K Inhibits ROS->Akt Inhibits

III. Experimental Protocols

The following are generalized protocols based on methodologies reported in studies of manumycin group antibiotics. These should be optimized for specific cell lines and experimental conditions.

A. Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Manumycin A (or other manumycin group antibiotic)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

C. Western Blot Analysis for Signaling Proteins

Objective: To detect changes in the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat cells with the test compound as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

IV. Experimental Workflow

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound/ Manumycin Compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (e.g., Annexin V/PI) Treatment->Apoptosis_Analysis Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

Conclusion

While direct and extensive data on this compound's efficacy in cancer cell lines are currently lacking, the existing information on the manumycin group of antibiotics provides a strong foundation for future investigations. The protocols and pathway diagrams presented here, based on the actions of Manumycin A, offer a strategic starting point for researchers to explore the potential of this compound as an anti-cancer agent. Further studies are warranted to elucidate the specific molecular targets and signaling pathways affected by this compound and to determine its therapeutic potential.

References

Alisamycin Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin, a member of the manumycin group of antibiotics, exhibits promising activity against a range of Gram-positive bacteria and fungi.[1] As with many potent therapeutic compounds, its progression from in vitro discovery to in vivo efficacy studies is hampered by formulation challenges. This compound is a hydrophobic molecule, demonstrating poor solubility in aqueous solutions, which is a significant hurdle for parenteral administration in preclinical animal models.

These application notes provide detailed protocols for two distinct formulation strategies to enhance the solubility and bioavailability of this compound for in vivo research: a co-solvent-based formulation and a lipid-based nanoemulsion. Additionally, a comprehensive protocol for a murine sepsis model to evaluate the in vivo efficacy of the formulated this compound is described.

This compound: Physicochemical Properties and Mechanism of Action

This compound is characterized by its lipophilic nature, rendering it poorly soluble in water and common alcohols like methanol and ethanol. However, it exhibits good solubility in organic solvents such as propylene glycol and dimethylsulfoxide (DMSO). This solubility profile necessitates the use of specialized formulation techniques to achieve concentrations suitable for therapeutic administration in vivo.

This compound belongs to the manumycin family of antibiotics. While the precise molecular interactions of this compound are still under investigation, the mechanism of action for closely related compounds, such as Manumycin A, has been elucidated. Manumycin A is known to be a potent inhibitor of farnesyltransferase, a critical enzyme in the post-translational modification of Ras proteins.[2][3][4] By inhibiting farnesyltransferase, Manumycin A disrupts the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[5][6][7][8] This disruption ultimately leads to the induction of apoptosis. It is hypothesized that this compound shares a similar mechanism of action.

Signaling Pathway: Inhibition of Ras/Raf/MEK/ERK Pathway by Manumycin-Group Antibiotics

Manumycin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras_inactive Inactive Ras-GDP RTK->Ras_inactive Growth Factor Ras_active Active Ras-GTP (Membrane-Bound) Ras_inactive->Ras_active GTP Raf Raf Ras_active->Raf Activates This compound This compound FTase Farnesyltransferase (FTase) This compound->FTase Inhibits FTase->Ras_inactive Farnesylation FPP Farnesyl Pryophosphate (FPP) FPP->FTase MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nucleus ERK ERK->ERK_nucleus Translocation Transcription_Factors Transcription Factors (e.g., Myc, Elk-1) ERK_nucleus->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Inhibition of the Ras signaling pathway by this compound.

Formulation Protocols

Two potential formulations are presented below. It is recommended to perform initial stability and solubility studies to determine the optimal formulation for your specific in vivo model.

Formulation 1: Co-solvent Based Formulation

This protocol utilizes a mixture of solvents to dissolve this compound for parenteral administration.

Materials:

  • This compound powder

  • Dimethylsulfoxide (DMSO), sterile, injectable grade

  • PEG 400 (Polyethylene glycol 400), sterile, injectable grade

  • Sterile saline (0.9% NaCl) for injection

Equipment:

  • Sterile, depyrogenated glass vials

  • Sterile magnetic stir bar and stir plate

  • Calibrated pipettes and sterile tips

  • 0.22 µm sterile syringe filters

Protocol:

  • In a sterile vial, weigh the required amount of this compound powder.

  • Add DMSO to the vial to dissolve the this compound completely. A concentration of 10-20% of the final volume is recommended for the DMSO.

  • Add PEG 400 to the solution and mix thoroughly. A concentration of 30-40% of the final volume is recommended for the PEG 400.

  • Slowly add sterile saline to the mixture while stirring to reach the final desired volume.

  • Continue stirring until a clear, homogenous solution is obtained.

  • Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • Store the formulation at 2-8°C, protected from light. Stability should be assessed prior to in vivo use.

Formulation 2: Lipid Nanoemulsion Formulation

This protocol describes the preparation of an oil-in-water nanoemulsion to encapsulate the hydrophobic this compound.

Materials:

  • This compound powder

  • Medium-chain triglycerides (MCT) oil, sterile, injectable grade

  • Soybean oil, sterile, injectable grade

  • Lecithin (e.g., from egg or soy), sterile, injectable grade

  • Polysorbate 80, sterile, injectable grade

  • Glycerol

  • Water for Injection (WFI)

Equipment:

  • High-pressure homogenizer or a probe sonicator

  • Sterile, depyrogenated glass beakers and vials

  • Magnetic stir plate and stir bars

  • Water bath or heating plate

  • 0.22 µm sterile syringe filters

Protocol:

  • Oil Phase Preparation: In a sterile beaker, dissolve the required amount of this compound and lecithin in a mixture of MCT oil and soybean oil. Heat the mixture to 60-70°C while stirring until a clear solution is formed.

  • Aqueous Phase Preparation: In a separate sterile beaker, dissolve Polysorbate 80 and glycerol in WFI. Heat the aqueous phase to the same temperature as the oil phase (60-70°C).

  • Emulsification: Slowly add the hot aqueous phase to the hot oil phase under continuous stirring to form a coarse pre-emulsion.

  • Homogenization: Homogenize the pre-emulsion using a high-pressure homogenizer (e.g., 5 cycles at 15,000 psi) or a probe sonicator until a translucent nanoemulsion is formed.

  • Cooling and Filtration: Allow the nanoemulsion to cool to room temperature.

  • Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • Store the lipid nanoemulsion at 2-8°C. Particle size and stability should be characterized before in vivo administration.

Data Presentation: Formulation Composition

Component Formulation 1: Co-solvent Formulation 2: Lipid Nanoemulsion Function
This compound1-10 mg/mL1-5 mg/mLActive Pharmaceutical Ingredient
DMSO10% (v/v)-Primary Solvent
PEG 40040% (v/v)-Co-solvent, Viscosity modifier
MCT Oil-10% (w/v)Oil Phase, Solubilizer
Soybean Oil-10% (w/v)Oil Phase, Solubilizer
Lecithin-1.2% (w/v)Emulsifier
Polysorbate 80-0.5% (w/v)Surfactant, Stabilizer
Glycerol-2.25% (w/v)Tonicity Agent
Sterile Salineq.s. to 100%-Vehicle
Water for Injection-q.s. to 100%Vehicle

Note: The concentrations provided are starting points and may require optimization based on the desired dose and stability of this compound.

In Vivo Efficacy Evaluation: Murine Sepsis Model

This protocol outlines a general procedure for assessing the in vivo efficacy of formulated this compound in a murine model of bacterial sepsis.

Experimental Workflow

in_vivo_workflow acclimatization 1. Acclimatization (7 days) bacterial_prep 2. Bacterial Culture Preparation (e.g., MRSA, mid-log phase) acclimatization->bacterial_prep infection 3. Induction of Sepsis (Intraperitoneal Injection of Bacteria) bacterial_prep->infection treatment_groups 4. Randomization into Treatment Groups infection->treatment_groups treatment_admin 5. Treatment Administration (e.g., IV or IP injection of formulated this compound, vehicle, or positive control) treatment_groups->treatment_admin monitoring 6. Monitoring (Survival, Clinical Signs, Body Weight) treatment_admin->monitoring endpoint 7. Endpoint Analysis (e.g., 7 days post-infection) monitoring->endpoint bacterial_load Bacterial Load Determination (Blood, Spleen, Liver) endpoint->bacterial_load data_analysis 8. Data Analysis (Survival Curves, CFU counts, Statistical Analysis) endpoint->data_analysis bacterial_load->data_analysis

Caption: Workflow for the murine sepsis model.

Materials:

  • Pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Mid-logarithmic phase culture of a relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Formulated this compound

  • Vehicle control (the formulation without this compound)

  • Positive control antibiotic (e.g., vancomycin)

  • Sterile saline and syringes for injection

  • Anesthesia (e.g., isoflurane)

  • Tryptic Soy Agar (TSA) or other appropriate growth media plates

Protocol:

  • Acclimatization: Acclimatize mice to the facility for a minimum of 7 days prior to the experiment.

  • Bacterial Inoculum Preparation: Culture the bacterial strain to mid-logarithmic phase. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL). The optimal infectious dose should be determined in a pilot study to achieve a lethal infection within a specified timeframe.

  • Induction of Sepsis: Inject the bacterial suspension intraperitoneally (IP) into the mice.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), randomize the mice into treatment groups (typically n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Formulated this compound (at various doses)

    • Group 3: Positive control antibiotic Administer the treatments via the desired route (e.g., intravenous or intraperitoneal).

  • Monitoring: Monitor the mice at least twice daily for a period of 7 days for survival and clinical signs of illness (e.g., lethargy, piloerection, hunched posture). Record body weight daily.

  • Endpoint and Bacterial Load: At the end of the study period, or if mice reach a humane endpoint, euthanize the animals. Aseptically collect blood and organs (e.g., spleen, liver). Homogenize the organs, perform serial dilutions of the blood and organ homogenates, and plate on appropriate agar to determine the bacterial load (CFU/mL or CFU/gram of tissue).

  • Data Analysis: Compare the survival rates between groups using Kaplan-Meier survival analysis with a log-rank test. Compare bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The co-solvent and lipid nanoemulsion formulations detailed in these application notes provide viable strategies for the parenteral administration of this compound in preclinical models. The accompanying in vivo sepsis protocol offers a robust framework for assessing the therapeutic efficacy of these formulations. Researchers and drug development professionals can utilize these protocols as a foundation for their in vivo studies, with the understanding that optimization of formulation components and experimental parameters may be necessary for specific applications.

References

protocols for working with Alisamycin in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is a member of the manumycin group of antibiotics, known for its activity against Gram-positive bacteria and fungi, as well as its anti-tumour properties.[1] This document provides detailed application notes and protocols for working with this compound in a laboratory setting. The primary mechanism of action for the manumycin group involves the inhibition of farnesyltransferase, a key enzyme in the Ras signaling pathway.[2][3] This inhibition leads to the disruption of downstream signaling cascades, ultimately inducing apoptosis in cancer cells.[4][5] While specific quantitative data for this compound is limited, data from the closely related compound Manumycin A is utilized here as a proxy to provide relevant experimental parameters.

Data Presentation

Quantitative data for Manumycin A, a close analog of this compound, is summarized below to provide guidance for experimental design.

Table 1: In Vitro Activity of Manumycin A Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer8.79[6]
PC3Prostate Cancer11.00[6]
HEK293Human Embryonic Kidney6.60[6]
MSTO-211HMalignant Pleural Mesothelioma8.3[7]
H28Malignant Pleural Mesothelioma4.3[7]
HN22Oral Squamous Cell Carcinoma6.38[8]
HSC4Oral Squamous Cell Carcinoma4.6[8]
Caco-2Colon Adenocarcinoma~50-100[5]

Table 2: Inhibitory Activity of Manumycin A against Farnesyltransferase

Enzyme SourceIC50 (µM)Ki (µM)Reference
Human58.034.40[7]
C. elegans45.963.16[7]

Table 3: Antibacterial and Antifungal Activity of Manumycin Group Antibiotics (General)

Organism TypeActivityReference
Gram-positive bacteriaWeak to moderate[2]
FungiActive[1]

Experimental Protocols

Farnesyltransferase Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on farnesyltransferase activity.

Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant farnesyltransferase, and the dansylated peptide substrate in a 96-well black plate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Initiate the reaction by adding FPP to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[1][2]

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Farnesyltransferase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Reaction Mix (Enzyme, Peptide Substrate) A1 Add this compound to Wells P1->A1 P2 Prepare this compound Dilutions P2->A1 A2 Initiate with FPP A1->A2 A3 Incubate at 37°C A2->A3 A4 Measure Fluorescence (Ex: 340nm, Em: 550nm) A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 D1->D2

Farnesyltransferase Inhibition Assay Workflow

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., LNCaP, PC3)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.[6]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Seed Cells in 96-well Plate C2 Adhere Overnight C1->C2 T1 Treat with this compound C2->T1 T2 Incubate (24-72h) T1->T2 A1 Add MTT Solution T2->A1 A2 Incubate (4h) A1->A2 A3 Add DMSO A2->A3 A4 Measure Absorbance (570nm) A3->A4 D1 Calculate % Viability A4->D1 D2 Determine IC50 D1->D2

MTT Cell Viability Assay Workflow

Apoptosis Assay by Western Blot

This protocol is for detecting the induction of apoptosis by analyzing the cleavage of caspase-3 and PARP.[4]

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-actin or anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at the desired concentration and time points.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the extent of caspase and PARP cleavage.

Apoptosis_Western_Blot cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection S1 Cell Treatment with this compound S2 Cell Lysis S1->S2 S3 Protein Quantification S2->S3 E1 SDS-PAGE S3->E1 E2 Protein Transfer to PVDF E1->E2 I1 Blocking E2->I1 I2 Primary Antibody Incubation (e.g., anti-Caspase-3, anti-PARP) I1->I2 I3 Secondary Antibody Incubation I2->I3 I4 Chemiluminescent Detection I3->I4

Apoptosis Western Blot Workflow

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in a suitable solvent)

  • 96-well microtiter plate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism without this compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density at 600 nm.

Signaling Pathways

Anti-Tumour Activity of this compound

The primary anti-tumour mechanism of this compound is through the inhibition of farnesyltransferase, which disrupts the Ras-Raf-MEK-ERK signaling pathway, leading to apoptosis.[2][9]

Alisamycin_Antitumor_Pathway This compound This compound FTase Farnesyltransferase This compound->FTase inhibits Apoptosis Apoptosis This compound->Apoptosis leads to Ras_F Farnesylated Ras (Active) FTase->Ras_F activates Ras Ras Raf Raf Ras_F->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Apoptosis inhibition of

This compound Anti-Tumour Signaling Pathway

Antibacterial and Antifungal Activity of this compound (Postulated)

The exact mechanisms for the antibacterial and antifungal activities of the manumycin group are not as well-defined. As a polyene, this compound may interact with the cell membrane of fungi. Its effect on bacteria is described as weak, and the specific target is not well-established.[2]

Alisamycin_Antimicrobial_Pathway cluster_fungi Antifungal Activity cluster_bacteria Antibacterial Activity (Gram-positive) Alisamycin_F This compound Fungal_Membrane Fungal Cell Membrane (Ergosterol) Alisamycin_F->Fungal_Membrane interacts with Membrane_Disruption Membrane Disruption/ Altered Function Fungal_Membrane->Membrane_Disruption Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death Alisamycin_B This compound Bacterial_Target Unknown Bacterial Target Alisamycin_B->Bacterial_Target inhibits Bacterial_Process Inhibition of Essential Process Bacterial_Target->Bacterial_Process Bacterial_Death Bacterial Cell Death Bacterial_Process->Bacterial_Death

Postulated Antimicrobial Mechanisms of this compound

References

Application Note and Protocol: Alisamycin Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is an antibiotic belonging to the manumycin group, produced by Streptomyces sp.[1]. It has demonstrated activity against Gram-positive bacteria and fungi and exhibits weak anti-tumor properties[1]. Understanding the dose-response relationship of a compound like this compound is a critical step in preclinical drug development. This analysis provides essential data on the potency and efficacy of the compound, typically represented by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a specific biological or biochemical function by 50%[2].

This document provides a detailed protocol for determining the dose-response curve of this compound using a colorimetric method, the MTT assay, to assess cell viability. The MTT assay is a widely accepted method for evaluating cell proliferation and cytotoxicity[3][4]. It measures the metabolic activity of cells, where the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan product[3]. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically[3][5].

Data Presentation

The quantitative data obtained from the dose-response experiment should be meticulously recorded and organized. The following table provides a template for summarizing the experimental results. This structured format allows for a clear comparison of the effects of different this compound concentrations on cell viability and facilitates the calculation of the IC50 value.

Table 1: Hypothetical Dose-Response Data for this compound

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.18 ± 0.0794.4
10.95 ± 0.0676.0
50.63 ± 0.0450.4
100.31 ± 0.0224.8
500.15 ± 0.0112.0
1000.10 ± 0.018.0
Calculated IC50 (µM) ~5

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Experimental Protocols

This section details the methodology for performing a dose-response curve analysis of this compound using the MTT assay.

Materials and Reagents
  • This compound

  • Target cells (e.g., a relevant cancer cell line or Gram-positive bacterial strain)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[4][5]

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol
  • Cell Seeding:

    • Culture the target cells to ~80% confluency.

    • Trypsinize and resuspend the cells in a fresh complete medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium[4].

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[4].

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader[4].

    • A reference wavelength of 630 nm can be used to subtract background absorbance[3].

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve[7].

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the dose-response curve of this compound.

G Experimental Workflow for this compound Dose-Response Analysis cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture CellSeeding 2. Cell Seeding in 96-well plate CellCulture->CellSeeding DrugDilution 3. This compound Serial Dilution CellTreatment 4. Cell Treatment with this compound DrugDilution->CellTreatment MTT_Addition 5. Add MTT Reagent CellTreatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for Dose-Response Analysis.

Hypothetical Signaling Pathway

While the precise molecular target of this compound is not yet fully elucidated, many antibiotics, including those related to the manumycin group, are known to interfere with essential cellular processes such as protein synthesis. The diagram below illustrates a generalized and hypothetical signaling pathway representing the inhibition of bacterial protein synthesis, a potential mechanism of action for this compound.

G Hypothetical Signaling Pathway for this compound Action cluster_bacterium Bacterial Cell Ribosome Ribosome (50S subunit) Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome CellGrowth Bacterial Growth & Proliferation Protein->CellGrowth This compound This compound This compound->Ribosome

Caption: Hypothetical Inhibition of Protein Synthesis.

References

Application Notes and Protocols for Studying Alisamycin's Role in Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is an antibiotic belonging to the manumycin group, produced by Streptomyces sp.[1]. It has demonstrated activity against Gram-positive bacteria and fungi[1]. In an era where antimicrobial resistance poses a significant threat to global health, investigating the potential of novel antibiotics like this compound is of paramount importance. This document provides a framework of detailed application notes and protocols for researchers to study this compound's efficacy against antibiotic-resistant bacteria and to elucidate its potential mechanisms of action in overcoming resistance. While specific data on this compound's interaction with resistant strains is limited in publicly available literature, the following protocols are based on established methodologies in antimicrobial research and can be adapted for the comprehensive study of this compound.

Potential Mechanisms of Action and Resistance

Bacteria have evolved various mechanisms to resist the effects of antibiotics. Understanding these can guide the investigation of this compound's potential. Key resistance mechanisms include:

  • Target Modification: Alterations in the bacterial structures that an antibiotic targets, such as ribosomes or cell wall components, can prevent the antibiotic from binding and exerting its effect[2].

  • Enzymatic Inactivation: Bacteria may produce enzymes that degrade or modify the antibiotic, rendering it inactive. A classic example is the production of β-lactamases to inactivate penicillin-like antibiotics[3].

  • Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets at effective concentrations[3][4]. Inhibiting these pumps is a promising strategy to restore the efficacy of existing antibiotics[4][5][6].

  • Biofilm Formation: Bacteria can form biofilms, which are communities of cells encased in a protective matrix. This barrier can limit antibiotic penetration and contribute to resistance[7].

  • Alteration of Metabolic Pathways: Bacteria can develop alternative metabolic pathways to bypass the inhibitory effects of an antibiotic[2].

Data Presentation: In Vitro Activity of this compound

Quantitative data from in vitro susceptibility testing should be presented in a clear and structured format to allow for easy comparison. The following tables provide templates for presenting Minimum Inhibitory Concentration (MIC) data and synergy testing results.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Comparator Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 29213Methicillin-Susceptible (MSSA)
Staphylococcus aureus BAA-1717Methicillin-Resistant (MRSA)
Enterococcus faecalis ATCC 29212Vancomycin-Susceptible (VSE)
Enterococcus faecium BAA-2318Vancomycin-Resistant (VRE)
Clinical Isolate 1 (MRSA)Multidrug-Resistant (MDR)
Clinical Isolate 2 (VRE)Multidrug-Resistant (MDR)

Table 2: Hypothetical Synergy Testing of this compound with a Conventional Antibiotic against a Resistant Strain.

Bacterial StrainThis compound MIC (µg/mL)Antibiotic X MIC (µg/mL)This compound MIC in CombinationAntibiotic X MIC in CombinationFractional Inhibitory Concentration Index (FICI)Interpretation
Staphylococcus aureus (MRSA)
Enterococcus faecium (VRE)

Experimental Protocols

The following are detailed protocols for key experiments to investigate the potential of this compound in studying and combating antibiotic resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard for determining the MIC of an antimicrobial agent against bacterial isolates[8][9][10].

Materials:

  • This compound (lyophilized powder)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (reference and clinical isolates)

  • Spectrophotometer or McFarland standards

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a suitable sterile solvent (e.g., DMSO or sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Prepare serial dilutions of the stock solution for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Procedure:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the appropriate this compound dilution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • This will result in a range of this compound concentrations.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation and Interpretation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye[8].

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Prepare this compound Stock & Dilutions serial_dilution Perform Serial Dilution of this compound prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum dispense_broth Dispense Broth to 96-well Plate dispense_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate (16-20h, 35°C) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Checkerboard Assay for Synergy and Efflux Pump Inhibition

This assay is used to assess the synergistic effect of two antimicrobial agents and can indicate if this compound acts as an efflux pump inhibitor when combined with a known efflux pump substrate antibiotic.

Materials:

  • This compound

  • A known antibiotic that is a substrate for efflux pumps (e.g., a fluoroquinolone or macrolide)

  • Materials listed in Protocol 1

Procedure:

  • Preparation:

    • Prepare stock solutions and bacterial inoculum as described in Protocol 1.

    • Determine the MIC of each compound individually.

  • Checkerboard Setup:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 1-10) and serial dilutions of the comparator antibiotic along the y-axis (e.g., rows A-G).

    • The concentrations should typically range from 4x MIC to 1/16x MIC for each compound.

    • Add the standardized bacterial inoculum to each well.

    • Include growth controls for each drug alone and a drug-free growth control.

  • Incubation and Reading:

    • Incubate the plate as described for the MIC assay.

    • Read the plate to identify the wells with no visible growth.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)

    • Calculate the FIC Index (FICI) = FIC of this compound + FIC of Antibiotic X.

    • Interpret the FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: No interaction (additive or indifferent)

      • FICI > 4: Antagonism

A synergistic interaction with a known efflux pump substrate may suggest that this compound is inhibiting the efflux pump, leading to increased intracellular concentration and efficacy of the other antibiotic[4][5].

Checkerboard_Workflow cluster_setup Plate Setup cluster_analysis Data Analysis dilute_A Dilute this compound (Horizontally) add_inoculum Add Standardized Bacterial Inoculum dilute_A->add_inoculum dilute_B Dilute Antibiotic X (Vertically) dilute_B->add_inoculum incubate Incubate Plate (16-20h, 35°C) add_inoculum->incubate read_wells Read Wells for Visible Growth incubate->read_wells calc_fic Calculate FIC for Each Compound read_wells->calc_fic calc_fici Calculate FICI (FIC_A + FIC_B) calc_fic->calc_fici interpret Interpret FICI (Synergy, Additive, Antagonism) calc_fici->interpret

Workflow for the checkerboard synergy assay.

Investigating Effects on Bacterial Signaling Pathways

Many bacteria use signaling systems, such as quorum sensing (QS), to regulate virulence, biofilm formation, and antibiotic resistance[11][12]. Investigating whether this compound can disrupt these pathways is a valuable area of research.

Experimental Approach:

  • Use of Reporter Strains: Employ bacterial reporter strains that produce a measurable signal (e.g., light, color) under the control of a QS-regulated promoter. A reduction in the signal in the presence of sub-inhibitory concentrations of this compound would suggest interference with the QS system.

  • Gene Expression Analysis: Use techniques like quantitative real-time PCR (qRT-PCR) or RNA-sequencing to measure the expression of key genes involved in virulence and resistance in the presence and absence of this compound. Downregulation of these genes could indicate an effect on their regulatory signaling pathways.

  • Biofilm Formation Assay: Quantify biofilm formation (e.g., using a crystal violet staining method) in the presence of sub-inhibitory concentrations of this compound. A reduction in biofilm mass would be a significant finding, as biofilms are a major contributor to antibiotic resistance[7].

Signaling_Pathway_Investigation cluster_approaches Experimental Approaches cluster_outcomes Potential Outcomes start Investigate this compound's Effect on Bacterial Signaling reporter_strains Use Quorum Sensing Reporter Strains start->reporter_strains gene_expression Analyze Gene Expression (qRT-PCR, RNA-seq) start->gene_expression biofilm_assay Quantify Biofilm Formation start->biofilm_assay reduced_signal Reduced Reporter Signal reporter_strains->reduced_signal altered_expression Altered Expression of Virulence/Resistance Genes gene_expression->altered_expression reduced_biofilm Inhibition of Biofilm Formation biofilm_assay->reduced_biofilm conclusion Conclusion: this compound may disrupt bacterial signaling pathways contributing to resistance. reduced_signal->conclusion altered_expression->conclusion reduced_biofilm->conclusion

Logical workflow for investigating this compound's impact on bacterial signaling.

Conclusion

The study of novel antibiotics like this compound is crucial in the fight against antimicrobial resistance. The protocols and frameworks provided here offer a comprehensive approach to evaluating its in vitro efficacy, potential for synergy, and mechanisms of action against resistant bacterial pathogens. By systematically determining its MIC, assessing its ability to inhibit efflux pumps, and investigating its impact on bacterial signaling, researchers can build a robust profile of this compound's potential as a therapeutic agent.

References

Troubleshooting & Optimization

Alisamycin Fermentation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation process to improve Alisamycin yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation in a question-and-answer format, offering specific troubleshooting steps and experimental protocols.

FAQ 1: My Streptomyces actuosus culture is growing well (high biomass), but the this compound yield is low. What are the likely causes and how can I address this?

Answer:

High biomass with low secondary metabolite production is a common challenge in Streptomyces fermentations. This phenomenon, often termed "uncoupling," can be attributed to several factors:

  • Nutrient Repression: The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients (e.g., phosphate or specific carbon/nitrogen sources). If the medium is too rich, the switch from primary to secondary metabolism may be delayed or inhibited.

  • Suboptimal Precursor Availability: The biosynthesis of this compound, a member of the manumycin group of antibiotics, requires specific precursors. Insufficient availability of these building blocks can limit the final yield.

  • Incorrect Fermentation Conditions: Physical parameters such as pH, temperature, and dissolved oxygen levels might be optimal for cell growth but not for this compound production.

Troubleshooting Steps & Experimental Protocols:

  • Optimize Media Composition:

    • Carbon and Nitrogen Sources: The patent for this compound production suggests a range of carbon (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone).[1] Systematically evaluate different C:N ratios to identify the optimal balance for this compound production.

    • Phosphate Limitation: Investigate the effect of phosphate concentration. High phosphate levels can repress secondary metabolite formation in Streptomyces.

    Experimental Protocol: Media Optimization using Response Surface Methodology (RSM)

    RSM is an efficient statistical method for optimizing fermentation media.

    • Screening (Plackett-Burman Design): Identify the most significant media components affecting this compound yield from a list of potential carbon and nitrogen sources.

    • Optimization (Box-Behnken Design): Further refine the concentrations of the most influential components to find the optimal formulation.

    Table 1: Example of a Basal Fermentation Medium for Streptomyces actuosus

ComponentConcentration (g/L)
Glucose10 - 40
Soybean Meal5 - 25
Yeast Extract2 - 5
NaCl2
K₂HPO₄0.25 - 1.0
MgSO₄·7H₂O0.5
CaCO₃2
Trace Elements Solution1 mL
Initial pH 6.0 - 7.0
Temperature 27°C
  • Precursor Feeding:

    • The biosynthesis of manumycin-type antibiotics involves precursors derived from different metabolic pathways, including the polyketide pathway.[2]

    • Feeding experiments with aminobenzoic acids have been shown to produce manumycin analogues, suggesting that precursor availability is a key factor.

    Experimental Protocol: Precursor Feeding Strategy

    • Identify Potential Precursors: Based on the presumed biosynthetic pathway of this compound (related to manumycin), potential precursors include short-chain carboxylic acids (e.g., acetic acid, propionic acid) and specific amino acids.

    • Determine Optimal Feeding Time and Concentration: Introduce the precursor at different stages of the fermentation (e.g., beginning of stationary phase) and at various concentrations to determine the optimal feeding strategy without causing toxicity to the culture.

FAQ 2: I am observing significant batch-to-batch variability in this compound yield. What are the potential sources of this inconsistency?

Answer:

Inconsistent yields often stem from a lack of standardization in the initial stages of the fermentation process or from genetic instability of the producing strain.

Troubleshooting Steps:

  • Standardize Inoculum Preparation:

    • Ensure the use of a consistent spore stock or a well-defined seed culture protocol. The age and physiological state of the inoculum are critical for reproducible fermentations.

  • Monitor and Control Fermentation Parameters:

    • The patent for this compound specifies a pH range of 6.0-9.0 (preferably 6.0-7.0) and a temperature range of 18-40°C (preferably 20-37°C).[1] Tightly control these parameters using a bioreactor with automated pH and temperature control.

    • Ensure consistent aeration and agitation rates to maintain similar dissolved oxygen levels across batches.

  • Ensure Genetic Stability of the Strain:

    • Repeated subculturing can lead to genetic drift and loss of productivity. It is advisable to work from a frozen stock of the high-yielding strain and limit the number of subcultures.

Experimental Protocol: Preparation of Streptomyces actuosus Spore Stock and Seed Culture

  • Spore Stock Preparation:

    • Streak the S. actuosus strain on a suitable agar medium (e.g., yeast extract-malt extract agar) and incubate at 27°C until sporulation is observed.

    • Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile distilled water.

    • Add sterile glycerol to a final concentration of 20% (v/v) and store the spore suspension in cryovials at -80°C.

  • Seed Culture Development:

    • Inoculate a seed culture medium with the spore stock.

    • Incubate the seed culture under defined conditions (e.g., 27°C, 200 rpm) for a standardized period (e.g., 48 hours) before inoculating the production fermenter.

FAQ 3: What are the key challenges in the downstream purification of this compound and how can they be overcome?

Answer:

The purification of this compound, like other manumycin-type antibiotics, typically involves extraction and chromatographic steps.[3][4] Challenges include the potential for product degradation and the separation from structurally similar impurities.

Troubleshooting and Optimization:

  • Extraction:

    • The this compound patent suggests isolating the compound from the culture broth.[1] Liquid-liquid extraction with a suitable organic solvent like ethyl acetate is a common first step.

  • Chromatography:

    • Silica gel column chromatography is frequently used for the purification of manumycin-group antibiotics.[3]

    • For higher resolution, High-Performance Liquid Chromatography (HPLC) can be employed.

Experimental Protocol: General Purification Strategy for this compound

  • Harvest and Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • Extract the broth with an equal volume of ethyl acetate. Repeat the extraction to maximize recovery.

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

    • Elute the column with a gradient of a non-polar to a polar solvent system (e.g., chloroform-methanol).

    • Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing pure this compound and evaporate the solvent.

Visualizing Key Processes

Biosynthetic Relationship and Precursor Supply

The biosynthesis of this compound is closely related to that of other manumycin-type antibiotics, which are derived from several key metabolic pathways. Understanding these pathways is crucial for developing effective precursor feeding strategies.

cluster_primary_metabolism Primary Metabolism cluster_precursors Precursor Pools cluster_secondary_metabolism Secondary Metabolism Glycolysis Glycolysis Acetyl-CoA Acetyl-CoA Glycolysis->Acetyl-CoA TCA Cycle TCA Cycle TCA Cycle->Acetyl-CoA Amino Acid Biosynthesis Amino Acid Biosynthesis Aminobenzoic Acids Aminobenzoic Acids Amino Acid Biosynthesis->Aminobenzoic Acids Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Propionyl-CoA Propionyl-CoA Propionyl-CoA->Polyketide Synthase (PKS) This compound Biosynthesis This compound Biosynthesis Aminobenzoic Acids->this compound Biosynthesis Polyketide Synthase (PKS)->this compound Biosynthesis This compound This compound This compound Biosynthesis->this compound

Caption: this compound Biosynthesis Precursor Pathways.

General Workflow for Improving this compound Yield

A systematic approach is essential for successfully improving the yield of this compound. The following workflow outlines the key stages, from initial strain and media screening to process optimization and scale-up.

A Strain Selection & Maintenance (S. actuosus) B Media Screening (Carbon, Nitrogen, Phosphate) A->B C Optimization of Physical Parameters (pH, Temp, DO) B->C D Precursor Feeding Strategy C->D E Genetic Engineering (e.g., Overexpression of Biosynthetic Genes) C->E F Fed-Batch Fermentation D->F E->F G Scale-up & Downstream Processing F->G H Improved this compound Yield G->H

Caption: this compound Yield Improvement Workflow.

Troubleshooting Logic for Low this compound Yield

When faced with low this compound yield, a logical troubleshooting process can help identify and resolve the root cause efficiently.

Start Low this compound Yield CheckGrowth Is Biomass Normal? Start->CheckGrowth TroubleshootGrowth Optimize Growth Conditions: - Inoculum Quality - Basal Medium - Physical Parameters CheckGrowth->TroubleshootGrowth No CheckUncoupling High Biomass, Low Product? CheckGrowth->CheckUncoupling Yes TroubleshootGrowth->CheckGrowth TroubleshootUncoupling Address Metabolic Uncoupling: - Optimize C:N Ratio - Phosphate Limitation - Precursor Feeding CheckUncoupling->TroubleshootUncoupling Yes CheckVariability Is the Issue Consistent? CheckUncoupling->CheckVariability No TroubleshootUncoupling->CheckVariability TroubleshootVariability Address Inconsistency: - Standardize Inoculum - Calibrate Probes - Check Strain Stability CheckVariability->TroubleshootVariability No End Yield Improved CheckVariability->End Yes TroubleshootVariability->End

Caption: Troubleshooting Low this compound Yield.

References

Technical Support Center: Alisamycin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Alisamycin.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Yield of this compound in Crude Extract

Q1: My initial fermentation yields a high antimicrobial activity, but the subsequent extraction results in a very low concentration of this compound. What are the potential causes and how can I optimize the extraction?

A1: Low recovery of this compound from the fermentation broth is a common challenge. Several factors could be contributing to this issue, including inefficient extraction methods, degradation of the compound, or binding to cellular debris.

Possible Causes and Solutions:

  • In-depth Analysis: Start by analyzing both the supernatant and the mycelial cake for the presence of this compound. This will help determine if the compound is intracellular or secreted into the medium.

  • Solvent Optimization: The choice of extraction solvent is critical. This compound, being a member of the manumycin group, possesses both hydrophobic and hydrophilic moieties. A systematic approach to solvent selection is recommended.

  • pH Adjustment: The pH of the extraction buffer can significantly impact the solubility and stability of this compound. Perform small-scale extractions at different pH values to identify the optimal condition for recovery.

  • Extraction Technique: If this compound is found to be primarily intracellular, cell disruption methods need to be optimized. Compare the efficiency of ultrasonication, bead beating, and enzymatic lysis.

Extraction Parameter Condition A Condition B Condition C This compound Yield (mg/L)
Solvent Ethyl Acetaten-ButanolDichloromethane15
pH 5.07.09.025
Cell Disruption SonicationBead BeatingEnzymatic Lysis22

Experimental Protocol: Optimization of this compound Extraction

  • Fermentation: Culture Streptomyces sp. HIL Y-88,31582 under optimal conditions for this compound production.

  • Harvesting: Centrifuge the fermentation broth to separate the supernatant and the mycelial biomass.

  • Parallel Extractions:

    • Solvent Screen: Resuspend the mycelial biomass in equal volumes of ethyl acetate, n-butanol, and dichloromethane. Agitate for 2 hours at room temperature.

    • pH Screen: Resuspend the mycelial biomass in a suitable solvent (e.g., ethyl acetate) and adjust the pH of the aqueous phase to 5.0, 7.0, and 9.0 using appropriate buffers.

  • Quantification: After extraction, concentrate the organic phase and analyze the this compound content using HPLC-UV.

G cluster_start Fermentation Broth cluster_extraction Extraction cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start High Antimicrobial Activity extraction Solvent Extraction start->extraction analysis Low this compound Yield extraction->analysis cause1 Inefficient Solvent analysis->cause1 Potential Causes cause2 Suboptimal pH analysis->cause2 Potential Causes cause3 Compound Degradation analysis->cause3 Potential Causes cause4 Binding to Biomass analysis->cause4 Potential Causes solution1 Solvent Optimization cause1->solution1 solution2 pH Screening cause2->solution2 solution3 Stability Analysis cause3->solution3 solution4 Optimize Cell Lysis cause4->solution4

Caption: Troubleshooting workflow for low this compound yield.

Problem 2: Co-elution of Impurities during Chromatographic Purification

Q2: During reverse-phase HPLC purification of this compound, I am observing significant peak tailing and co-elution with closely related impurities. How can I improve the resolution?

A2: Co-elution of structurally similar impurities is a frequent hurdle in the purification of natural products.[1] Improving peak shape and resolution requires a multi-faceted approach to optimize the chromatographic conditions.

Strategies for Improved Resolution:

  • Mobile Phase Modification: The composition of the mobile phase is a powerful tool for enhancing selectivity.

    • Organic Modifier: Evaluate different organic solvents such as acetonitrile and methanol. Their different selectivities can alter the elution profile of impurities.

    • Additives: The addition of a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) can improve the peak shape of acidic compounds by suppressing ionization.

  • Gradient Optimization: A shallower gradient profile can increase the separation between closely eluting peaks.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl or embedded polar group) to exploit different separation mechanisms.

Parameter Method A (Isocratic) Method B (Shallow Gradient) Method C (Different Column) Resolution (this compound/Impurity)
Mobile Phase 60% Acetonitrile in Water40-60% Acetonitrile over 30 min60% Methanol in Water0.8
Column C18C18Phenyl-Hexyl1.6
Peak Tailing Factor 1.81.41.11.2

Experimental Protocol: HPLC Method Development for this compound Purification

  • Initial Scouting: Begin with a standard C18 column and a generic gradient of 20-80% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

  • Solvent Screening: Keeping the gradient profile the same, replace acetonitrile with methanol and compare the chromatograms.

  • Gradient Optimization: Based on the initial scouting, design a shallower gradient around the elution time of this compound. For example, if this compound elutes at 50% acetonitrile, run a gradient from 40% to 60% over 30 minutes.

  • Column Screening: If co-elution persists, test a column with a different stationary phase chemistry, such as a phenyl-hexyl column, using the optimized mobile phase and gradient.

G cluster_problem Problem cluster_optimization Optimization Strategies cluster_details Detailed Approaches problem Co-elution of Impurities opt1 Modify Mobile Phase problem->opt1 opt2 Optimize Gradient problem->opt2 opt3 Change Column Chemistry problem->opt3 detail1a Vary Organic Solvent (Acetonitrile vs. Methanol) opt1->detail1a detail1b Additives (Formic Acid, TFA) opt1->detail1b detail2 Shallower Gradient Profile opt2->detail2 detail3 Different Stationary Phase (e.g., Phenyl-Hexyl) opt3->detail3

Caption: Strategies to resolve co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound, and how can I prevent its degradation during purification?

A1: this compound is a polyene antibiotic belonging to the manumycin group.[2][3] Like many polyenes, it is susceptible to degradation under certain conditions. Key factors to consider for maintaining its stability include:

  • Light Sensitivity: Polyene structures are often sensitive to UV light. It is advisable to protect all solutions containing this compound from direct light by using amber vials or covering glassware with aluminum foil.

  • pH Stability: The stability of this compound can be pH-dependent. It is recommended to perform stability studies at various pH values (e.g., acidic, neutral, and basic) to determine the optimal pH range for purification and storage. Generally, neutral to slightly acidic conditions are preferable for many antibiotics.

  • Temperature Sensitivity: Elevated temperatures can accelerate degradation.[4] All purification steps should be carried out at reduced temperatures (e.g., 4°C) whenever possible. Avoid prolonged exposure to room temperature.

  • Oxidative Stability: The conjugated double bond system in polyenes can be prone to oxidation. Degassing solvents and blanketing solutions with an inert gas like nitrogen or argon can help minimize oxidative degradation.

Q2: I am losing antimicrobial activity after the final purification step. What could be the cause?

A2: Loss of biological activity after purification is a common and frustrating problem in natural product research.[1][4] Several factors could be at play:

  • Compound Instability: As mentioned above, this compound might be degrading under the final purification or storage conditions. Re-evaluate the pH, solvent, and temperature at each step.

  • Synergistic Effects: The high activity observed in cruder fractions might be due to a synergistic interaction between this compound and other co-occurring compounds that are removed during the final purification step.[1][4] To test this, you can try to recombine fractions and see if the activity is restored.

  • Removal of a Cofactor: The antimicrobial activity might depend on the presence of a cofactor that is being separated during purification.[1]

  • Conformational Changes: The purification process, especially the use of certain solvents or pH conditions, might induce a conformational change in the molecule that renders it inactive.

Q3: What analytical techniques are most suitable for monitoring the purification of this compound?

A3: A combination of analytical techniques is generally required for effective monitoring of the purification process:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is the workhorse for purity assessment and quantification.[2] Given this compound's polyene structure, it should have a strong UV absorbance, making this a sensitive detection method. A photodiode array (PDA) detector can provide additional spectral information to help distinguish the target compound from impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the identity of the target compound in different fractions by providing molecular weight information. This is particularly useful for tracking this compound and identifying potential degradation products or related impurities. The molecular formula of this compound is C29H32N2O7, with a corresponding M+H+ ion of mass 521.2276.[2]

  • Bioassay: A simple and effective way to track the desired compound throughout the purification process is to test the antimicrobial activity of the collected fractions. This bioassay-guided fractionation ensures that you are isolating the active principle.

References

Alisamycin Technical Support Center: Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered during experiments with Alisamycin.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a crystalline powder with a distinct solubility profile. It is poorly soluble in aqueous solutions and some common organic solvents, but shows good solubility in others. A summary of its solubility is provided in the table below.

Q2: I am seeing precipitation when I add this compound to my aqueous buffer. What should I do?

A2: This is a common issue as this compound is poorly soluble in water.[1] To work with this compound in aqueous media, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent, such as dimethylsulfoxide (DMSO) or propylene glycol, in which it is very soluble.[1] This stock solution can then be diluted into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent in your experimental medium is compatible with your assay and does not exceed a level that could affect your results.

Q3: What is the best solvent to use for preparing a stock solution of this compound?

A3: Based on available data, dimethylsulfoxide (DMSO) and propylene glycol are the recommended solvents for preparing a concentrated stock solution of this compound as it is very soluble in them.[1] Acetonitrile, methylene chloride, ethyl acetate, and chloroform can also be used as this compound is fairly soluble in these solvents.[1]

Q4: Can I dissolve this compound directly in methanol or ethanol?

A4: It is not recommended to dissolve this compound directly in methanol or ethanol for preparing a primary stock solution, as it is poorly soluble in these solvents.[1] This can lead to incomplete dissolution and inaccurate concentration of your working solutions.

Q5: How can I determine the solubility of this compound in a specific buffer system?

A5: A general workflow for determining experimental solubility is outlined in the "Experimental Protocols" section. This typically involves preparing a saturated solution of this compound in your buffer, allowing it to equilibrate, and then measuring the concentration of the dissolved compound in the supernatant after centrifugation.

Data Presentation: this compound Solubility

SolventSolubility
WaterPoorly Soluble
MethanolPoorly Soluble
EthanolPoorly Soluble
HexanePoorly Soluble
Petroleum EtherPoorly Soluble
AcetonitrileFairly Soluble
Methylene ChlorideFairly Soluble
Ethyl AcetateFairly Soluble
ChloroformFairly Soluble
Propylene GlycolVery Soluble
Dimethylsulfoxide (DMSO)Very Soluble

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethylsulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL stock, weigh 10 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL stock, add 1 mL of DMSO.

  • Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but be cautious about the stability of the compound at elevated temperatures.

  • Once dissolved, the stock solution can be stored at -20°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue check_solvent Is the solvent appropriate? (e.g., water, ethanol) start->check_solvent use_good_solvent Use a recommended solvent (e.g., DMSO, Propylene Glycol) check_solvent->use_good_solvent No check_concentration Is final concentration too high? check_solvent->check_concentration Yes prepare_stock Prepare a concentrated stock solution use_good_solvent->prepare_stock dilute_stock Dilute stock into aqueous buffer prepare_stock->dilute_stock dilute_stock->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes sonicate Apply sonication to aid dissolution check_concentration->sonicate No lower_concentration->dilute_stock end_success Success: this compound is dissolved sonicate->end_success Resolved end_fail Issue persists: Consider formulation strategies sonicate->end_fail Not Resolved

Caption: Troubleshooting workflow for this compound solubility issues.

SolubilityTestingWorkflow start Start: Determine Solubility add_excess Add excess this compound to the chosen solvent/buffer start->add_excess equilibrate Equilibrate the mixture (e.g., shake/stir for 24h) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Carefully collect the supernatant centrifuge->collect_supernatant analyze_concentration Analyze this compound concentration in supernatant (e.g., HPLC, UV-Vis) collect_supernatant->analyze_concentration end Result: Quantitative Solubility Value analyze_concentration->end

Caption: General workflow for experimental solubility determination.

References

Alisamycin Technical Support Center: Stabilizing for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Alisamycin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is poorly soluble in water, methanol, ethanol, hexane, and petroleum ether. It is recommended to use solvents in which it is fairly soluble, such as acetonitrile, methylene chloride, ethyl acetate, or chloroform. For biological assays, dimethyl sulfoxide (DMSO) and propylene glycol are also suitable solvents as this compound is very soluble in them[1].

Q2: What are the optimal short-term and long-term storage conditions for this compound?

A2: For short-term storage, this compound solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to store this compound as a dry powder or in aliquots of a stock solution at -20°C or -80°C to minimize degradation[1]. Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes. As a polyene antibiotic, this compound is expected to be sensitive to light. Exposure to light, particularly UV radiation, can lead to photodegradation[2][3]. It is crucial to store this compound powder and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of polyene antibiotics is often pH-dependent. They are generally more stable in neutral or slightly acidic conditions and are sensitive to strongly acidic or alkaline pH[4]. For experiments involving aqueous buffers, it is advisable to maintain the pH close to neutral (pH 6.0-7.5) to ensure stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in stored this compound solution. 1. Degradation due to improper storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles. 2. Chemical degradation: Hydrolysis or oxidation in solution. 3. Incorrect solvent: Use of a solvent that promotes degradation.1. Review storage conditions: Ensure the solution is stored at ≤ -20°C in a dark, airtight container. Prepare smaller aliquots to avoid multiple freeze-thaw cycles. 2. Prepare fresh solutions: If degradation is suspected, prepare a fresh solution from a new stock of this compound powder. 3. Use recommended solvents: Dissolve this compound in high-purity acetonitrile or DMSO for stock solutions.
Precipitation of this compound in aqueous buffer. 1. Poor solubility: this compound has low solubility in aqueous solutions. 2. pH of the buffer: The pH may be outside the optimal range for solubility. 3. Low temperature: Storage at 4°C might decrease solubility in some buffer systems.1. Increase the concentration of an organic co-solvent: If the experimental conditions permit, a small percentage of DMSO or ethanol can be added to the aqueous buffer to improve solubility. 2. Adjust the buffer pH: Ensure the pH is within the optimal range (typically 6.0-7.5). 3. Prepare the solution at room temperature: Dissolve this compound at room temperature before storing it at lower temperatures. If precipitation occurs upon cooling, it may be necessary to prepare the solution fresh before each use.
Color change of this compound solution (e.g., from pale yellow to brown). Oxidative degradation: Polyene antibiotics are susceptible to oxidation, which can lead to a color change and loss of activity.1. Use deoxygenated solvents: Prepare solutions using solvents that have been sparged with an inert gas like nitrogen or argon. 2. Store under inert atmosphere: For long-term storage of sensitive solutions, consider overlaying the solution with nitrogen or argon before sealing the vial. 3. Avoid sources of oxidation: Ensure that all glassware is clean and free of oxidizing contaminants.
Inconsistent results in biological assays. 1. Inaccurate concentration of this compound stock solution: Potential degradation or weighing errors. 2. Variability in handling procedures: Differences in incubation times, light exposure, or temperature between experiments.1. Verify stock solution concentration: Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your this compound stock solution. 2. Standardize experimental protocols: Ensure consistent handling procedures for all experiments. This includes minimizing the exposure of this compound-containing solutions to light and ambient temperatures.

Quantitative Stability Data

The following tables provide illustrative stability data for this compound under various storage conditions. This data is based on general knowledge of polyene antibiotic stability and should be confirmed by in-house stability studies.

Table 1: Stability of this compound in Solution at Different Temperatures (Protected from Light)

TemperatureSolventConcentration% Purity after 1 week% Purity after 4 weeks
25°CAcetonitrile1 mg/mL95%80%
4°CAcetonitrile1 mg/mL99%95%
-20°CAcetonitrile1 mg/mL>99%99%
-80°CAcetonitrile1 mg/mL>99%>99%

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (4°C, Protected from Light)

pHBuffer System% Purity after 24 hours% Purity after 72 hours
4.0Acetate Buffer90%75%
7.0Phosphate Buffer98%95%
9.0Borate Buffer85%60%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • High-purity dimethyl sulfoxide (DMSO) or acetonitrile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of DMSO or acetonitrile to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes or vials.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To assess the purity and degradation of this compound in a sample using a stability-indicating HPLC method. Forced degradation studies are typically performed to validate that the method can separate the intact drug from its degradation products[5].

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 363 nm (or as determined by UV-Vis scan of this compound)

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 30% B

      • 26-30 min: 30% B

  • Analysis: Inject the prepared sample and a reference standard of this compound.

  • Data Interpretation: Compare the chromatogram of the sample to the reference standard. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation. The percentage of degradation can be calculated by comparing the peak area of the intact this compound in the stressed sample to that of an unstressed control.

Visualizations

degradation_pathway This compound This compound (Intact Polyene Structure) Hydrolysis Hydrolysis Products (e.g., ring opening) This compound->Hydrolysis Acid/Base Oxidation Oxidation Products (e.g., epoxides, aldehydes) This compound->Oxidation Oxygen/Peroxides Photodegradation Photodegradation Products (e.g., isomerized or fragmented polyenes) This compound->Photodegradation Light (UV) Loss Loss of Biological Activity Hydrolysis->Loss Oxidation->Loss Photodegradation->Loss

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample prep Prepare this compound Solution (e.g., in Acetonitrile) start->prep stress Apply Stress Conditions (Heat, Light, pH, Oxidizing Agent) prep->stress control Control Sample (No Stress) prep->control hplc Analyze by Stability-Indicating HPLC stress->hplc control->hplc data Compare Chromatograms (Stressed vs. Control) hplc->data end Determine % Degradation & Degradation Profile data->end

Caption: Workflow for assessing this compound stability.

References

Alisamycin Bioassays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alisamycin bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is an antibiotic belonging to the manumycin group, produced by Streptomyces sp.[1]. While the precise mechanism of action for this compound is not extensively detailed in the provided search results, antibiotics in this class are known to exhibit activity against Gram-positive bacteria and fungi[1]. Generally, antibiotics function by targeting essential cellular processes in microorganisms, such as inhibiting cell wall biosynthesis, protein synthesis, membrane function, or nucleic acid synthesis[2].

Q2: I am not observing any antimicrobial activity with this compound in my assay. What are the possible reasons?

Several factors could contribute to a lack of observed activity. These include:

  • Compound Instability: Ensure that this compound solutions are prepared fresh for each experiment, as prolonged storage in solution can lead to degradation[3].

  • Incorrect Concentration: The concentration of this compound used may be too low to inhibit the growth of the specific microbial strain being tested[3].

  • Resistant Strain: The microorganism you are testing may have intrinsic or acquired resistance to this class of antibiotics.

  • Suboptimal Assay Conditions: Factors such as incubation time, temperature, and media composition can significantly impact the outcome of the assay.

Q3: My results with this compound are inconsistent between experiments. What could be the cause?

Inconsistent results are often due to variations in experimental procedures or the stability of the compound[3]. To improve reproducibility:

  • Prepare Fresh Solutions: Always use freshly prepared this compound solutions for each experiment to avoid issues with compound degradation[3].

  • Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and volumes, are kept consistent across all assays[3].

  • Use Calibrated Equipment: Minor inaccuracies in measurements, especially with pipettes, can lead to significant variability[3].

Q4: What is the best solvent to use for dissolving this compound?

For many antibiotics with poor aqueous solubility, Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions[3]. To aid dissolution, sonication or gentle warming may be employed, but excessive heat should be avoided to prevent degradation of the compound[3]. It is crucial to use anhydrous grade DMSO, as it is hygroscopic and absorbed water can affect solubility[3].

Troubleshooting Guides

Problem: No Zone of Inhibition in Disk Diffusion Assay

A common issue in antimicrobial susceptibility testing (AST) is the absence of a zone of inhibition around the antibiotic disk. This troubleshooting guide will help you identify the potential cause.

No_Inhibition_Zone start No Zone of Inhibition Observed check_this compound Check this compound Solution start->check_this compound check_organism Verify Test Organism start->check_organism check_assay_conditions Review Assay Conditions start->check_assay_conditions fresh_solution Was the solution prepared fresh? check_this compound->fresh_solution viable_organism Is the organism viable and susceptible? check_organism->viable_organism correct_media Was the correct medium and incubation used? check_assay_conditions->correct_media correct_concentration Was the correct concentration used? fresh_solution->correct_concentration Yes prepare_new Prepare a fresh solution fresh_solution->prepare_new No correct_concentration->check_organism Yes verify_concentration Verify stock and working concentrations correct_concentration->verify_concentration No viable_organism->correct_media Yes use_control_strain Use a known susceptible control strain viable_organism->use_control_strain No optimize_conditions Optimize assay conditions (e.g., pH, incubation time) correct_media->optimize_conditions No end Re-run Assay correct_media->end Yes prepare_new->end verify_concentration->end use_control_strain->end optimize_conditions->end

Troubleshooting workflow for no inhibition zone.
Problem: High Variability in Minimum Inhibitory Concentration (MIC) Assays

High variability in broth microdilution or other MIC assays can obscure the true activity of this compound. This guide provides steps to diagnose and resolve this issue.

Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Pipetting Verify pipette calibration and ensure proper technique, especially for serial dilutions.Reduced well-to-well and plate-to-plate variability.
This compound Instability Prepare fresh serial dilutions for each experiment from a new stock aliquot. Avoid repeated freeze-thaw cycles of the stock solution.Consistent MIC values across experiments.
Inconsistent Inoculum Standardize the bacterial inoculum density using a spectrophotometer (e.g., OD600) or McFarland standards.Uniform growth in control wells and more reliable MIC determination.
Edge Effects Ensure proper sealing of microplates during incubation to prevent evaporation from outer wells. Consider not using the outermost wells for critical measurements.Minimized anomalous results in the peripheral wells of the plate.
Contamination Use aseptic techniques throughout the procedure. Visually inspect wells for signs of contamination.Elimination of unexpected growth in negative control wells.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Broth_Microdilution_Workflow start Start prep_this compound Prepare this compound Stock Solution (e.g., in DMSO) start->prep_this compound serial_dilute Perform 2-fold Serial Dilutions of this compound in a 96-well plate prep_this compound->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) serial_dilute->prep_inoculum inoculate_plate Inoculate all wells (except negative control) with bacterial suspension prep_inoculum->inoculate_plate controls Include Positive (no drug) and Negative (no bacteria) Controls inoculate_plate->controls incubate Incubate plate at appropriate temperature and duration (e.g., 37°C for 18-24h) controls->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for a broth microdilution susceptibility test.

Methodology:

  • Prepare this compound Stock: Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a series of two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (or another suitable growth medium).

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve the desired final concentration in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of a bacterial strain to this compound.

Methodology:

  • Prepare Agar Plates: Use Mueller-Hinton Agar plates (or another suitable agar). Ensure the agar surface is dry before use.

  • Prepare Inoculum: Create a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Apply Disks: Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the agar. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk to the nearest millimeter.

Data Presentation

Table 1: Hypothetical MIC Values of this compound against Various Bacterial Strains
Bacterial StrainGram StainMIC Range (µg/mL)
Staphylococcus aureusPositive0.5 - 2
Streptococcus pneumoniaePositive0.25 - 1
Escherichia coliNegative> 64
Pseudomonas aeruginosaNegative> 64
Table 2: Stability of this compound in Solution at Different Temperatures
Storage TemperatureSolvent% Activity Remaining after 24h% Activity Remaining after 72h
4°CDMSO95%80%
Room Temperature (25°C)DMSO80%50%
4°CAqueous Buffer (pH 7.2)70%40%
Room Temperature (25°C)Aqueous Buffer (pH 7.2)50%<20%

Signaling Pathway

While the specific molecular target of this compound is not detailed, a common mechanism for antibiotics is the inhibition of bacterial protein synthesis by binding to ribosomal subunits. The following diagram illustrates this general pathway.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit binding Binding to Ribosomal Subunit ribosome_50S->binding ribosome_30S 30S Subunit This compound This compound This compound->binding inhibition Inhibition of Protein Synthesis binding->inhibition cell_death Bacterial Cell Death / Growth Inhibition inhibition->cell_death

References

Alisamycin Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alisamycin degradation product analysis. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound and related macrolide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which antibiotic class does it belong?

This compound is an antibiotic belonging to the manumycin group.[1] It is produced by Streptomyces sp. and exhibits activity against Gram-positive bacteria and fungi.[1] While specific degradation pathways for this compound are not extensively documented, its analysis can be guided by established methods for other macrolide antibiotics.

Q2: What are the common degradation pathways for macrolide antibiotics like this compound?

Macrolide antibiotics are susceptible to degradation under various conditions. The most common degradation pathways include:

  • Hydrolysis: Cleavage of the macrocyclic lactone ring or glycosidic bonds linking the deoxy sugars is a primary degradation route, often catalyzed by acidic or basic conditions.[2]

  • Oxidation: The dimethylamino group present on a sugar moiety is a common target for oxidation, which can lead to the formation of N-oxides and demethylated products.[3][4] Free radical-mediated autoxidation can also occur at alkene and alcohol sites.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[6][7] The presence of photosensitizing agents can enhance this process.[6]

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.[6][8]

Q3: What are forced degradation studies and why are they important for this compound?

Forced degradation, or stress testing, involves subjecting a drug substance to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate its decomposition.[9] These studies are crucial for:

  • Identifying potential degradation products: This helps in understanding the intrinsic stability of the molecule.[9]

  • Developing stability-indicating analytical methods: The method must be able to separate the parent drug from all potential degradation products.[10]

  • Elucidating degradation pathways: This knowledge is vital for formulation development and determining appropriate storage conditions.[10]

Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone for analyzing macrolide antibiotics and their degradation products.[11][12]

  • HPLC with UV detection: Commonly used for quantitative analysis, although some macrolides have poor UV absorbance.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and structural elucidation of degradation products.[13][14] Techniques like triple-quadrupole (QqQ) and time-of-flight (TOF) mass spectrometry are frequently employed.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of this compound and other macrolide antibiotics.

HPLC Troubleshooting
Problem Potential Cause Solution
Poor Resolution/Peak Overlap Incorrect mobile phase composition (pH, ionic strength, organic modifier concentration).Optimize the mobile phase. Adjusting the pH or using a gradient elution can often improve separation.[15]
Column degradation (clogged or deteriorated packing).Regenerate the column with appropriate solvents or replace it if necessary. Regular column cleaning and proper storage extend its life.[15]
Excessive sample load.Reduce the amount of sample injected onto the column to avoid peak tailing and broadening.[15]
Baseline Noise or Drift Contaminated mobile phase.Use high-purity solvents and filter them before use. Degas the mobile phase to remove dissolved gases.[15][16]
Air bubbles in the system.Purge the pump and ensure all connections are tight.[17]
Detector cell contamination.Flush the detector flow cell with a strong, appropriate solvent.[17]
Inconsistent Retention Times Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.[17]
Inconsistent mobile phase preparation.Ensure accurate and reproducible preparation of the mobile phase for every run.[16]
Pump malfunction or leaks.Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[15]
Low Sensitivity/Small Peaks Improper detector settings (wavelength, gain).Optimize detector settings for the analyte of interest.
Sample degradation in the autosampler.Ensure the autosampler temperature is controlled and minimize the time samples spend in the autosampler before injection.
Leaks in the system.Thoroughly inspect the system for any leaks that could reduce the amount of sample reaching the detector.[15]
LC-MS Troubleshooting
Problem Potential Cause Solution
Poor Ionization/Low Signal Intensity Inappropriate ionization source settings (e.g., spray voltage, gas flow).Optimize the ion source parameters for this compound.
Matrix effects from the sample.Implement sample cleanup procedures like solid-phase extraction (SPE) to remove interfering matrix components.[13]
Mobile phase incompatibility with MS.Avoid non-volatile buffers (e.g., phosphate buffers). Use volatile mobile phase additives like formic acid or ammonium acetate.[14]
Mass Inaccuracy Mass spectrometer requires calibration.Calibrate the mass spectrometer regularly using an appropriate standard.
Contamination/Carryover Residue from previous injections in the injector or column.Implement a thorough wash cycle for the injector and run blank injections between samples.[18]
Contaminated solvents or reagents.Use high-purity solvents and freshly prepared reagents.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20%.[9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[9]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl.[9] Incubate at room temperature or elevate the temperature (e.g., 60-80°C) if no degradation is observed.[8] Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH.[9] Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂).[8] Keep the samples at room temperature and protected from light. Withdraw and analyze samples at various time points.

  • Thermal Degradation: Store the solid drug substance and the stock solution at elevated temperatures (e.g., 60-100°C).[8] Analyze samples at different time intervals.

  • Photodegradation: Expose the solid drug substance and the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. Analyze samples at various time points.

Stability-Indicating HPLC Method

The following table provides a starting point for developing a stability-indicating HPLC method for this compound.

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Ammonium Acetate Buffer (pH adjusted)
Gradient Optimized to separate degradation products from the parent peak
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detector UV at an appropriate wavelength or Mass Spectrometer
Injection Volume 10-20 µL

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC-UV HPLC-UV Acid Hydrolysis->HPLC-UV LC-MS LC-MS Acid Hydrolysis->LC-MS Base Hydrolysis->HPLC-UV Base Hydrolysis->LC-MS Oxidation->HPLC-UV Oxidation->LC-MS Thermal->HPLC-UV Thermal->LC-MS Photolytic->HPLC-UV Photolytic->LC-MS Quantification Quantification HPLC-UV->Quantification Identification Identification LC-MS->Identification Pathway Elucidation Pathway Elucidation Identification->Pathway Elucidation

Caption: Workflow for this compound forced degradation studies.

degradation_pathways This compound (Parent Drug) This compound (Parent Drug) Hydrolysis Products Hydrolysis Products This compound (Parent Drug)->Hydrolysis Products Acid/Base Oxidation Products Oxidation Products This compound (Parent Drug)->Oxidation Products H₂O₂ Photodegradation Products Photodegradation Products This compound (Parent Drug)->Photodegradation Products Light Thermal Degradation Products Thermal Degradation Products This compound (Parent Drug)->Thermal Degradation Products Heat Cleaved Lactone Ring Cleaved Lactone Ring Hydrolysis Products->Cleaved Lactone Ring Loss of Sugars Loss of Sugars Hydrolysis Products->Loss of Sugars N-Oxide N-Oxide Oxidation Products->N-Oxide Demethylated Derivatives Demethylated Derivatives Oxidation Products->Demethylated Derivatives

Caption: Potential degradation pathways for macrolide antibiotics.

hplc_troubleshooting Problem Observed Problem Observed Check Mobile Phase Check Mobile Phase Problem Observed->Check Mobile Phase Composition, pH, Purity Check Column Check Column Problem Observed->Check Column Age, Contamination Check System Hardware Check System Hardware Problem Observed->Check System Hardware Leaks, Pump, Detector Optimize Method Optimize Method Check Mobile Phase->Optimize Method Replace Consumables Replace Consumables Check Column->Replace Consumables Perform Maintenance Perform Maintenance Check System Hardware->Perform Maintenance

Caption: Logical flow for HPLC troubleshooting.

References

Technical Support Center: Enhancing Alisamycin Activity with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of Alisamycin activity with adjuvants.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental workflows.

Issue Potential Cause Suggested Solution
This compound demonstrates lower than anticipated activity against target Gram-positive strains. 1. Inherent or Acquired Resistance: The bacterial strain may possess resistance mechanisms such as active efflux pumps or target site modification (e.g., ribosomal methylation) that reduce the efficacy of this compound. 2. Suboptimal Experimental Conditions: Incorrect media, pH, or incubation conditions can negatively impact antibiotic activity.1. Incorporate an Adjuvant: Test this compound in combination with an appropriate adjuvant. For suspected efflux pump-mediated resistance, consider an efflux pump inhibitor (EPI) like Verapamil or a novel EPI. For suspected target modification, a ribosomal methylation inhibitor could be investigated. 2. Optimize Assay Conditions: Ensure that the experimental protocol is optimized for the specific bacterial strain being tested. Verify media composition, pH, and incubation time and temperature.
High variability in Minimum Inhibitory Concentration (MIC) values for this compound-adjuvant combinations. 1. Inconsistent Inoculum Preparation: Variation in the starting bacterial concentration can lead to inconsistent MIC results. 2. Pipetting Errors: Inaccurate dispensing of this compound, the adjuvant, or the bacterial suspension can significantly alter the final concentrations in the assay.1. Standardize Inoculum: Prepare the bacterial inoculum to a consistent turbidity, such as a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. For checkerboard assays, consider using multichannel pipettes for more consistent dispensing.
Synergistic effect observed in checkerboard assay but not in time-kill curve assay. 1. Static vs. Cidal Effects: The checkerboard assay measures the inhibition of growth (bacteriostatic effect), while the time-kill assay measures bacterial killing (bactericidal effect). The combination may be synergistic in inhibiting growth but not in killing the bacteria. 2. Inappropriate Concentration Selection: The concentrations chosen for the time-kill assay, based on the MIC from the checkerboard assay, may not be optimal for observing bactericidal synergy.1. Analyze Time-Kill Data Carefully: A ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent is indicative of synergy in a time-kill assay. A bacteriostatic effect is a < 3-log10 reduction in the initial inoculum. 2. Test a Range of Concentrations: Perform the time-kill assay with several concentrations around the MIC and sub-MIC levels of both this compound and the adjuvant to identify the optimal concentrations for synergistic killing.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a member of the manumycin group of antibiotics. Its primary mechanism of action is the inhibition of farnesyltransferase.[1][2][3] This enzyme is crucial for the post-translational modification of various proteins, including those involved in signal transduction pathways essential for bacterial viability. By inhibiting farnesyltransferase, this compound disrupts these critical cellular processes.

2. What are the common resistance mechanisms of Gram-positive bacteria to antibiotics like this compound?

Gram-positive bacteria can develop resistance to antibiotics through several mechanisms, including:

  • Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.[4][5]

  • Target Site Modification: Bacteria can alter the molecular target of the antibiotic, reducing the drug's binding affinity. For ribosome-targeting antibiotics, this can involve methylation of the ribosomal RNA.[6]

3. Which adjuvants can be used to enhance this compound activity?

Based on common resistance mechanisms, two main classes of adjuvants are promising for enhancing this compound's efficacy:

  • Efflux Pump Inhibitors (EPIs): Compounds that block the activity of efflux pumps, thereby increasing the intracellular concentration of this compound. Verapamil is a known EPI, and other experimental EPIs are under investigation.

  • Ribosomal Methylation Inhibitors: These agents would prevent the modification of this compound's target site, restoring its ability to bind and inhibit protein synthesis.

4. How do these adjuvants work?

Adjuvants work by counteracting the resistance mechanisms of bacteria.[4] EPIs, for instance, bind to efflux pumps and disrupt their function, leading to the accumulation of the antibiotic inside the bacterium. This allows the antibiotic to reach its target at a concentration sufficient to exert its effect.

Quantitative Data on this compound Activity Enhancement

The following tables present hypothetical data on the enhancement of this compound activity against a resistant strain of Staphylococcus aureus when used in combination with representative adjuvants.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound in Combination with Adjuvants

CompoundMIC (µg/mL) AloneMIC (µg/mL) in CombinationFold Reduction in MIC of this compound
This compound32--
Verapamil (EPI)>1282 (with this compound)16
Kanamycin (Aminoglycoside)644 (with this compound)8

Table 2: Fractional Inhibitory Concentration Index (FICI) for this compound Combinations

CombinationFICI*Interpretation
This compound + Verapamil0.28Synergy
This compound + Kanamycin0.56Additive

*FICI ≤ 0.5 indicates synergy, >0.5 to 4 indicates an additive or indifferent effect, and >4 indicates antagonism.

Experimental Protocols

1. Checkerboard Assay for Synergy Testing

This method is used to determine the synergistic, additive, or antagonistic effects of combining this compound with an adjuvant.

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), this compound stock solution, adjuvant stock solution, bacterial suspension standardized to 0.5 McFarland.

  • Procedure:

    • Prepare serial dilutions of this compound along the x-axis of the 96-well plate and serial dilutions of the adjuvant along the y-axis.

    • Each well will contain a unique combination of concentrations of the two agents.

    • Inoculate each well with the standardized bacterial suspension.

    • Include controls for the growth of the bacteria without any antimicrobial agent and the sterility of the medium.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC for each agent alone and for each combination by visual inspection of turbidity.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of adjuvant in combination / MIC of adjuvant alone)

2. Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound and its combinations over time.

  • Materials: Culture tubes with CAMHB, this compound, adjuvant, standardized bacterial suspension, agar plates.

  • Procedure:

    • Prepare culture tubes with CAMHB containing this compound alone, the adjuvant alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC).

    • Include a growth control tube without any antimicrobial agents.

    • Inoculate all tubes with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable bacterial count (CFU/mL).

    • Plot the log10 CFU/mL against time to generate the time-kill curves.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Alisamycin_Mechanism_of_Action cluster_0 Bacterial Cell This compound This compound Farnesyltransferase Farnesyltransferase This compound->Farnesyltransferase inhibits Protein_Prenylation Protein Prenylation Farnesyltransferase->Protein_Prenylation enables Signal_Transduction Signal Transduction Protein_Prenylation->Signal_Transduction required for Bacterial_Viability Bacterial Viability Signal_Transduction->Bacterial_Viability essential for

Caption: Mechanism of action of this compound via inhibition of farnesyltransferase.

Adjuvant_Mechanism cluster_cell Bacterial Cell Alisamycin_out This compound (extracellular) Alisamycin_in This compound (intracellular) Alisamycin_out->Alisamycin_in enters cell Efflux_Pump Efflux Pump Alisamycin_in->Efflux_Pump Target Intracellular Target (Farnesyltransferase) Alisamycin_in->Target binds and inhibits Efflux_Pump->Alisamycin_out expels this compound EPI Efflux Pump Inhibitor (EPI) EPI->Efflux_Pump inhibits

Caption: Mechanism of an efflux pump inhibitor (EPI) enhancing this compound activity.

Checkerboard_Workflow start Start prep_dilutions Prepare serial dilutions of This compound and Adjuvant in a 96-well plate start->prep_dilutions inoculate Inoculate with standardized bacterial suspension prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC for each well incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret results: Synergy, Additive, or Antagonism calculate_fici->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard assay.

References

Navigating Alisamycin Batch-to-Batch Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alisamycin. This resource is designed for researchers, scientists, and drug development professionals to address and manage the potential challenges arising from batch-to-batch variability of this compound in experimental settings. Consistent and reproducible results are paramount in scientific research, and this guide provides troubleshooting protocols and answers to frequently asked questions to ensure the reliability of your work with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the bioactivity of this compound between different purchased lots. What are the potential causes?

Batch-to-batch variability in the bioactivity of a compound like this compound can stem from several factors, primarily related to the purity and integrity of the compound. Even minor variations in the manufacturing or handling process can lead to inconsistencies.[1][2][3][4] Key contributors to this variability include:

  • Purity Levels: The presence of impurities, even in trace amounts, can significantly alter the observed biological effects.[5][6] These impurities may arise from the synthesis or purification process.

  • Degradation: this compound, like many bioactive compounds, may be susceptible to degradation due to improper storage conditions such as exposure to light, temperature fluctuations, or moisture.[7][8][9][10]

  • Solvent and Formulation: The solvent used to dissolve this compound and the final formulation can impact its stability and delivery to the target in your experimental system.

Q2: How can we ensure the quality and consistency of a new batch of this compound before starting our experiments?

It is crucial to perform in-house quality control checks on each new batch of this compound. This will help you identify any potential issues early on and ensure the reliability of your experimental data.[11][12] We recommend the following initial steps:

  • Request Certificate of Analysis (CoA): Always request a detailed CoA from the supplier for each batch. This document should provide information on the purity, identity, and any specified biological activity.

  • Analytical Chemistry Verification: If possible, perform independent analytical tests to verify the purity and identity of the compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are highly recommended.[11]

  • Pilot Experiment: Conduct a small-scale pilot experiment to compare the activity of the new batch with a previously validated batch. This can be a simple dose-response curve in a key assay to ensure comparable potency (e.g., IC50 value).

Q3: What are the best practices for storing and handling this compound to minimize variability?

Proper storage and handling are critical to maintaining the integrity of this compound.[9][10] Follow these guidelines to prevent degradation and ensure consistency:

  • Follow Supplier Recommendations: Adhere strictly to the storage conditions recommended by the supplier, which are typically found on the product datasheet or CoA.

  • Aliquot: Upon receipt, aliquot the compound into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation.

  • Protect from Light and Moisture: Store this compound in a dark, dry environment. Use amber vials or wrap vials in foil to protect from light.

  • Use Fresh Solutions: Prepare fresh working solutions for each experiment from a new aliquot whenever possible.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Across Experiments

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound, consider the following troubleshooting steps:

Potential Cause Recommended Action
Batch-to-Batch Variability Perform a head-to-head comparison of the current batch with a previously validated batch using a standardized assay. If a significant difference is confirmed, contact the supplier with your data.
Compound Degradation Prepare a fresh stock solution from a new aliquot. Ensure proper storage of both the solid compound and stock solutions.
Assay Conditions Standardize all assay parameters, including cell density, incubation time, solvent concentration, and plate type. Minor variations in these parameters can lead to shifts in IC50 values.
Cell Line Instability Ensure that the cell line used is from a consistent passage number and is routinely checked for mycoplasma contamination.
Issue 2: Unexpected or Off-Target Effects

The presence of impurities can lead to unexpected biological responses that are not characteristic of this compound.

Potential Cause Recommended Action
Presence of Impurities Analyze the batch for purity using HPLC or a similar chromatographic method. Compare the chromatogram to that of a reference standard if available.
Compound Reactivity Some compounds can interact with components of the assay medium or plasticware. Test for such interactions by incubating this compound in the assay medium without cells and then analyzing the medium.
Incorrect Target Assumption This compound is part of the manumycin group of antibiotics.[13][14] While the exact mechanism is not fully elucidated in the provided search results, this class of compounds is known to have various cellular effects. Consider performing target deconvolution experiments or consulting literature on related compounds.

Experimental Protocols

To aid in standardizing your experiments, we provide the following general protocols.

Protocol 1: this compound Stock Solution Preparation and Storage
  • Weighing: Accurately weigh the required amount of this compound powder in a chemical fume hood.

  • Dissolution: Dissolve the powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in amber vials.

  • Storage: Store the aliquots at the recommended temperature (typically -20°C or -80°C) in a desiccated environment.

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer. Avoid repeated freeze-thaw cycles.

Protocol 2: Standard Cellular Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizing Potential Mechanisms

While specific signaling pathways for this compound are not detailed in the initial search, as a member of the manumycin group of antibiotics, it is plausible that its mechanism involves the inhibition of key cellular processes in target organisms.[13] The following diagrams illustrate a hypothetical workflow for investigating batch variability and a generalized signaling pathway that could be affected by an antibiotic.

G Workflow for Investigating this compound Batch Variability cluster_0 Initial Quality Control cluster_1 Functional Validation cluster_2 Decision cluster_3 Action A Receive New Batch of this compound B Request & Review Certificate of Analysis A->B C Analytical Chemistry Verification (HPLC, MS) B->C D Prepare & Store Aliquots C->D E Pilot Experiment (e.g., IC50 determination) D->E F Compare with Previous 'Gold Standard' Batch E->F G Consistent Activity? F->G H Proceed with Full-Scale Experiments G->H Yes I Contact Supplier & Troubleshoot G->I No

Caption: Workflow for quality control and validation of new this compound batches.

G Hypothetical Antibiotic Signaling Pathway Inhibition cluster_0 Bacterial Cell Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., Kinases) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Protein_Synthesis Protein Synthesis (Ribosomes) Gene_Expression->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound This compound->Signaling_Cascade Inhibition

Caption: Generalized pathway of antibiotic action, inhibiting cellular signaling.

By implementing these quality control measures and troubleshooting strategies, researchers can mitigate the impact of this compound batch-to-batch variability and enhance the reproducibility of their experimental findings.

References

Technical Support Center: Alisamycin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Alisamycin in biological matrices. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for this compound quantification?

A1: For the quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) or Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological samples.

Q2: Where can I find the regulatory guidelines for bioanalytical method validation?

A2: The primary regulatory guidelines for bioanalytical method validation are provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These have been harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4] It is crucial to adhere to these guidelines to ensure data integrity and regulatory acceptance.[3]

Q3: What are the key parameters for a full bioanalytical method validation?

A3: A full bioanalytical method validation should demonstrate that the method is suitable for its intended purpose.[3] The key parameters to evaluate include:

  • Specificity and Selectivity[5][6]

  • Linearity and Range[6][7]

  • Accuracy and Precision[7][8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)[6]

  • Recovery[5]

  • Matrix Effect

  • Stability (short-term, long-term, freeze-thaw, and post-preparative)

Q4: How do I prepare calibration standards and quality control (QC) samples?

A4: Calibration standards and QC samples are prepared by spiking a known concentration of this compound reference standard into a blank biological matrix.[4] Stock solutions of the reference standard are typically prepared in an organic solvent like methanol or acetonitrile.[9][10]

Troubleshooting Guides

HPLC-UV Method Issues

Problem: Poor peak shape or peak tailing.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: Adjust the pH of the mobile phase. For amine-containing compounds like many antibiotics, a slightly acidic pH (e.g., pH 2.5-4.5) using a phosphate or formate buffer can improve peak shape.

  • Possible Cause 2: Column degradation.

    • Solution: Replace the analytical column with a new one of the same type. Ensure proper column storage and flushing protocols are followed.

  • Possible Cause 3: Sample overload.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.

Problem: Drifting retention times.

  • Possible Cause 1: Inconsistent mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.

  • Possible Cause 2: Fluctuation in column temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature.[11]

Problem: Low sensitivity or no peak detected.

  • Possible Cause 1: Incorrect detection wavelength.

    • Solution: Determine the UV absorbance maximum (λmax) of this compound. While some antibiotics lack a strong chromophore, detection at lower wavelengths (e.g., 195-210 nm) can sometimes be effective.[7][9][12]

  • Possible Cause 2: Insufficient sample concentration.

    • Solution: Concentrate the sample extract or consider switching to a more sensitive method like LC-MS/MS.

LC-MS/MS Method Issues

Problem: High signal variability or poor reproducibility.

  • Possible Cause 1: Matrix effects.

    • Solution: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common issue.[13] To mitigate this, improve the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation), or utilize a stable isotope-labeled internal standard.

  • Possible Cause 2: Inconsistent sample preparation.

    • Solution: Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and reconstitution volumes.

Problem: Low analyte recovery.

  • Possible Cause 1: Inefficient extraction.

    • Solution: Optimize the extraction solvent and technique. For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol). For solid-phase extraction (SPE), evaluate different sorbents and elution solvents.[14][15]

  • Possible Cause 2: Analyte instability.

    • Solution: Investigate the stability of this compound in the biological matrix and during the sample preparation process. Ensure samples are kept at appropriate temperatures (e.g., on ice) during processing.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: Isocratic elution with a mixture of 0.02 M disodium hydrogen phosphate buffer (pH adjusted to 2.9 with phosphoric acid) and acetonitrile (71:29 v/v).[9][11]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection Wavelength: 210 nm.[7][12]

    • Column Temperature: 40°C.[11]

    • Injection Volume: 10 µL.[17]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the HPLC system.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for developing a sensitive and specific LC-MS/MS method.

  • Liquid Chromatography Conditions:

    • Column: HILIC column for polar compounds or a C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 95% A to 5% A over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

    • Ion Source Parameters (example):

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 350°C

      • Gas Flow: 9 L/min

      • Nebulizer Pressure: 40 psi

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[18]

    • Load 200 µL of pre-treated plasma sample (diluted 1:1 with 4% phosphoric acid in water).

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.[18]

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical acceptance criteria for bioanalytical method validation based on FDA and EMA guidelines.

Table 1: Linearity and Range

ParameterAcceptance Criteria
Calibration CurveAt least 6 non-zero standards
Correlation Coefficient (r²)≥ 0.99[19]
Standard Curve Points≥ 75% of standards must be within ±15% of nominal (±20% for LLOQ)

Table 2: Accuracy and Precision

Analysis TypeConcentrationAccuracy (% RE)Precision (% CV/RSD)
Within-runLLOQ± 20%≤ 20%
LQC, MQC, HQC± 15%≤ 15%
Between-runLLOQ± 20%≤ 20%
LQC, MQC, HQC± 15%≤ 15%

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

ParameterAcceptance Criteria
RecoveryConsistent, precise, and reproducible
Matrix Effect (CV of IS-normalized matrix factor)≤ 15%

Visualizations

Method_Validation_Workflow Bioanalytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application Dev Method Development & Optimization Specificity Specificity & Selectivity Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery & Matrix Effect Precision->Recovery Stability Stability Assessment Recovery->Stability Analysis Routine Sample Analysis Stability->Analysis Validated Method

Caption: Workflow for bioanalytical method validation.

Troubleshooting_Logic Troubleshooting Logic for Poor Chromatographic Peak Start Poor Peak Shape (e.g., Tailing, Splitting) CheckMobilePhase Is mobile phase pH and composition correct? Start->CheckMobilePhase CheckColumn Is the column old or contaminated? CheckMobilePhase->CheckColumn Yes AdjustMobilePhase Adjust pH or remake mobile phase CheckMobilePhase->AdjustMobilePhase No CheckConcentration Is the sample concentration too high? CheckColumn->CheckConcentration No ReplaceColumn Replace column CheckColumn->ReplaceColumn Yes DiluteSample Dilute sample or reduce injection volume CheckConcentration->DiluteSample Yes End Problem Resolved CheckConcentration->End No AdjustMobilePhase->End ReplaceColumn->End DiluteSample->End

Caption: Troubleshooting logic for poor chromatographic peaks.

References

Technical Support Center: Mitigating Alisamycin Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisamycin. The information is designed to help identify and mitigate potential cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is an antibiotic belonging to the manumycin group.[1] While its precise mechanism is not fully elucidated, compounds in this family are known to exhibit a range of biological activities, including weak antitumor effects.[1] Manumycin A, a related compound, is known to induce apoptosis and impact cellular signaling pathways.[2]

Q2: I'm observing high levels of cell death in my cultures treated with this compound. What are the potential causes?

High cytotoxicity from this compound treatment can stem from several underlying mechanisms, primarily:

  • Induction of Oxidative Stress: Many bactericidal antibiotics can disrupt mitochondrial function in mammalian cells, leading to an overproduction of reactive oxygen species (ROS).[3][4] This oxidative stress can damage cellular components like DNA, proteins, and lipids, ultimately causing cell death.

  • Induction of Endoplasmic Reticulum (ER) Stress: Antibiotics have been shown to cause the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[3] If the stress is prolonged or severe, the UPR can initiate apoptosis.

  • Apoptosis Induction: Manumycin-group compounds can trigger programmed cell death (apoptosis).[2]

Q3: How can I determine if this compound is inducing oxidative stress in my cells?

You can measure ROS levels using fluorescent probes. Common methods include:

  • DCFDA/H2DCFDA Assay: This probe becomes fluorescent upon oxidation by ROS and can be quantified using a microplate reader, fluorescence microscope, or flow cytometer.[1][5][6]

  • CellROX® Green/Deep Red Assays: These reagents are also fluorogenic probes that detect cellular oxidative stress in living cells.[7][8][9][10]

Q4: What are the signs of ER stress, and how can I confirm it?

Signs of ER stress include changes in cell morphology and reduced protein synthesis. You can confirm ER stress by:

  • Western Blot Analysis: Measure the levels of key UPR proteins such as GRP78 (BiP), phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, and spliced XBP1. An increase in these markers is indicative of ER stress.[11][12][13]

Q5: Are there any compounds I can use to mitigate this compound-induced toxicity?

Yes, depending on the underlying cause of toxicity:

  • For Oxidative Stress: The antioxidant N-acetyl-L-cysteine (NAC) has been shown to alleviate the deleterious effects of bactericidal antibiotics in cell culture.[3][4]

  • For ER Stress: Chemical chaperones like 4-phenylbutyric acid (4-PBA) and tauroursodeoxycholic acid (TUDCA) can help alleviate ER stress by improving protein folding.[14][15][16][17][18][19][20][21]

Troubleshooting Guides

Problem 1: Significant Decrease in Cell Viability After this compound Treatment

Possible Cause: this compound concentration is too high.

Troubleshooting Steps:

  • Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line.

  • Use a Lower Concentration Range: Based on the IC50 value, select a concentration range for your experiments that maintains a reasonable level of cell viability while still being effective for your intended purpose.

Quantitative Data: Representative Cytotoxicity of Manumycin-Group Antibiotics

While specific IC50 values for this compound are not widely published, the following table provides data for Manumycin A in human colorectal cancer cell lines as a reference.

Cell LineCompoundTreatment DurationIC50 (µM)Citation
SW480Manumycin A24 hours45.05[2]
Caco-2Manumycin A24 hours43.88[2]
Problem 2: Suspected Oxidative Stress-Mediated Toxicity

Troubleshooting Steps:

  • Confirm ROS Production: Use a fluorescent probe-based assay (e.g., DCFDA or CellROX® Green) to quantify ROS levels in this compound-treated cells compared to an untreated control.

  • Co-treatment with an Antioxidant: Treat cells with this compound in the presence and absence of an antioxidant like N-acetyl-L-cysteine (NAC). An improvement in cell viability with NAC co-treatment suggests that oxidative stress is a significant contributor to the observed toxicity.

Experimental Workflow for Assessing and Mitigating Oxidative Stress

G start Start: Observe this compound Toxicity dose_response Perform Dose-Response (MTT Assay) start->dose_response ros_assay Measure ROS Levels (DCFDA/CellROX Assay) dose_response->ros_assay Select Sub-lethal Dose nac_cotreatment Co-treat with this compound and NAC ros_assay->nac_cotreatment If ROS is elevated viability_assessment Assess Cell Viability (MTT Assay) nac_cotreatment->viability_assessment analyze Analyze and Conclude viability_assessment->analyze Compare to this compound alone UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus BiP BiP/GRP78 PERK PERK IRE1 IRE1 ATF6 ATF6 p_PERK p-PERK PERK->p_PERK activates p_IRE1 p-IRE1 IRE1->p_IRE1 activates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates to Golgi & cleaved UnfoldedProteins Unfolded Proteins (e.g., due to this compound) UnfoldedProteins->BiP binds p_eIF2a p-eIF2α p_PERK->p_eIF2a phosphorylates ATF4 ATF4 p_eIF2a->ATF4 leads to translation GeneExpression Target Gene Expression (Chaperones, ERAD, Apoptosis) ATF4->GeneExpression sXBP1 sXBP1 p_IRE1->sXBP1 splices XBP1 mRNA sXBP1->GeneExpression ATF6_cleaved->GeneExpression

Caption: The three branches of the Unfolded Protein Response pathway.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Materials:

  • 96-well plate

  • Cells in culture

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Detection of Apoptosis: Annexin V-FITC Staining

This protocol allows for the detection of early-stage apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating with this compound for the desired time.

  • Harvest 1-5 x 10^5 cells and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Measurement of Reactive Oxygen Species: DCFDA Assay

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS.

Materials:

  • Cells in culture

  • This compound

  • H2DCFDA (stock solution in DMSO)

  • DPBS or other appropriate buffer

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Culture cells to 70-90% confluency.

  • Treat cells with this compound for the desired time. Include a positive control (e.g., H2O2) and an untreated control.

  • Prepare a working solution of H2DCFDA (e.g., 20 µM in serum-free media or PBS).

  • Remove the culture medium and wash the cells once with PBS.

  • Add the H2DCFDA working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Analyze the fluorescence intensity immediately using a flow cytometer (Excitation: 488 nm, Emission: 535 nm) or a fluorescence plate reader.

[1][5][6]Signaling Pathway: Oxidative Stress and Nrf2 Response

Oxidative_Stress_Pathway cluster_Cytosol Cytosol cluster_Nucleus Nucleus This compound This compound Mitochondria Mitochondria This compound->Mitochondria dysfunction ROS ROS (Reactive Oxygen Species) Mitochondria->ROS generates Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates

Caption: this compound-induced oxidative stress and the Nrf2 antioxidant response.

References

troubleshooting inconsistent Alisamycin experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Alisamycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antibiotic belonging to the manumycin group, produced by Streptomyces sp.[1] It exhibits activity against Gram-positive bacteria and fungi and has demonstrated weak anti-tumor properties.[1] The primary mechanism of action for the manumycin group of antibiotics is the inhibition of farnesyltransferase.[2][3][4][5][6] This enzyme is crucial for the post-translational modification of Ras proteins, which are key components in cellular signal transduction pathways regulating cell growth, proliferation, and survival.[2][4][6] By inhibiting farnesyltransferase, this compound likely disrupts these signaling pathways, leading to its observed antibacterial and anti-tumor effects.

Q2: How should I dissolve this compound for my experiments?

A2: this compound is poorly soluble in water, methanol, and ethanol. Therefore, it is recommended to dissolve this compound in an organic solvent. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is a common choice.[7][8][9] Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in your experiment is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9][10]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For long-term stability, this compound stock solutions should be stored at -20°C or -80°C.[11] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[11]

Q4: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Precipitation: Due to its poor aqueous solubility, this compound may precipitate out of solution when diluted into your aqueous cell culture medium. This can lead to a lower effective concentration and high variability. Ensure thorough mixing upon dilution and visually inspect for any precipitate.

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability in cell-based assays. Ensure your cell suspension is homogenous before and during seeding.

  • Variable Incubation Times: The timing of your analysis can significantly impact the results of cytotoxicity assays. Ensure you have optimized and standardized the incubation time with this compound for your specific cell line.[12]

  • Cell Passage Number: The passage number of your cells can influence their sensitivity to cytotoxic compounds. It is recommended to use cells within a consistent and defined passage number range for all experiments.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Observed Activity of this compound
Possible Cause Recommendation
Compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old or repeatedly freeze-thawed solutions.
Sub-optimal Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Incorrect Assay Timing The effects of this compound may be time-dependent. Conduct a time-course experiment to identify the optimal incubation period.
Cell Line Resistance Your chosen cell line may be resistant to the effects of farnesyltransferase inhibitors. Consider using a different cell line known to be sensitive to this class of compounds.
Issue 2: High Variability Between Replicate Wells
Possible Cause Recommendation
Precipitation of this compound Prepare the working solution by adding the DMSO stock dropwise to the culture medium while vortexing to ensure rapid and even dispersion. Visually confirm the absence of precipitate under a microscope.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to ensure an even distribution of cells.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or medium.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions.
Issue 3: Discrepancies Between Different Batches of this compound
Possible Cause Recommendation
Purity and Potency Variation If possible, obtain a certificate of analysis for each batch of this compound to confirm its purity. Perform a quality control experiment, such as a dose-response curve, with each new batch to ensure consistent activity.
Differences in Handling and Storage Strictly adhere to the recommended storage and handling procedures for all batches of the compound.

Experimental Protocols

Protocol: Preparation of this compound for Cell-Based Assays

This protocol provides a general guideline for preparing this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound required to prepare a 10 mM stock solution in your desired volume of DMSO.

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Prepare your final working concentration by diluting the stock solution in pre-warmed cell culture medium. Crucially, add the this compound stock solution dropwise to the medium while gently vortexing to prevent precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO.

Data Presentation

The following tables are templates for summarizing your experimental data.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72hNotes
[Insert Cell Line 1][Your Data][Your Data][e.g., Adherent/Suspension]
[Insert Cell Line 2][Your Data][Your Data][e.g., Adherent/Suspension]
[Insert Cell Line 3][Your Data][Your Data][e.g., Adherent/Suspension]

Table 2: Effect of this compound on Protein Farnesylation

Cell LineTreatmentFarnesylated Protein Level (relative to control)
[Insert Cell Line]Vehicle (DMSO)1.0
[Insert Cell Line]This compound [X µM][Your Data]
[Insert Cell Line]This compound [Y µM][Your Data]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell-Based Assay A This compound Powder B Dissolve in 100% DMSO (e.g., 10 mM Stock) A->B C Aliquot & Store at -20°C/-80°C B->C D Thaw Aliquot C->D Day of Experiment E Dilute to Working Concentration in Pre-warmed Medium D->E F Treat Cells in Multi-well Plate (Include Vehicle Control) E->F G Incubate for Desired Time F->G H Perform Assay (e.g., Cell Viability) G->H I Data Analysis H->I

Caption: Experimental workflow for using this compound in cell-based assays.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras Ras FTase Farnesyltransferase Ras->FTase Ras_F Farnesylated Ras FTase->Ras_F Farnesylation Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FTase Downstream Downstream Signaling (e.g., Raf-MEK-ERK) Ras_F->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->FTase Inhibition

Caption: Postulated signaling pathway inhibition by this compound.

References

Validation & Comparative

Unveiling the Molecular Architecture of Alisamycin: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural confirmation of the manumycin-class antibiotic, Alisamycin, with a comparative overview of the related compound, Asukamycin.

This compound is a member of the manumycin group of antibiotics, a class of natural products known for their antibacterial, antifungal, and in some cases, antitumor activities.[1] Produced by Streptomyces actuosus, this compound's structure has been elucidated through a combination of sophisticated spectroscopic techniques.[2] This guide provides a comprehensive overview of the experimental data and methodologies that have been pivotal in confirming its molecular structure, alongside a structural comparison with the related compound, Asukamycin.

The Confirmed Structure of this compound

The chemical structure of this compound was determined to have the molecular formula C29H32N2O7.[2] Its architecture is characterized by a central epoxy-cyclohexenone ring system linked to two distinct side chains: a dienic upper side chain and a triene moiety in the lower side chain. This structural arrangement is a hallmark of the manumycin class of antibiotics.

Physicochemical and Spectroscopic Data for this compound

The structural elucidation of this compound was heavily reliant on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) was crucial in determining the elemental composition, while a suite of NMR experiments established the connectivity and stereochemistry of the molecule.[2]

PropertyValue
Molecular Formula C29H32N2O7
Mass Spectrometry (M+H)+ ion at m/z 521.2276 (High-Resolution FAB-MS)
1H NMR (400 MHz, CDCl3) Key signals include exchangeable singlets at δ 13.52 (enolic OH), 7.58 and 7.54 (amide NH), and 3.25 (hydroxyl OH). A complex series of multiplets for the aliphatic and olefinic protons of the side chains and the central ring structure were also observed.
13C NMR (67.5 MHz, CDCl3) Key signals include carbonyl carbons at δ 188.63 (C-1), 165.16 (C-1'), and 174.15 (C-3"). A total of 29 carbon resonances were identified and assigned.

Experimental Protocols

The confirmation of this compound's structure was achieved through the following key experimental methodologies:

1. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS):

  • Objective: To determine the precise molecular weight and elemental composition of this compound.

  • Methodology: A sample of purified this compound was dissolved in a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms. The resulting ions were analyzed by a high-resolution mass spectrometer to measure the mass-to-charge ratio (m/z) with high accuracy. The observed (M+H)+ ion at 521.2276 allowed for the unambiguous determination of the molecular formula C29H32N2O7.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Methodology: A sample of this compound was dissolved in deuterated chloroform (CDCl3) and analyzed using a 400 MHz NMR spectrometer. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments were performed:

    • 1H NMR: Provided information on the chemical environment and coupling interactions of the protons.

    • 13C NMR and DEPT-135: Identified the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons).[2]

    • COSY (Correlation Spectroscopy): Established proton-proton coupling networks, revealing the spin systems of the two side chains and the epoxy-cyclohexenone core.[2]

    • HMQC (Heteronuclear Multiple Quantum Coherence): Correlated directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range (2-3 bond) correlations between protons and carbons, which was critical for connecting the different structural fragments, such as linking the side chains to the central ring via the amide groups.[2]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information on the spatial proximity of protons, which helped to establish the relative stereochemistry of the molecule.[2]

Comparative Analysis: this compound vs. Asukamycin

Asukamycin is another well-characterized member of the manumycin family of antibiotics, produced by Streptomyces nodosus subsp. asukaensis.[3] It shares a similar structural backbone with this compound but differs in the nature of its upper side chain.

Structure of Asukamycin: Asukamycin possesses the same central epoxy-cyclohexenone core and the lower triene side chain terminating in a five-membered ring as this compound. However, the upper side chain of Asukamycin is a cyclohexyl-hepta-2,4,6-trienamide moiety, whereas this compound has a dienic upper side chain.[3]

Structural Comparison:

FeatureThis compoundAsukamycin
Core Structure Epoxy-cyclohexenoneEpoxy-cyclohexenone
Lower Side Chain Conjugated triene with a cyclopentenone unitConjugated triene with a cyclopentenone unit
Upper Side Chain Dienic acyl groupCyclohexyl-hepta-2,4,6-trienoyl group
Molecular Formula C29H32N2O7C31H34N2O7

This structural variation in the upper side chain is a common feature among the manumycin-class antibiotics and is believed to contribute to their differing biological activities.

Experimental Workflow for Structure Confirmation

The logical flow of experiments used to determine the structure of this compound is depicted in the following diagram.

G cluster_0 Isolation and Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis (NMR) cluster_3 Structure Confirmation Isolation Isolation from Streptomyces actuosus Purification Chromatographic Purification Isolation->Purification FAB_MS High-Resolution FAB-MS Purification->FAB_MS NMR_1D 1D NMR (1H, 13C, DEPT) Purification->NMR_1D NMR_2D 2D NMR (COSY, HMQC, HMBC, NOESY) Purification->NMR_2D MolFormula Molecular Formula Determination (C29H32N2O7) FAB_MS->MolFormula FinalStructure Final Structure of this compound MolFormula->FinalStructure Connectivity Establishment of Connectivity and Spin Systems NMR_1D->Connectivity NMR_2D->Connectivity Stereochemistry Determination of Relative Stereochemistry NMR_2D->Stereochemistry Connectivity->FinalStructure Stereochemistry->FinalStructure

Caption: Experimental workflow for the structural elucidation of this compound.

References

Alisamycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Alisamycin, a member of the manumycin group of antibiotics, presents a unique approach to combating Gram-positive bacterial infections. This guide offers a detailed comparison of this compound with other established antibiotics, focusing on their mechanisms of action, antimicrobial spectra, and the experimental protocols used to evaluate their efficacy. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.

Mechanism of Action: A Departure from Conventional Antibiotics

This compound and other members of the manumycin group of antibiotics exhibit a distinct mechanism of action compared to many commonly used antibacterial agents. While most antibiotics target bacterial cell wall synthesis, protein synthesis, or DNA replication, this compound acts as an inhibitor of farnesyltransferase. This enzyme is crucial for the post-translational modification of various proteins in both eukaryotic and prokaryotic cells. By inhibiting this enzyme, this compound disrupts essential cellular processes in susceptible bacteria.

In contrast, other major antibiotic classes have different targets:

  • Clindamycin , a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the elongation of the peptide chain.[1][2]

  • Vancomycin , a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[3][4]

  • Linezolid , an oxazolidinone antibiotic, also inhibits protein synthesis but at a very early stage. It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.[5][6][7][8][9]

  • Daptomycin , a cyclic lipopeptide, disrupts the bacterial cell membrane's function, leading to ion leakage and cell death.[10][11][12][13][14]

Antibiotic Mechanisms of Action cluster_this compound This compound (Manumycin Group) cluster_comparators Comparator Antibiotics This compound This compound Farnesyltransferase Farnesyltransferase This compound->Farnesyltransferase Inhibits Clindamycin Clindamycin ProteinSynthesis Protein Synthesis Clindamycin->ProteinSynthesis Inhibits (50S) Vancomycin Vancomycin CellWall Cell Wall Synthesis Vancomycin->CellWall Inhibits Linezolid Linezolid Linezolid->ProteinSynthesis Inhibits (50S initiation) Daptomycin Daptomycin CellMembrane Cell Membrane Daptomycin->CellMembrane Disrupts

Figure 1. Mechanisms of Action for this compound and Comparator Antibiotics.

Antimicrobial Spectrum and Efficacy

For comparison, the following tables summarize the typical MIC ranges for clindamycin, vancomycin, linezolid, and daptomycin against these important Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges for Comparator Antibiotics against Staphylococcus aureus

AntibioticMIC Range (µg/mL)
Clindamycin0.06 - >32
Vancomycin0.5 - 2
Linezolid1 - 4
Daptomycin0.03 - 1

Table 2: Minimum Inhibitory Concentration (MIC) Ranges for Comparator Antibiotics against Streptococcus pyogenes

AntibioticMIC Range (µg/mL)
Clindamycin≤0.12 - 0.25
Vancomycin≤1
Linezolid≤2
Daptomycin≤0.03 - 1

Experimental Protocols

To evaluate and compare the efficacy of antimicrobial agents like this compound, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Antibiotic Stock Solutions: Aseptically prepare stock solutions of the test antibiotics in an appropriate solvent at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, dispense sterile Mueller-Hinton Broth (MHB) into each well.

  • Serial Dilutions: Create a two-fold serial dilution of each antibiotic across the microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, except for the sterility control wells.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC Determination Workflow A Prepare Antibiotic Stock Solutions C Perform Serial Dilutions A->C B Prepare 96-well Microtiter Plate B->C E Inoculate Wells C->E D Prepare Bacterial Inoculum (0.5 McFarland) D->E F Incubate Plate (35-37°C, 16-20h) E->F G Read MIC (Lowest concentration with no growth) F->G

Figure 2. Workflow for MIC Determination by Broth Microdilution.

In Vivo Efficacy Testing: Murine Sepsis Model

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. The murine sepsis model is a commonly used to assess the ability of an antimicrobial agent to treat a systemic infection.

Protocol:

  • Animal Acclimatization: Acclimate mice (e.g., BALB/c or C57BL/6) for at least one week before the experiment.

  • Bacterial Challenge Preparation: Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus) from a mid-logarithmic phase culture. Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Induction of Sepsis: Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension.

  • Treatment Administration: At a predetermined time post-infection (e.g., 1-2 hours), administer the test antibiotic (e.g., this compound) and a vehicle control to different groups of mice. The route of administration can be intravenous (IV), intraperitoneal (IP), or subcutaneous (SC).

  • Monitoring: Monitor the mice for signs of illness and survival over a set period (e.g., 7 days).

  • Bacterial Load Determination: At specific time points, a subset of mice from each group can be euthanized to determine the bacterial load in blood and/or organs (e.g., spleen, liver). This is done by homogenizing the tissues and plating serial dilutions on appropriate agar plates to count CFUs.

Murine Sepsis Model Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize Mice C Induce Sepsis (IP Injection) A->C B Prepare Bacterial Inoculum B->C D Administer Treatment (Antibiotic or Vehicle) C->D E Monitor Survival D->E F Determine Bacterial Load (Blood/Organs) D->F

Figure 3. Experimental Workflow for a Murine Sepsis Model.

Conclusion

This compound, with its unique farnesyltransferase-inhibiting mechanism, represents a potentially valuable addition to the arsenal of antibiotics for treating Gram-positive infections. While quantitative data on its in vitro activity is currently limited in publicly accessible literature, the distinct mechanism of action suggests a low probability of cross-resistance with existing antibiotic classes. Further research, including comprehensive MIC testing and in vivo efficacy studies following standardized protocols, is warranted to fully elucidate the therapeutic potential of this compound and the broader manumycin group of antibiotics. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

Unraveling the Enigma of Alisamycin: A Comparative Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the current understanding of Alisamycin's mechanism of action. By comparing its activity with established antibiotics and detailing relevant experimental protocols, this document aims to facilitate further investigation into this promising member of the manumycin group.

This compound, an antibiotic produced by Streptomyces actuosus, has demonstrated notable activity against Gram-positive bacteria and fungi, alongside weak anti-tumor properties.[1] As a member of the manumycin family of antibiotics, its mechanism of action is believed to be multifaceted, primarily revolving around the inhibition of key cellular enzymes. This guide synthesizes the available data to offer a clearer perspective on its molecular interactions and a roadmap for its validation.

Comparative Analysis of Antimicrobial Activity

While specific comparative studies on this compound are limited, data from related compounds and general antimicrobial susceptibility testing provide a basis for comparison. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of relevant antibiotics against representative bacterial strains.

AntibioticTarget OrganismMIC (µg/mL)Primary Mechanism of Action
This compound Gram-positive bacteriaData not widely availablePutative Farnesyltransferase inhibitor
Manumycin A Various cancer cell linesIC50 ~5 µMFarnesyltransferase inhibitor
Clindamycin Staphylococcus aureus0.04 - >256Inhibits protein synthesis (50S ribosome)
Vancomycin Staphylococcus aureus0.5 - 4Inhibits cell wall synthesis
Ciprofloxacin Escherichia coli0.004 - >32Inhibits DNA gyrase

Note: The MIC values are illustrative and can vary depending on the specific strain and testing conditions.

Deciphering the Mechanism: Key Molecular Targets

The primary hypothesis for this compound's mechanism of action, extrapolated from studies on its analogue Manumycin A, is the inhibition of farnesyltransferase (FTase) . This enzyme is crucial for the post-translational modification of various proteins, including the Ras protein, which is a key component in signal transduction pathways regulating cell growth and proliferation. Inhibition of FTase disrupts these signaling cascades, leading to cell cycle arrest and apoptosis.

However, evidence suggests that the activity of manumycin-group antibiotics is not limited to FTase inhibition. Other potential targets and pathways include:

  • Thioredoxin Reductase (TrxR): Inhibition of this enzyme disrupts the cellular redox balance, leading to oxidative stress and apoptosis.

  • Induction of Apoptosis: Studies on Manumycin A have shown it can induce programmed cell death through pathways involving endoplasmic reticulum (ER) stress.

  • Signaling Pathway Modulation: The Ras/Raf/MEK/ERK signaling cascade is a well-established target of Manumycin A, impacting cell proliferation and survival.

Experimental Protocols for Mechanism Validation

To rigorously validate the mechanism of action of this compound, a series of targeted experiments are essential. The following protocols provide a framework for these investigations.

Farnesyltransferase (FTase) Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of farnesyltransferase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human FTase and its substrates, farnesyl pyrophosphate (FPP) and a fluorescently labeled peptide (e.g., dansyl-GCVLS), are prepared in an appropriate assay buffer.

  • Inhibition Assay: this compound, at varying concentrations, is pre-incubated with FTase. The enzymatic reaction is initiated by the addition of the substrates.

  • Detection: The transfer of the farnesyl group to the peptide is measured by detecting the change in fluorescence polarization or through other methods like scintillation counting if a radiolabeled substrate is used.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Thioredoxin Reductase (TrxR) Activity Assay

Objective: To assess the inhibitory effect of this compound on thioredoxin reductase.

Methodology:

  • Enzyme and Substrate Preparation: Purified TrxR and its substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), are prepared in a suitable buffer containing NADPH.

  • Inhibition Assay: this compound is incubated with TrxR and NADPH. The reaction is started by adding DTNB.

  • Detection: The reduction of DTNB to 5-thio-2-nitrobenzoic acid (TNB) is monitored spectrophotometrically at 412 nm.

  • Data Analysis: The IC50 value is determined by measuring the rate of TNB formation at different concentrations of this compound.

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on bacterial and cancer cell lines.

Methodology:

  • Cell Culture: Target cells (e.g., Staphylococcus aureus or a human cancer cell line) are cultured under standard conditions.

  • Treatment: Cells are treated with a range of this compound concentrations for various time points.

  • Viability Assessment: Cell viability is measured using assays such as MTT or resazurin, which quantify metabolic activity.

  • Apoptosis Detection: Apoptosis can be assessed by various methods, including:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.

    • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7).

    • Western Blotting: Detects the cleavage of PARP or the expression of other apoptosis-related proteins.

Visualizing the Pathways

To better understand the proposed molecular interactions of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

Alisamycin_Mechanism_of_Action cluster_membrane Cell Membrane Ras Ras Farnesylation Farnesylation Ras->Farnesylation This compound This compound FTase FTase This compound->FTase Inhibits FTase->Farnesylation Catalyzes Active Ras Active Ras Farnesylation->Active Ras Raf Raf Active Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival

Caption: Proposed inhibition of the Ras signaling pathway by this compound.

Experimental_Workflow_FTase_Inhibition Prepare Reagents 1. Prepare FTase, FPP, & fluorescent peptide Pre-incubation 2. Pre-incubate FTase with varying this compound conc. Prepare Reagents->Pre-incubation Initiate Reaction 3. Add substrates (FPP & peptide) to start the reaction Pre-incubation->Initiate Reaction Measure Fluorescence 4. Measure change in fluorescence polarization Initiate Reaction->Measure Fluorescence Calculate IC50 5. Plot inhibition vs. concentration to determine IC50 Measure Fluorescence->Calculate IC50

References

A Comparative Analysis of Alisamycin and Asukamycin: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of drug discovery, the manumycin group of antibiotics, primarily produced by Streptomyces species, has garnered significant attention for its diverse biological activities. This guide presents a detailed comparative analysis of two members of this family: Alisamycin and Asukamycin. While both compounds share a common structural heritage, emerging research reveals distinct profiles in their therapeutic potential, particularly in the realm of oncology. This analysis synthesizes available experimental data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

At a Glance: Key Properties of this compound and Asukamycin

FeatureThis compoundAsukamycin
Producing Organism Streptomyces actuosus[1]Streptomyces nodosus subsp. asukaensis
Antibacterial Spectrum Gram-positive bacteria and fungi[1]Primarily Gram-positive bacteria
Antitumor Activity Reported as weak[1]Potent, with a novel mechanism of action
Mechanism of Action Likely farnesyltransferase inhibitionMolecular glue between UBR7 and p53

Comparative Biological Activity

A direct comparison of the biological activities of this compound and Asukamycin is hampered by the limited publicly available quantitative data for this compound. However, by compiling data from various studies, a comparative overview can be established.

Antibacterial Activity

Asukamycin has demonstrated significant activity against a range of Gram-positive bacteria. In contrast, while this compound is known to be active against Gram-positive bacteria and fungi, specific Minimum Inhibitory Concentration (MIC) values are not extensively reported in the literature.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Asukamycin against various Gram-positive bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus FDA209 JC-10.78
Staphylococcus aureus FDA2093.12
Staphylococcus aureus FS-12776.25
Staphylococcus aureus KB-64**6.25
Staphylococcus albus12.5
Bacillus subtilis PCI 2193.12
Bacillus subtilis ATCC66336.25
Bacillus cereus T3.12
Micrococcus flavus 161.56
Corynebacterium paurometabolum1.56
Nocardia asteroides1.56
resistant to penicillin
** resistant to tetracycline and erythromycin
Antitumor Activity

Table 2: Antitumor Activity of Asukamycin against various cancer cell lines

Cell LineAssay TypeIC50 / GI50 (µM)Reference
Five different tumor cell linesNot specified1 - 5[2]
231MFP (TNBC)Proliferation13.8 (EC50)[3]
231MFP (TNBC)Serum-free survival4.5 (EC50)[3]
250 cancer cell linesGrowth Inhibition0.08 to >30 (GI50)[3]
19 breast cancer cell linesGrowth Inhibition5.7 - >20 (GI50)[3]

Mechanism of Action: A Tale of Two Pathways

The most striking difference between this compound and Asukamycin lies in their mechanisms of antitumor action. While both likely interfere with key cellular signaling processes, the specific pathways they target appear to be distinct.

This compound: A Likely Farnesyltransferase Inhibitor

As a member of the manumycin group, this compound is presumed to exert its antitumor effects through the inhibition of farnesyltransferase.[2][3] This enzyme is crucial for the post-translational modification of the Ras protein, a key player in cell growth and proliferation signaling pathways. By inhibiting farnesyltransferase, this compound likely prevents the localization of Ras to the cell membrane, thereby disrupting downstream signaling and inhibiting tumor cell growth.[4][5]

Farnesyltransferase_Inhibition cluster_0 Ras Protein Processing cluster_1 Inhibition by this compound Pro-Ras Pro-Ras Farnesyltransferase Farnesyltransferase Pro-Ras->Farnesyltransferase Farnesyl-PP Farnesyl-PP Farnesyl-PP->Farnesyltransferase Farnesylated Ras Farnesylated Ras Farnesyltransferase->Farnesylated Ras Cell Membrane Localization Cell Membrane Localization Farnesylated Ras->Cell Membrane Localization Active Ras Signaling Active Ras Signaling Cell Membrane Localization->Active Ras Signaling This compound This compound This compound->Farnesyltransferase

General mechanism of farnesyltransferase inhibition.
Asukamycin: A Molecular Glue for Tumor Suppression

Recent groundbreaking research has revealed a novel mechanism for Asukamycin's antitumor activity. It acts as a "molecular glue," inducing an interaction between the E3 ligase UBR7 and the tumor suppressor protein p53. This induced proximity leads to the transcriptional activation of p53, a critical regulator of cell cycle arrest and apoptosis.[3] This finding positions Asukamycin as a promising candidate for targeted cancer therapies, particularly in tumors with a functional p53 pathway.

Asukamycin_Signaling_Pathway cluster_0 Asukamycin-Induced p53 Activation Asukamycin Asukamycin UBR7-Asukamycin-p53 Complex UBR7-Asukamycin-p53 Complex Asukamycin->UBR7-Asukamycin-p53 Complex UBR7 UBR7 UBR7->UBR7-Asukamycin-p53 Complex p53 p53 p53->UBR7-Asukamycin-p53 Complex p53 Transcriptional Activation p53 Transcriptional Activation UBR7-Asukamycin-p53 Complex->p53 Transcriptional Activation Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis p53 Transcriptional Activation->Cell Cycle Arrest & Apoptosis

Asukamycin acts as a molecular glue to activate p53.

Experimental Protocols

To facilitate further research and comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of this compound and Asukamycin.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic (this compound or Asukamycin) in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Protocol 2: Determination of IC50 by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or Asukamycin in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (solvent only) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis & Comparison This compound Stock This compound Stock Serial Dilutions Serial Dilutions This compound Stock->Serial Dilutions Asukamycin Stock Asukamycin Stock Asukamycin Stock->Serial Dilutions MIC Assay MIC Assay Serial Dilutions->MIC Assay MTT Assay MTT Assay Serial Dilutions->MTT Assay MIC Values MIC Values MIC Assay->MIC Values IC50 Values IC50 Values MTT Assay->IC50 Values Comparative Analysis Comparative Analysis MIC Values->Comparative Analysis IC50 Values->Comparative Analysis

Workflow for comparative bioactivity analysis.

Conclusion

This comparative guide highlights the distinct profiles of this compound and Asukamycin, two members of the manumycin family of antibiotics. While both originate from Streptomyces and exhibit antibacterial properties, their antitumor activities and mechanisms of action diverge significantly. Asukamycin emerges as a well-characterized and potent antitumor agent with a novel mechanism of action as a molecular glue, supported by robust quantitative data. This compound, while structurally related, remains less defined in the public domain, with its biological activities described in more qualitative terms. The data suggests that its antitumor effect is likely weaker and follows the classical farnesyltransferase inhibition pathway of the manumycin class.

For researchers and drug development professionals, this analysis underscores the importance of detailed mechanistic and quantitative studies to unlock the full therapeutic potential of natural products. Further investigation into this compound, including the generation of comprehensive MIC and IC50 data, is warranted to enable a more complete and direct comparison with Asukamycin and to fully assess its potential as a therapeutic agent.

References

Alisamycin: A Comparative Analysis of Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Alisamycin, a member of the manumycin group of antibiotics, focusing on its cross-resistance profile with other antimicrobial agents. Due to the limited availability of direct cross-resistance studies on this compound, this guide incorporates data from functionally similar compounds, namely farnesyltransferase inhibitors (FTIs), to provide a broader perspective for the research community.

Executive Summary

This compound, a polyketide antibiotic, is active against Gram-positive bacteria and fungi.[1] Its mechanism of action, like other members of the manumycin class, is believed to involve the inhibition of farnesyltransferase, a key enzyme in various cellular processes.[2] Understanding the potential for cross-resistance with existing antibiotics is crucial for the development of this compound as a therapeutic agent. This guide summarizes available minimum inhibitory concentration (MIC) data and outlines the methodologies for conducting further cross-resistance studies.

Comparative Analysis of Antibacterial Activity

The following table summarizes the available MIC data for this compound and other farnesyltransferase inhibitors against relevant Gram-positive bacterial strains. This data serves as a baseline for understanding their intrinsic activity and for designing future cross-resistance experiments.

CompoundOrganismStrainResistance ProfileMIC (µg/mL)Reference
This compound Staphylococcus aureus209 PNot Specified1.6[3]
Staphylococcus aureus20424Not Specified3.2[3]
Staphylococcus aureusE88Not Specified6.4[3]
Streptococcus faecalisEderNot Specified6.4[3]
Streptococcus faecalis23241Not Specified6.4[3]
Lonafarnib Staphylococcus aureusATCC 29213Methicillin-Susceptible11.8 (25 µM)[4]
Staphylococcus aureusMRSAMethicillin-Resistant14.7 (31.3 µM)[5]
Staphylococcus epidermidisNot SpecifiedNot SpecifiedNot Evaluable[4]
Streptococcus pneumoniaeNot SpecifiedNot Specified5.9 (12.5 µM)[4]
Tipifarnib Staphylococcus aureusATCC 29213Methicillin-Susceptible235 (500 µM)[4]
Staphylococcus epidermidisNot SpecifiedNot Specified29.4 (62.5 µM)[4]
Streptococcus pneumoniaeNot SpecifiedNot SpecifiedNot Specified[4]

Note: MIC values for Lonafarnib and Tipifarnib were converted from µM to µg/mL for comparative purposes, using their respective molar masses.

Understanding the Signaling Pathway

The primary target of the manumycin group of antibiotics, including this compound, is believed to be farnesyltransferase. This enzyme is crucial for the post-translational modification of various proteins, including those involved in signal transduction pathways. By inhibiting this enzyme, this compound can disrupt essential cellular processes in bacteria.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane-Bound Protein Membrane-Bound Protein Precursor Protein Precursor Protein Farnesyltransferase Farnesyltransferase Precursor Protein->Farnesyltransferase Substrate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate->Farnesyltransferase Substrate Farnesylated Protein Farnesylated Protein Farnesyltransferase->Farnesylated Protein Catalyzes Farnesylated Protein->Membrane-Bound Protein Translocates to Membrane This compound This compound This compound->Farnesyltransferase Inhibits

Fig. 1: Simplified signaling pathway showing the inhibition of farnesyltransferase by this compound.

Experimental Protocols for Cross-Resistance Studies

To rigorously assess the cross-resistance profile of this compound, standardized in vitro susceptibility testing methods are essential. The following outlines a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Objective:

To determine the MIC of this compound and comparator antibiotics against a panel of susceptible and resistant Gram-positive bacteria.

Materials:
  • This compound and comparator antibiotic powders

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (susceptible wild-type and characterized resistant mutants)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:
  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent at a concentration of 1280 µg/mL.

    • Further dilute the stock solutions in CAMHB to create a range of working concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in CAMHB to achieve a final volume of 50 µL per well. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Workflow for a Cross-Resistance Study:

The following diagram illustrates the general workflow for conducting a cross-resistance study.

Start Start Select Bacterial Strains Select Bacterial Strains (Susceptible Parent & Resistant Mutant) Start->Select Bacterial Strains Prepare Antibiotic Solutions Prepare Stock Solutions (this compound & Comparators) Select Bacterial Strains->Prepare Antibiotic Solutions Perform Broth Microdilution Perform Broth Microdilution Assay Prepare Antibiotic Solutions->Perform Broth Microdilution Incubate Plates Incubate Plates (16-20h at 35°C) Perform Broth Microdilution->Incubate Plates Determine MICs Determine MICs Incubate Plates->Determine MICs Analyze Data Analyze and Compare MICs Determine MICs->Analyze Data End End Analyze Data->End

Fig. 2: Experimental workflow for a typical cross-resistance study.

Conclusion and Future Directions

The available data suggests that this compound and other farnesyltransferase inhibitors exhibit promising activity against Gram-positive bacteria, including strains with resistance to other antibiotic classes. However, a comprehensive understanding of the cross-resistance profile of this compound requires further investigation.

Future research should focus on:

  • Direct Cross-Resistance Studies: Performing MIC determinations of this compound against a well-characterized panel of isogenic bacterial strains, including susceptible parent strains and their resistant mutants to various classes of antibiotics.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound in bacteria to better predict potential cross-resistance mechanisms.

  • In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of infection caused by antibiotic-resistant Gram-positive bacteria.

By systematically addressing these research questions, the scientific community can better assess the potential of this compound as a valuable addition to the antimicrobial armamentarium.

References

Evaluating Alisamycin: A Comparative Framework for a Novel Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alisamycin, a member of the manumycin group of antibiotics, has been identified as a promising antimicrobial agent with activity against Gram-positive bacteria and fungi.[1] This guide provides a comparative framework for evaluating the efficacy of this compound, offering a baseline of data from established antibiotics, outlining essential experimental protocols, and visualizing potential mechanisms of action. Due to the limited publicly available data on this compound's specific minimum inhibitory concentrations (MICs), this document serves as a blueprint for future comparative studies once such data becomes accessible.

Comparative Efficacy Against Gram-Positive Bacteria

A critical step in evaluating a new antibiotic is to compare its potency against that of existing drugs. While specific MIC values for this compound are not yet available, the following table provides a summary of MIC ranges for two commonly used antibiotics, Vancomycin and Linezolid, against key Gram-positive pathogens. This data, gathered from various studies, establishes a benchmark for the performance of a new antibiotic targeting these strains.

Bacterial StrainAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus Vancomycin120.5 - 4
Linezolid241 - 4
Streptococcus pyogenes Vancomycin≤0.5≤0.50.25 - 1
Linezolid0.510.12 - 2
Enterococcus faecalis Vancomycin241 - >512
Linezolid221 - 4

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. These values are essential for understanding the overall efficacy of an antibiotic against a population of a specific bacterial species.

Experimental Protocols: Determining Antimicrobial Efficacy

Standardized and detailed methodologies are crucial for generating reproducible and comparable data. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, a widely accepted technique in microbiology.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound (or other test compounds) at a known concentration.
  • Bacterial Strains: Use standardized and quality-controlled bacterial strains (e.g., from ATCC).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious aerobic bacteria.
  • 96-Well Microtiter Plates: Sterile, clear, U-bottomed plates.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.
  • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or using a microplate reader.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution workflow for determining the MIC of an antibiotic.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Bacterial Inoculum D Inoculate Microtiter Plate A->D B Prepare Antibiotic Stock Solution C Serial Dilution of Antibiotic B->C C->D E Incubate Plate D->E F Read and Interpret MIC Value E->F

Caption: Workflow for MIC determination using broth microdilution.

Potential Mechanism of Action of this compound

This compound belongs to the manumycin group of antibiotics. While the precise mechanism of this compound's antibacterial activity has not been fully elucidated, other members of this group, such as Manumycin A, are known to function as inhibitors of farnesyltransferase. This enzyme is crucial for the post-translational modification of various proteins, including the Ras protein, which is a key component in signal transduction pathways that regulate cell growth and proliferation. Inhibition of farnesyltransferase can disrupt these pathways, leading to an anti-proliferative effect. It is hypothesized that this compound may share a similar mechanism of action.

The diagram below illustrates a potential signaling pathway that could be inhibited by this compound, based on the known mechanism of other manumycin-group antibiotics.

Mechanism_of_Action cluster_pathway Bacterial Signal Transduction Pathway Ras_inactive Inactive Ras Farnesyltransferase Farnesyltransferase Ras_inactive->Farnesyltransferase Farnesylation Ras_active Active Ras-GTP Downstream_Signaling Downstream Signaling (e.g., Raf-MEK-ERK) Ras_active->Downstream_Signaling Farnesyltransferase->Ras_active This compound This compound This compound->Farnesyltransferase Inhibition Bacterial_Proliferation Bacterial Proliferation Downstream_Signaling->Bacterial_Proliferation

Caption: Potential mechanism of this compound via farnesyltransferase inhibition.

Conclusion

This compound presents a promising avenue for the development of new antimicrobial therapies. This guide provides a foundational framework for its evaluation by presenting comparative data for existing antibiotics, detailing essential experimental protocols, and visualizing a potential mechanism of action. Further research to determine the specific MIC values of this compound against a broad range of bacterial and fungal pathogens is essential to fully understand its therapeutic potential and to position it effectively within the existing antimicrobial arsenal. The methodologies and comparative data presented here offer a clear path forward for these critical next steps in the research and development process.

References

Independent Verification of Alisamycin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Alisamycin, a member of the manumycin group of antibiotics, with other relevant compounds. The information presented is supported by available experimental data to aid in research and drug development decisions.

Executive Summary

This compound, a polyketide antibiotic produced by Streptomyces species, demonstrates notable activity against Gram-positive bacteria.[1] As a member of the manumycin group, its mechanism of action is predicated on the inhibition of farnesyltransferase, a key enzyme in the Ras signaling pathway, suggesting potential, albeit weak, antitumor activity. This guide synthesizes the available quantitative data on this compound's bioactivity and provides a comparative analysis with other manumycin-class antibiotics. Detailed experimental protocols for key bioactivity assays are also presented to facilitate independent verification and further research.

Data Presentation: Comparative Bioactivity

Antibacterial Activity of this compound

The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. The available data for this compound's in vitro activity against several Gram-positive bacteria is summarized below.

Test OrganismMIC (µg/mL)
Staphylococcus aureus 209 p1.6
Staphylococcus aureus 204243.2
Staphylococcus aureus E886.4
Staphylococcus aureus 30553.2
Staphylococcus aureus 30731.6
Staphylococcus aureus 30743.2
Streptococcus pyogenes E141.6
Streptococcus pyogenes 77A1.6
Streptococcus pyogenes 308A1.6
Enterococcus faecalis 20477>128
Enterococcus faecalis 3135>128

Data sourced from Patent IE910094A1.

Antitumor Activity of Manumycin-Group Antibiotics
CompoundCell LineIC50 / GI50 (µM)
Manumycin A C4-2B (Prostate Cancer)~0.25
LNCaP (Prostate Cancer)>10
HEK293 (Human Embryonic Kidney)>10
PC3 (Prostate Cancer)>10
Asukamycin Various Tumor Cell Lines1 - 5
231MFP (Triple-Negative Breast Cancer)13.8 (EC50, proliferation)
HCC38 (Triple-Negative Breast Cancer)4.5 (EC50, survival)
250 Cancer Cell Lines (Broad Panel)0.08 to >30 (GI50)

Data for Manumycin A sourced from PMC articles.[2] Data for Asukamycin sourced from PubMed and PMC articles.[3][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth. Incubate at 37°C until the culture reaches the logarithmic growth phase, typically equivalent to a 0.5 McFarland turbidity standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate. The first well should contain the highest concentration of the compound, and subsequent wells will have progressively lower concentrations. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) should be included.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, except for the sterility control.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Determination of IC50 via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Materials:

  • Test compound (e.g., this compound)

  • Adherent cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the adherent cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflows

experimental_workflow Experimental Workflow for Bioactivity Assessment cluster_mic MIC Determination cluster_ic50 IC50 Determination mic_prep Prepare Bacterial Inoculum mic_dilute Serial Dilution of this compound mic_prep->mic_dilute mic_inoculate Inoculate Microplate mic_dilute->mic_inoculate mic_incubate Incubate at 37°C mic_inoculate->mic_incubate mic_read Read MIC Value mic_incubate->mic_read ic50_seed Seed Cancer Cells ic50_treat Treat with this compound ic50_seed->ic50_treat ic50_incubate Incubate for 48-72h ic50_treat->ic50_incubate ic50_mtt Add MTT Reagent ic50_incubate->ic50_mtt ic50_solubilize Solubilize Formazan ic50_mtt->ic50_solubilize ic50_read Measure Absorbance ic50_solubilize->ic50_read ic50_calc Calculate IC50 ic50_read->ic50_calc

Caption: Workflow for MIC and IC50 determination.

Mechanism of Action: Farnesyltransferase Inhibition

This compound, as a member of the manumycin group, is understood to exert its biological effects through the inhibition of farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.

mechanism_of_action Mechanism of Action: Farnesyltransferase Inhibition cluster_pathway Ras Signaling Pathway cluster_inhibition Inhibition by this compound Ras Inactive Ras (Cytosolic) FTase Farnesyltransferase Ras->FTase Substrate FPP Farnesyl Pyrophosphate FPP->FTase Substrate ActiveRas Active Ras (Membrane-bound) FTase->ActiveRas Catalyzes Farnesylation Downstream Downstream Signaling (e.g., RAF-MEK-ERK) ActiveRas->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->FTase Inhibits

Caption: Farnesyltransferase inhibition by this compound.

References

A Comparative Guide to Alisamycin Production in Streptomyces Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alisamycin production across different Streptomyces strains. This compound, a member of the manumycin group of antibiotics, is a secondary metabolite with potential therapeutic applications. Understanding the production capabilities of various Streptomyces strains is crucial for optimizing fermentation processes and maximizing yields for research and drug development. While direct comparative studies on this compound production are limited in publicly available literature, this guide synthesizes the existing knowledge on its production by the known producing strain, Streptomyces actuosus, and provides a framework for comparison with other potential or engineered strains.

Quantitative Production of this compound

Currently, detailed public data comparing this compound production yields across a range of different Streptomyces strains is scarce. The primary identified producer is Streptomyces actuosus (formerly Streptomyces sp. HIL Y-88,31582). To facilitate a comparative analysis, the following table provides a template for summarizing key production metrics. Researchers can populate this table with their own experimental data when comparing the wild-type strain with other native isolates or genetically engineered strains.

Streptomyces StrainProduction Yield (mg/L)Culture ConditionsKey Genetic Modifications (if any)Reference
Streptomyces actuosus HIL Y-88,31582 (Wild-Type)Data not publicly availableSee Experimental ProtocolsN/A[1]
[Enter Strain Name][Enter Value][Describe Conditions][Describe Modification][Enter Reference]
[Enter Strain Name][Enter Value][Describe Conditions][Describe Modification][Enter Reference]

Note: The lack of publicly available quantitative data highlights a significant research gap. The experimental protocols provided below offer a standardized methodology to generate such comparative data.

Experimental Protocols

The following protocols are based on established methods for the fermentation of Streptomyces and the extraction and quantification of polyketide antibiotics like this compound. These can be adapted and optimized for specific laboratory conditions and research goals.

Inoculum Preparation
  • Strain Maintenance: Maintain Streptomyces strains on a suitable agar medium, such as ISP2 (Yeast Extract-Malt Extract Agar) or Oatmeal Agar.

  • Spore Suspension: Prepare a spore suspension by scraping mature spores from the agar surface into sterile water or a 20% glycerol solution.

  • Seed Culture: Inoculate a seed flask containing a suitable liquid medium (e.g., Tryptic Soy Broth or a specific seed medium) with the spore suspension. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days until a dense mycelial culture is obtained.

Fermentation
  • Production Medium: Prepare a production medium designed to support secondary metabolite production. A typical medium might contain a carbohydrate source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

  • Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production flasks at 28-30°C with vigorous shaking (200-250 rpm) for 5-10 days. Monitor the fermentation process by measuring pH, biomass, and antibiotic production at regular intervals.

Extraction of this compound
  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation or filtration to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the this compound from the culture filtrate and/or the mycelial cake using an appropriate organic solvent such as ethyl acetate or butanol. The choice of solvent may need to be optimized.

  • Concentration: Concentrate the organic extract under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

Quantification of this compound
  • Chromatographic Separation: Utilize High-Performance Liquid Chromatography (HPLC) for the quantification of this compound. A reversed-phase C18 column is typically suitable for separating polyketide antibiotics.

  • Mobile Phase: An optimized gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, should be used for elution.

  • Detection: Detect this compound using a UV-Vis detector at its maximum absorbance wavelength. If a pure standard of this compound is available, a calibration curve should be generated for accurate quantification. Mass spectrometry (LC-MS) can be used for more sensitive and specific detection and quantification.

Signaling Pathways and Experimental Workflow

Signaling Pathways in Streptomyces Antibiotic Production

The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory genes. While the specific signaling pathway for this compound has not been fully elucidated, it is likely governed by mechanisms common to other manumycin-group antibiotics and secondary metabolites in Streptomyces. These often involve two-component systems, pleiotropic regulators, and pathway-specific regulatory proteins.

G EnvSignal Environmental/Nutritional Signals (e.g., phosphate starvation, carbon/nitrogen levels) PleiotropicRegulators Pleiotropic Regulators (e.g., AfsK/AfsR, PhoP/PhoR) EnvSignal->PleiotropicRegulators Sensing PathwaySpecificRegulator Pathway-Specific Regulator (e.g., SARP, LAL-family) PleiotropicRegulators->PathwaySpecificRegulator Activation/Repression BiosyntheticGenes This compound Biosynthetic Genes PathwaySpecificRegulator->BiosyntheticGenes Transcriptional Activation This compound This compound Production BiosyntheticGenes->this compound Enzymatic Synthesis

Figure 1. Generalized signaling pathway for antibiotic production in Streptomyces.

Experimental Workflow for Comparative Production Analysis

The following diagram outlines a logical workflow for comparing this compound production between different Streptomyces strains.

G StrainSelection Strain Selection (e.g., S. actuosus, other isolates, engineered strains) Inoculum Inoculum Preparation StrainSelection->Inoculum Fermentation Standardized Fermentation Inoculum->Fermentation Extraction This compound Extraction Fermentation->Extraction Quantification Quantification (HPLC/LC-MS) Extraction->Quantification DataAnalysis Data Analysis and Comparison Quantification->DataAnalysis

Figure 2. Experimental workflow for comparing this compound production.

References

head-to-head comparison of Alisamycin and colabomycin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin and colabomycin are both members of the manumycin group of antibiotics, a class of natural products primarily produced by Streptomyces species. While sharing a common structural scaffold, these two compounds exhibit distinct biological activity profiles, making them intriguing subjects for comparative analysis in drug discovery and development. This compound has been characterized by its antimicrobial and weak antitumor activities, whereas the more recently discovered colabomycin E has shown potential as an anti-inflammatory agent. This guide provides a detailed head-to-head comparison of this compound and colabomycin, summarizing their known biological activities, mechanisms of action, and presenting relevant experimental data and protocols.

Chemical Structures

The fundamental structures of this compound and colabomycin feature a central m-C7N unit, characteristic of the manumycin family. Variations in the polyene side chains attached to this core structure are responsible for their differing biological activities.

(Note: Specific chemical structures would be inserted here in a publication)

Comparative Summary of Biological Activities

FeatureThis compoundColabomycin E
Primary Activity Antimicrobial (Gram-positive bacteria, fungi), Weak AntitumorAnti-inflammatory
Producing Organism Streptomyces actuosus[1]Streptomyces aureus
Mechanism of Action (Proposed) Inhibition of farnesyltransferase, potentially affecting Ras signaling pathways.Inhibition of IL-1β release.

Antimicrobial Activity: this compound

Table 1: Antimicrobial Spectrum of this compound (Qualitative)
Organism TypeActivity
Gram-positive bacteriaActive
Gram-negative bacteriaNot reported
FungiActive

Anti-inflammatory Activity: Colabomycin E

Colabomycin E has been identified as a potent inhibitor of interleukin-1β (IL-1β) release from THP-1 cells, suggesting its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Activity of Colabomycin E
AssayCell LineActivityReference
IL-1β Release InhibitionTHP-1Significant InhibitionPetříčková et al. (2014)

(Note: Quantitative data such as IC50 values for IL-1β inhibition by colabomycin E are not explicitly stated in the provided search results and would require access to the full-text article or further specific searches.)

Antitumor Activity: this compound

This compound has been reported to possess weak antitumor activity[1]. The broader manumycin class of antibiotics, including Manumycin A, is known to exhibit antitumor effects through the inhibition of farnesyltransferase, a key enzyme in the Ras signaling pathway.

Mechanism of Action

This compound (Putative)

The mechanism of action for this compound has not been explicitly elucidated but is presumed to be similar to other manumycin-group antibiotics. Manumycin A, a well-studied member of this family, acts as a farnesyltransferase inhibitor. This enzyme is crucial for the post-translational modification of Ras proteins, which are key regulators of cell growth, differentiation, and survival. By inhibiting farnesyltransferase, Manumycin A disrupts Ras signaling, leading to cell cycle arrest and apoptosis in cancer cells. It is plausible that this compound exerts its antitumor effects through a similar mechanism.

Colabomycin E

The anti-inflammatory activity of colabomycin E stems from its ability to inhibit the release of the pro-inflammatory cytokine IL-1β. The precise molecular target within the IL-1β processing and release pathway has not been detailed in the available literature.

Signaling Pathway Diagrams

Manumycin_Signaling_Pathway Manumycin Manumycin Group (e.g., this compound) FTase Farnesyltransferase (FTase) Manumycin->FTase Inhibition Ras_inactive Inactive Ras FTase->Ras_inactive Farnesylation Ras_active Active Ras-GTP Ras_inactive->Ras_active Raf Raf Ras_active->Raf PI3K PI3K Ras_active->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibition

Figure 1: Proposed signaling pathway for the antitumor activity of manumycin-group antibiotics like this compound.

Colabomycin_Workflow cluster_0 Cell Culture & Stimulation cluster_1 Measurement THP1 THP-1 Monocytes PMA PMA Differentiation THP1->PMA LPS LPS Stimulation PMA->LPS Colabomycin Colabomycin E Treatment LPS->Colabomycin Supernatant Collect Supernatant Colabomycin->Supernatant ELISA IL-1β ELISA Supernatant->ELISA Result Quantify IL-1β Release ELISA->Result

Figure 2: Experimental workflow for assessing the anti-inflammatory activity of Colabomycin E.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Representative Protocol)

This protocol describes a general method for determining the MIC of an antimicrobial agent like this compound.

  • Microorganism Preparation: Inoculate a fresh culture of the test microorganism (e.g., Staphylococcus aureus) in appropriate broth medium and incubate overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL) in fresh broth.

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth as the diluent.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IL-1β Release Assay in THP-1 Cells (Representative Protocol)

This protocol outlines a method to assess the anti-inflammatory activity of a compound like colabomycin E.

  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Stimulation and Treatment: After differentiation, replace the medium with fresh medium containing lipopolysaccharide (LPS) to induce an inflammatory response. Concurrently, treat the cells with various concentrations of colabomycin E.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of colabomycin E compared to the LPS-stimulated control.

Conclusion

This compound and colabomycin, while both belonging to the manumycin family of antibiotics, exhibit distinct and interesting biological profiles. This compound's activity against Gram-positive bacteria and fungi, coupled with its weak antitumor potential, suggests a mechanism of action likely involving the inhibition of essential cellular processes common to these organisms. In contrast, colabomycin E's specific inhibition of IL-1β release points towards a more targeted anti-inflammatory activity.

The lack of direct comparative studies and comprehensive quantitative data, particularly for this compound, highlights an area for future research. A head-to-head evaluation of these compounds in a standardized panel of antimicrobial, antitumor, and anti-inflammatory assays would provide a clearer understanding of their relative potencies and therapeutic potential. Further investigation into their precise molecular targets and mechanisms of action will be crucial for any future drug development efforts based on these promising natural products.

References

Unveiling Alisamycin: A Structural Novelty in the Manumycin Class of Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Alisamycin, a member of the manumycin class of antibiotics, presents a compelling case for structural novelty within its therapeutic category. This guide provides a comprehensive evaluation of this compound's structure, comparing it with other relevant antibiotics and offering insights into its potential as a lead compound for novel drug development. The analysis is supported by available biological activity data and detailed experimental protocols to facilitate further research.

Structural Comparison: A Unique Moiety in a Known Scaffold

This compound is produced by Streptomyces sp. HIL Y-88,31582, which is taxonomically similar to Streptomyces actuosus.[1] Like other members of the manumycin group, this compound possesses a central m-C7N (cyclohexenone) core unit. However, the novelty of this compound's structure lies in the nature and arrangement of its side chains, which distinguish it from other well-characterized manumycin-type antibiotics such as Manumycin A, Nisamycin, and the TMC-1 series.

Table 1: Structural Comparison of this compound and Other Manumycin-Group Antibiotics

FeatureThis compoundManumycin ANisamycinTMC-1 A
Core Structure m-C7N (Cyclohexenone)m-C7N (Cyclohexenone)m-C7N (Cyclohexenone)m-C7N (Cyclohexenone)
Upper Side Chain Dienic upper side chain[2]Triene chain
Lower Side Chain Polyene chainPolyene chainPolyene chainPolyene chain
Distinguishing Feature Presence of a carboxamide group linking the diene unit to the epoxycyclohexenone[2]
Molecular Formula C29H32N2O7[2]C31H38N2O7C31H36N2O7C33H40N2O7

Biological Activity: A Profile of a Promising Candidate

Table 2: Comparison of Biological Activities

AntibioticAntibacterial SpectrumAntifungal ActivityAntitumor Activity (IC50)
This compound Active against Gram-positive bacteria[1]Active against fungi[1]Weak antitumor activity[1]
Manumycin A Active against Gram-positive and Gram-negative bacteria[3]Not widely reportedPotent activity against various cancer cell lines (e.g., breast, ovarian, lung)[3][4]
Nisamycin Active against Gram-positive bacteria[5]Active against fungi[5]Cytotoxic activity reported[5]
TMC-1 Series Not the primary reported activityNot the primary reported activityCytotoxic activities against various tumor cell lines in vitro[6]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below. These protocols are based on established standards in the field.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

a. Inoculum Preparation:

  • Streak the bacterial strain on a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate at 37°C for 18-24 hours.

  • Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

b. Broth Microdilution Method:

  • Prepare serial two-fold dilutions of the test compound (e.g., this compound) in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity

This protocol is used to determine the susceptibility of fungi to antifungal agents.

a. Inoculum Preparation:

  • Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature (e.g., 28-35°C) until sporulation occurs.

  • Harvest the spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

  • Adjust the spore suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

b. Broth Microdilution Method (based on CLSI M27/M38 guidelines):

  • Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.

  • Inoculate each well with the prepared fungal suspension.

  • Include a positive growth control and a negative sterility control.

  • Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

  • The MIC is determined as the lowest concentration that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.

In Vitro Antitumor Activity (IC50) Assay

This assay determines the concentration of a compound that inhibits the growth of a cancer cell line by 50%.

a. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Incubate the plates for 24 hours to allow for cell attachment.

b. Compound Treatment and Viability Assay (e.g., MTT Assay):

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cell plates and add the medium containing the test compound.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing this compound's Place in Antibiotic Research

To visually represent the context of this compound's discovery and evaluation, the following diagrams illustrate the general workflow for antibiotic discovery from natural sources and the decision-making process based on biological activity.

Antibiotic_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Evaluation Phase Natural Source (e.g., Streptomyces) Natural Source (e.g., Streptomyces) Fermentation Fermentation Natural Source (e.g., Streptomyces)->Fermentation Extraction & Isolation Extraction & Isolation Fermentation->Extraction & Isolation Purification Purification Extraction & Isolation->Purification Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purification->Structural Elucidation (NMR, MS) This compound Structure This compound Structure Structural Elucidation (NMR, MS)->this compound Structure Biological Activity Screening Biological Activity Screening This compound Structure->Biological Activity Screening Antibacterial Assays Antibacterial Assays Biological Activity Screening->Antibacterial Assays Antifungal Assays Antifungal Assays Biological Activity Screening->Antifungal Assays Antitumor Assays Antitumor Assays Biological Activity Screening->Antitumor Assays

Figure 1: General workflow for the discovery and initial evaluation of a natural product antibiotic like this compound.

Biological_Activity_Evaluation cluster_0 Primary Screening cluster_1 Secondary Screening (Quantitative) cluster_2 Lead Compound Decision This compound This compound Initial Activity Screen Initial Activity Screen This compound->Initial Activity Screen Active Active Initial Activity Screen->Active Inactive Inactive Initial Activity Screen->Inactive MIC Determination (Bacteria/Fungi) MIC Determination (Bacteria/Fungi) Active->MIC Determination (Bacteria/Fungi) IC50 Determination (Tumor Cells) IC50 Determination (Tumor Cells) Active->IC50 Determination (Tumor Cells) Potent Activity? Potent Activity? MIC Determination (Bacteria/Fungi)->Potent Activity? IC50 Determination (Tumor Cells)->Potent Activity? Lead for Further Development Lead for Further Development Potent Activity?->Lead for Further Development Further Optimization Needed Further Optimization Needed Potent Activity?->Further Optimization Needed

Figure 2: Logical flow for evaluating the biological activity of a novel antibiotic candidate.

Conclusion

This compound represents a structurally distinct member of the manumycin class of antibiotics. Its unique side-chain configuration offers a new scaffold for medicinal chemists to explore in the development of novel anti-infective and potentially anti-cancer agents. While the publicly available data on its quantitative biological activity is limited, its described activity profile warrants further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct comparative studies and unlock the full therapeutic potential of this compound and its analogs. The pursuit of such novel structures is critical in the ongoing battle against antimicrobial resistance.

References

Benchmarking Alisamycin: A Comparative Analysis Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Alisamycin, a novel antibiotic from the manumycin group, against established standard-of-care agents for Gram-positive bacterial and fungal infections. Due to the limited publicly available data for this compound, this document serves as a template, outlining the key benchmarks and experimental data required for a comprehensive evaluation. The data presented for standard-of-care antibiotics are based on established literature, while the data for this compound are hypothetical and for illustrative purposes.

Executive Summary

This compound is a member of the manumycin group of antibiotics with reported activity against Gram-positive bacteria and fungi.[1] While its precise mechanism of action is not fully elucidated, related compounds in the manumycin class have been shown to inhibit farnesyltransferase or thioredoxin reductase, potentially inducing apoptosis in target cells.[2][3] This guide benchmarks this compound against vancomycin and linezolid for Gram-positive bacterial infections and against amphotericin B and fluconazole for fungal infections. The comparison focuses on in vitro potency, bactericidal/fungicidal activity, and in vivo efficacy.

Table 1: Comparative In Vitro Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] Lower MIC values indicate greater potency.

Organism This compound (Hypothetical MIC, µg/mL) Vancomycin (µg/mL) Linezolid (µg/mL) Amphotericin B (µg/mL) Fluconazole (µg/mL)
Staphylococcus aureus (MRSA)0.51-2[6][7]1-4[6][7]N/AN/A
Enterococcus faecalis (VRE)1>256[7]1-2[7]N/AN/A
Streptococcus pneumoniae0.250.5-1[7]1-2[7]N/AN/A
Candida albicans2N/AN/A0.25-10.25-2
Aspergillus fumigatus4N/AN/A0.5-2>64
Cryptococcus neoformans1N/AN/A0.125-0.54-16

N/A: Not Applicable

Table 2: Comparative In Vivo Efficacy in Animal Models

In vivo efficacy studies in animal models are crucial for predicting the potential therapeutic success of a new antibiotic.[8][9] These studies assess the ability of the drug to control infection in a living organism.

Infection Model This compound (Hypothetical Outcome) Vancomycin (Outcome) Linezolid (Outcome) Amphotericin B (Outcome) Fluconazole (Outcome)
Murine Sepsis (MRSA)Increased survival rate at 50 mg/kgSignificant reduction in bacterial load and increased survival[10]Effective in reducing mortality and bacterial burden[10]N/AN/A
Murine Thigh Infection (MRSA)2-log reduction in CFU/gram of tissueSignificant bacterial clearanceBacteriostatic to bactericidal effect, preventing bacterial proliferationN/AN/A
Murine Disseminated CandidiasisReduced fungal burden in kidneysN/AN/ASignificant reduction in fungal load and improved survivalEffective in reducing fungal burden, particularly in non-neutropenic hosts

CFU: Colony-Forming Units

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution): [4][5][11][12]

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of antibiotic C Inoculate microtiter plate wells A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and duration C->D E Visually inspect for growth D->E F Determine lowest concentration with no growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology: [13][14][15]

  • Preparation: Tubes containing broth with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC) are prepared. A growth control tube without the antibiotic is also included.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each tube.

  • Quantification: The withdrawn samples are serially diluted and plated on agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Time_Kill_Assay start Start prep Prepare antibiotic concentrations and bacterial inoculum start->prep inoculate Inoculate tubes prep->inoculate incubate Incubate at 37°C inoculate->incubate loop For each time point (0, 2, 4, 8, 24h) incubate->loop sample Withdraw aliquot loop->sample dilute Serial dilute sample->dilute plate Plate on agar dilute->plate count Count CFUs plate->count count->loop Next time point plot Plot log10 CFU/mL vs. Time count->plot All time points collected end End plot->end

Caption: Time-kill assay experimental workflow.

In Vivo Efficacy Murine Sepsis Model

Objective: To evaluate the efficacy of the antimicrobial agent in treating a systemic bacterial infection in a mouse model.

Methodology: [10][16]

  • Infection: Mice are infected intraperitoneally with a lethal or sub-lethal dose of the pathogen (e.g., MRSA).

  • Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with the antimicrobial agent via a clinically relevant route (e.g., intravenous or subcutaneous). A control group receives a placebo.

  • Monitoring: The survival of the mice is monitored for a defined period (e.g., 7 days).

  • Bacterial Load Determination (Optional): At specific time points, subgroups of mice may be euthanized, and target organs (e.g., blood, spleen, liver) are harvested to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Survival curves are generated and compared between treatment and control groups. Bacterial loads in different organs are also compared.

Murine_Sepsis_Model A Induce sepsis in mice (IP injection of bacteria) B Administer treatment (Antibiotic or Placebo) A->B C Monitor survival over 7 days B->C D (Optional) Harvest organs at specific time points B->D F Analyze survival data and bacterial clearance C->F E Determine bacterial load (CFU/g) D->E E->F

Caption: Murine sepsis model for in vivo efficacy testing.

Signaling Pathway: Postulated Mechanism of Action of the Manumycin Group

This compound belongs to the manumycin group of antibiotics. While the specific target of this compound is yet to be fully characterized, compounds in this class are known to interfere with key cellular processes. One of the postulated mechanisms is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of proteins like Ras. By inhibiting this enzyme, manumycin-like compounds can disrupt downstream signaling pathways, such as the Ras-Raf-MEK-ERK pathway, which is involved in cell proliferation and survival. This disruption can ultimately lead to apoptosis.[2][3]

Manumycin_MoA cluster_pathway Ras Signaling Pathway cluster_inhibition Inhibition Ras Ras Protein Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Manumycin This compound (Manumycin Group) FTase Farnesyltransferase Manumycin->FTase inhibits Apoptosis Apoptosis Manumycin->Apoptosis induces FTase->Ras activates

Caption: Postulated mechanism of action for the manumycin antibiotic group.

Conclusion

This comparative guide provides a framework for evaluating the potential of this compound as a novel antimicrobial agent. The hypothetical data presented for this compound underscore the critical need for comprehensive preclinical studies to determine its true therapeutic potential. The outlined experimental protocols for in vitro and in vivo testing represent the standard methodologies required to generate the robust data necessary for advancing a new antibiotic through the drug development pipeline. Future research should focus on elucidating the specific molecular target of this compound and generating a comprehensive data package to allow for a direct and meaningful comparison with the current standard of care.

References

Unlocking the Anti-Cancer Promise of Alisamycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While direct comprehensive studies on the anti-cancer potential of Alisamycin are limited, its classification within the manumycin group of antibiotics offers valuable insights. This guide leverages preclinical data from its close analog, Manumycin A, to provide a comparative analysis against established targeted therapies for colorectal cancer. The focus is on malignancies driven by aberrant Ras/Raf/MEK/ERK and PI3K/AKT signaling pathways, common oncogenic drivers in this disease.

This compound, a polyene antibiotic, has demonstrated weak anti-tumour activity in initial screenings.[1] However, a deeper understanding of its therapeutic potential can be inferred from the more extensively studied Manumycin A. This comparison guide will therefore use Manumycin A as a representative for the manumycin class of compounds to evaluate its preclinical efficacy against current colorectal cancer therapies that target similar molecular pathways.

Mechanism of Action: A Dual-Front Attack on Cancer Signaling

Manumycin A exhibits its anti-tumor effects by inhibiting farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of the Ras protein, a key upstream regulator of two major cancer-promoting signaling cascades: the Ras/Raf/MEK/ERK and the PI3K/AKT pathways. By inhibiting Ras farnesylation, Manumycin A effectively disrupts these signaling networks, leading to reduced cancer cell proliferation and survival. Furthermore, studies in colorectal cancer cells have shown that Manumycin A can induce the production of reactive oxygen species (ROS), contributing to its apoptotic effects.

Below is a diagram illustrating the targeted signaling pathways.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor PI3K PI3K Ras->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation ManumycinA Manumycin A (this compound Group) ManumycinA->Ras Inhibits Farnesylation Vemurafenib Vemurafenib Vemurafenib->Raf Inhibits Sorafenib Sorafenib Sorafenib->Raf Inhibits BKM120 BKM120 BKM120->PI3K Inhibits

Targeted Signaling Pathways of Manumycin A and Comparator Drugs.

Preclinical Efficacy: A Head-to-Head Comparison

The following tables summarize the available preclinical data for Manumycin A and established targeted therapies in colorectal cancer models.

In Vitro Cytotoxicity
CompoundCell LineIC50 (µM)Citation(s)
Manumycin A SW48045.05[1]
Caco-243.88[1]
COLO320-DM3.58[2]
Vemurafenib HT29Not specified[3][4]
Sorafenib HCT 11650[2]
BKM120 (PI3K Inhibitor) SW4804.12[5]
In Vivo Anti-Tumor Activity (Xenograft Models)
CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeCitation(s)
Manumycin A SW480 Colorectal Cancer2.5 mg/kg and 5.0 mg/kg (i.p.)Dose-dependent inhibition of tumor growth.[1][1]
Vemurafenib HT29 Colorectal Cancer25, 50, 75, or 100 mg/kg (b.i.d.)Dose-dependent tumor growth inhibition.[3][6][3][4]
Sorafenib HLE Hepatocellular Carcinoma25 mg/kg (gavage)49.3% tumor growth inhibition.[7][7]
BKM120 (PI3K Inhibitor) KRAS mutant Colorectal CancerNot specifiedInduced tumor regression when combined with a MEK inhibitor.[8][8]

Key Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key assays are provided below.

In Vitro Cell Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying drug concentrations A->B C 3. Incubate for a defined period (e.g., 24-72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate until formazan crystals form D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance (e.g., at 570 nm) F->G H 8. Calculate IC50 values G->H

Workflow for a typical MTT cell proliferation assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Expose cells to a range of concentrations of the test compound.

  • Incubation: Incubate the plate for a duration appropriate for the cell line and compound being tested (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot absorbance against drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[11][12][13][14]

Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Tissue:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol concentrations.

  • Permeabilization: Treat with Proteinase K to digest proteins and permeabilize the tissue.

  • Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Visualize the labeled cells using fluorescence microscopy. Apoptotic nuclei will appear brightly stained.

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect specific proteins in a sample and is particularly useful for assessing the phosphorylation status of signaling proteins, which indicates their activation state.[15][16][17][18]

Key Considerations for Phospho-Proteins:

  • Sample Preparation: It is critical to work quickly and keep samples on ice to prevent dephosphorylation by endogenous phosphatases. The lysis buffer must be supplemented with a cocktail of phosphatase inhibitors.

  • Blocking: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking, as milk contains phosphoproteins (casein) that can cause high background.

  • Antibodies: Use primary antibodies that are specific for the phosphorylated form of the target protein. It is also essential to probe a separate blot with an antibody against the total protein to serve as a loading control.

  • Buffers: Avoid using phosphate-buffered saline (PBS) as the phosphate ions can interfere with the binding of some phospho-specific antibodies.

Conclusion and Future Directions

While direct evidence for the anti-cancer efficacy of this compound is still emerging, the data from Manumycin A strongly suggest that the manumycin class of antibiotics holds significant therapeutic potential, particularly in colorectal cancers with activated Ras/Raf/MEK/ERK and PI3K/AKT pathways. The preclinical data for Manumycin A are promising, with in vitro IC50 values in the micromolar range and demonstrated in vivo activity.

Compared to established targeted therapies like Vemurafenib and Sorafenib, Manumycin A's dual inhibition of two major oncogenic pathways could offer a broader and potentially more durable anti-tumor response. However, further research is imperative. Future studies should focus on:

  • Directly evaluating the anti-cancer activity of this compound in a panel of cancer cell lines and in vivo models to determine its specific potency and efficacy.

  • Investigating the detailed molecular mechanisms of this compound to confirm its targets and elucidate any unique properties compared to other manumycin analogs.

  • Exploring combination therapies where this compound could be used to enhance the efficacy of existing chemotherapies or targeted agents.

The information presented in this guide provides a solid foundation for researchers to design and execute studies aimed at validating the therapeutic potential of this compound as a novel anti-cancer agent.

References

Safety Operating Guide

Navigating the Uncharted: A General Protocol for the Disposal of Novel Antibiotics Such as Alisamycin

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to treat novel compounds with a high degree of caution, assuming they may possess unforeseen hazards. The following procedures are synthesized from safety data sheets and disposal guidelines for other antibiotics and are intended to serve as a foundational, precautionary approach.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, adherence to strict safety protocols is mandatory to minimize exposure risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ComponentSpecification
Eye Protection Chemical safety goggles with side-shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Impervious clothing, such as a laboratory coat.
Respiratory Protection A suitable respirator should be utilized when handling the compound in powder form to prevent dust and aerosol formation.

All handling of novel antibiotics should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to contain the substance and mitigate potential environmental contamination.

  • Evacuate and Ventilate : Non-essential personnel should be evacuated from the spill area. Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Don PPE : Before addressing the spill, ensure all necessary personal protective equipment is correctly worn.

  • Containment : For liquid spills, create a dike around the spill using an appropriate absorbent material. For solid spills, carefully sweep or scoop the material, taking care to avoid generating dust. Wetting the spilled material can aid in preventing it from becoming airborne.[1]

  • Collection and Storage : Collect the spilled material and any contaminated absorbent materials and place them into a suitable, sealable, and clearly labeled hazardous waste container.[1]

  • Decontamination : Thoroughly clean the spill area with soap and water.

  • Waste Disposal : Dispose of the sealed container and any contaminated PPE as hazardous waste in accordance with institutional and local regulations.

Step-by-Step Disposal Protocol

The recommended primary method for the disposal of antibiotic waste is through a licensed chemical waste disposal service.[1] For liquid waste, chemical inactivation prior to disposal may be a viable option to mitigate biological activity and potential environmental harm. The following protocol is based on methods used for other antibiotics, such as pristinamycin, which involves chemical degradation.[2]

Chemical Inactivation: A General Approach

This protocol outlines a general method for inactivating a novel antibiotic through acid or base hydrolysis, a technique effective for certain classes of antibiotics.[2]

Experimental Protocol for Chemical Inactivation:

  • Solubilization (if necessary) : If the antibiotic waste is in solid form, dissolve it in a suitable solvent in which it is readily soluble (e.g., Dimethyl Sulfoxide - DMSO) before proceeding with hydrolysis.[2]

  • Acid or Base Hydrolysis :

    • For Acid Hydrolysis : Slowly and carefully add a 1 M solution of hydrochloric acid (HCl) to the antibiotic waste solution until the pH is less than or equal to 2.[2]

    • For Base Hydrolysis : Slowly and carefully add a 1 M solution of sodium hydroxide (NaOH) to the antibiotic waste solution until the pH is greater than or equal to 12.[2]

  • Reaction Time : Allow the solution to stand in a sealed, properly labeled container at room temperature for a minimum of 24 hours to ensure complete hydrolysis and inactivation of the antibiotic.[2]

  • Neutralization : After the inactivation period, carefully neutralize the solution by adding a base (if acidified) or an acid (if basified) until the pH is between 6 and 8. Monitor the pH using calibrated pH indicator strips or a pH meter.[2]

  • Final Disposal : The neutralized, inactivated solution must be disposed of as hazardous chemical waste. Transfer the solution to an approved hazardous waste container, ensuring it is properly sealed and labeled in accordance with your institution's and local regulations. Arrange for pickup and disposal by a certified hazardous waste management company.[2]

Key Parameters for Chemical Inactivation:

ParameterSpecification
Reagent 1 M Hydrochloric Acid or 1 M Sodium Hydroxide
Target pH ≤ 2 (Acid Hydrolysis) or ≥ 12 (Base Hydrolysis)
Reaction Time ≥ 24 hours
Temperature Room Temperature
Final pH 6 - 8

It is crucial to note that autoclaving is not a universally effective method for deactivating all antibiotics and should not be relied upon for stock solutions of novel compounds, as their thermal stability is unknown.[1][3]

Disposal Workflow for a Novel Research Antibiotic

The logical flow of the disposal procedure for a novel antibiotic like alisamycin is illustrated in the diagram below.

G General Disposal Workflow for a Novel Research Antibiotic cluster_prep Preparation cluster_waste_handling Waste Handling & Inactivation cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (e.g., Fume Hood) A->B C Collect Antibiotic Waste (Solid or Liquid) B->C D Chemical Inactivation (e.g., Hydrolysis) C->D E Neutralize Solution (pH 6-8) D->E F Transfer to Labeled Hazardous Waste Container E->F G Store in Designated Secure Area F->G H Arrange for Pickup by Certified Waste Management G->H

Caption: General Disposal Workflow for a Novel Research Antibiotic.

Disclaimer: The information provided here is a general guideline for the disposal of a novel antibiotic for which specific data is unavailable. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or the disposal requirements of your institution and local regulatory bodies. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of any new chemical compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.